2-(4-Bromophenyl)oxetane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-bromophenyl)oxetane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c10-8-3-1-7(2-4-8)9-5-6-11-9/h1-4,9H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDUEYOZOWQMLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC1C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201313298 | |
| Record name | 2-(4-Bromophenyl)oxetane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201313298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25574-16-7 | |
| Record name | 2-(4-Bromophenyl)oxetane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25574-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Bromophenyl)oxetane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201313298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-bromophenyl)oxetane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Enantioselective Synthesis of 2-Aryloxetanes: A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Value of 2-Aryloxetanes in Modern Drug Discovery
The oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a highly valued motif in medicinal chemistry.[1] Its incorporation into drug candidates can significantly enhance key physicochemical properties. The strained ring system, with a ring strain energy of approximately 25.5 kcal/mol, imparts unique conformational characteristics and reactivity.[1] The oxygen atom introduces polarity and acts as a hydrogen bond acceptor, often improving aqueous solubility and metabolic stability compared to carbocyclic analogs.[2][3] Specifically, the 2-aryl substitution pattern creates a chiral center, making the enantioselective synthesis of these scaffolds a critical challenge for the development of stereochemically pure pharmaceuticals.
This guide provides an in-depth technical overview of the primary strategies for the enantioselective synthesis of 2-aryloxetanes. It is designed for researchers and drug development professionals, offering not just protocols but also the underlying mechanistic principles and strategic considerations behind each method.
Core Methodologies for Enantioselective 2-Aryloxetane Synthesis
The construction of enantioenriched 2-aryloxetanes can be broadly categorized into several key strategies, each with its own advantages and limitations. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability.
Intramolecular Cyclization: The Williamson Ether Synthesis Pathway
A foundational and widely employed strategy is the intramolecular SN2 cyclization of a chiral γ-halohydrin or a related 1,3-diol derivative. This approach relies on the pre-installation of the required stereocenter in an acyclic precursor.
From Enantioenriched β-Haloketones: A classic and effective method involves the asymmetric reduction of a β-haloketone to generate a chiral γ-halohydrin.[2] This intermediate, upon treatment with a base (e.g., KOH, NaH), undergoes intramolecular cyclization to form the oxetane ring. The key to enantioselectivity lies in the initial reduction step. Soai and coworkers reported a pioneering example using a chiral reducing agent generated in situ from lithium borohydride and N,N'-dibenzoylcystine, achieving enantiomeric excesses (ee) of 79–89%.[2]
-
Causality: The choice of a chiral reducing agent is paramount as it dictates the stereochemistry of the resulting secondary alcohol. The subsequent base-mediated cyclization typically proceeds with inversion of configuration at the carbon bearing the leaving group, a classic feature of the Williamson ether synthesis.
From Chiral Epoxides: An alternative route to the cyclization precursor involves the ring-opening of a chiral epoxide. For instance, reaction of a 2-substituted epoxide with a sulfoxonium ylide can generate a ring-opened intermediate that cyclizes in situ to afford the 2-substituted oxetane.[2]
Catalytic Asymmetric Synthesis: The Modern Frontier
Directly generating the chiral oxetane from achiral or racemic starting materials using a chiral catalyst is a highly efficient and atom-economical approach.
Transition-Metal Catalysis:
-
Iridium-Catalyzed C-C Coupling: A notable advancement involves the iridium-catalyzed anti-diastereo- and enantioselective coupling of primary alcohols with vinyl epoxides, such as isoprene oxide.[4] This method constructs neopentyl glycols which can then be converted into 2,3-trisubstituted oxetanes bearing an all-carbon quaternary stereocenter. The process involves a two-step sequence: chemoselective tosylation of the primary alcohol followed by base-induced cyclization.[4]
-
Nickel-Catalyzed Cross-Coupling: Suzuki-type cross-coupling reactions mediated by nickel catalysts have been developed to install aryl groups onto the oxetane scaffold, providing a powerful tool for late-stage functionalization.[5][6]
Lewis Acid Catalysis: Chiral Lewis acids can promote formal [2+2] cycloadditions. For example, a chiral copper(II) complex was used to catalyze the reaction between silyl enol ethers and trifluoropyruvate to asymmetrically synthesize oxetanes.[1] Similarly, a dicationic (S)-BINAP-Pd catalyst enables the highly enantioselective [2+2] cycloaddition of alkynes with trifluoropyruvate to yield stable oxetene derivatives, which can be subsequently reduced to the corresponding oxetanes.[7]
The Asymmetric Paternò-Büchi Reaction
The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, is a direct method for oxetane synthesis.[8][9] Achieving high enantioselectivity has been a significant challenge. Recent breakthroughs have utilized chiral catalysts that operate through a triplet energy transfer mechanism. Yoon and co-workers developed a highly enantioselective Paternò-Büchi reaction between quinolones and ketoesters using a novel hydrogen-bonding chiral iridium photocatalyst, delivering oxetanes in excellent enantiomeric excess.[1]
-
Mechanism Insight: The reaction can proceed through either a singlet or triplet excited state of the carbonyl compound. The triplet pathway involves a 1,4-biradical intermediate, and the stereochemical outcome is determined during the final ring-closing step.[8] The chiral catalyst controls the facial selectivity of the alkene addition to the excited carbonyl.
Kinetic Resolution
For cases where a racemic mixture of a 2-aryloxetane is readily available, kinetic resolution offers a viable path to enantioenriched material.[10] In this process, one enantiomer reacts faster with a chiral reagent or catalyst, leaving the unreacted starting material enriched in the slower-reacting enantiomer. While effective, the maximum theoretical yield of a single enantiomer is 50%. This strategy has been successfully applied to piperidines and other heterocycles, with extensions to oxetanes being an active area of research.[11][12]
Visualizing the Synthetic Pathways
Diagrams created using Graphviz provide a clear visual representation of the key synthetic workflows and mechanisms.
Caption: Overview of major strategies for enantioselective 2-aryloxetane synthesis.
Caption: Williamson ether synthesis via asymmetric reduction of a β-haloketone.
Data-Driven Comparison of Key Methodologies
To aid in the selection of an appropriate synthetic route, the following table summarizes the performance of several representative methods for the enantioselective synthesis of 2-aryloxetanes.
| Method | Catalyst / Reagent | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Asymmetric Reduction / WES | LiBH4 / N,N'-Dibenzoylcystine | Stoichiometric | RT | - | - | 79-89 | [2] |
| Iridium-Catalyzed C-C Coupling | [Ir(cod)Cl]2 / Chiral Ligand | 2.5 | 45-60 | - | High | >93 | [4] |
| Asymmetric Paternò-Büchi | Chiral Iridium Photocatalyst | 1-5 | RT | 12-24 | 45-90 | >90 | [1] |
| Lewis Acid-Catalyzed [2+2] | (S)-BINAP-Pd(OTf)2 | 5 | 0 | 24 | up to 99 | up to 99 | [7] |
| Epoxide Ring Expansion | Sulfur Ylide | Stoichiometric | RT | - | 74-88 | 99 | [13] |
Detailed Experimental Protocols
A trustworthy protocol is self-validating. The following detailed procedures are adapted from peer-reviewed literature and represent robust methods for the synthesis of enantioenriched 2-aryloxetanes.
Protocol 1: Asymmetric Reduction of a β-Chloroketone and Subsequent Cyclization[2]
Step A: Enantioselective Reduction
-
To a stirred solution of the chiral ligand N,N'-dibenzoylcystine (1.1 mmol) in dry THF (20 mL) at room temperature, add a solution of lithium borohydride (2.2 mmol) in THF.
-
Stir the mixture for 1 hour to pre-form the chiral reducing agent.
-
Cool the solution to -78 °C.
-
Add a solution of the β-chloroketone (1.0 mmol) in dry THF (5 mL) dropwise over 10 minutes.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Quench the reaction by the slow addition of 1 M HCl (5 mL).
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude γ-chlorohydrin by flash column chromatography (silica gel, hexane/ethyl acetate gradient).
Step B: Williamson Etherification
-
Dissolve the purified γ-chlorohydrin (1.0 mmol) in THF (10 mL).
-
Add powdered potassium hydroxide (3.0 mmol) to the solution.
-
Stir the suspension vigorously at room temperature for 12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of celite and wash with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting 2-aryloxetane by flash column chromatography to yield the final product.
Protocol 2: Iridium-Catalyzed Asymmetric tert-(Hydroxy)-prenylation[4]
-
In an argon-filled glovebox, charge an oven-dried vial with the iridium precursor [Ir(cod)Cl]2 (0.002 mmol, 0.5 mol%) and the specified chiral phosphine ligand (0.0044 mmol, 1.1 mol%).
-
Add anhydrous THF (0.4 mL) and stir the mixture for 10 minutes.
-
Add the primary alcohol substrate (0.4 mmol, 100 mol%) and isoprene oxide (1.2 mmol, 300 mol%).
-
Seal the vial and remove it from the glovebox.
-
Stir the reaction mixture at the specified temperature (e.g., 60 °C) for the required time (typically 12-24 hours).
-
Upon completion, cool the reaction to room temperature and concentrate in vacuo.
-
Purify the crude diol product by flash column chromatography.
-
The subsequent tosylation and cyclization steps would follow a procedure similar to Protocol 1, Step B, using p-toluenesulfonyl chloride and pyridine for tosylation, followed by a base like NaH for the final ring closure.[4]
Conclusion and Future Directions
The enantioselective synthesis of 2-aryloxetanes has matured significantly, with robust methods now available through both substrate-controlled and catalyst-controlled pathways. Intramolecular cyclizations of chiral precursors remain a reliable and often high-yielding strategy. However, the field is increasingly driven by the elegance and efficiency of catalytic asymmetric methods, including transition-metal catalysis and photocatalysis, which offer more direct routes from simple starting materials.
Future research will likely focus on expanding the substrate scope of existing catalytic systems, reducing catalyst loadings, and developing novel catalytic cycles that operate under even milder and more sustainable conditions. The continued demand for structurally diverse and stereochemically pure building blocks in drug discovery will undoubtedly fuel further innovation in the asymmetric synthesis of these valuable heterocyclic scaffolds.
References
- 1. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective Synthesis of Oxetanes Bearing All-Carbon Quaternary Stereocenters via Iridium Catalyzed Alcohol-Vinyl Epoxide C-C Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Preparation of aryloxetanes and arylazetidines by use of an alkyl-aryl suzuki coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Catalytic Asymmetric Synthesis of Stable Oxetenes via Lewis Acid-Promoted [2 + 2] Cycloaddition [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
An In-depth Technical Guide to 2-(4-Bromophenyl)oxetane: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of the Oxetane Moiety in Modern Chemistry
The oxetane ring, a four-membered saturated heterocycle containing an oxygen atom, has emerged from relative obscurity to become a cornerstone in contemporary medicinal chemistry and drug discovery.[1] Initially regarded as a niche structural motif, its unique combination of physicochemical properties has led to its increasing incorporation into bioactive molecules.[2] The strained nature of the four-membered ring imparts a distinct three-dimensional geometry, while the oxygen atom introduces polarity and hydrogen bond accepting capabilities.[3] These features allow the oxetane moiety to serve as a valuable bioisostere for more metabolically labile groups, such as gem-dimethyl or carbonyl functionalities, often leading to improved aqueous solubility, metabolic stability, and lipophilicity profiles of parent compounds.[1][3] This guide provides a comprehensive overview of 2-(4-bromophenyl)oxetane, a key building block that combines the advantageous properties of the oxetane ring with the synthetic versatility of an aryl bromide.
Core Compound Profile: this compound
CAS Number: 25574-16-7
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₉BrO | |
| Molecular Weight | 213.07 g/mol | |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 267.3±28.0 °C (Predicted) | [4] |
| Density | 1.496±0.06 g/cm³ (Predicted) | [4] |
| Storage | Inert atmosphere, 2-8°C |
Synthesis of this compound: Key Methodologies
Intramolecular Williamson Ether Synthesis
This classical and reliable method involves the cyclization of a suitably functionalized precursor, typically a 1-aryl-3-halo-1-propanol or a derivative thereof. The reaction proceeds via an intramolecular SN2 displacement of a leaving group by an alkoxide.[2]
Conceptual Workflow:
Conceptual Synthesis Workflow for this compound via Williamson Ether Synthesis.
Experimental Protocol (General, adapted for this compound):
-
Precursor Synthesis: A suitable precursor, such as 1-(4-bromophenyl)-3-chloro-1-propanol, would first be synthesized. This can be achieved through various routes, for instance, by the reduction of 1-(4-bromophenyl)-3-chloropropan-1-one.[5]
-
Cyclization:
-
To a solution of the 1-(4-bromophenyl)-3-halo-1-propanol in a dry, aprotic solvent such as THF or DMF, a strong base (e.g., sodium hydride or potassium tert-butoxide, 1.1 equivalents) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction mixture is then allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel to yield this compound.
-
Paternò-Büchi Reaction
The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane.[6][7] In the context of synthesizing this compound, this would involve the reaction of 4-bromobenzaldehyde with ethylene or an ethylene equivalent.[6][8]
Conceptual Workflow:
References
- 1. Recent Advancements in the Cyclization Strategies of 1,3‐Enynes Towards the Synthesis of Heterocyclic/Carbocyclic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. 1-(4-Bromophenyl)-3-chloropropan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paternò–Büchi reaction - Wikipedia [en.wikipedia.org]
- 7. Paterno buchi reaction | PPTX [slideshare.net]
- 8. grokipedia.com [grokipedia.com]
Physical and chemical properties of 2-(4-Bromophenyl)oxetane
An In-Depth Technical Guide to 2-(4-Bromophenyl)oxetane for Advanced Research and Development
Authored by a Senior Application Scientist
Foreword: The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the need for therapeutic agents with superior efficacy, safety, and pharmacokinetic profiles. In this context, small, strained heterocyclic systems have emerged as powerful tools for molecular design. Among these, the oxetane ring has garnered significant attention for its unique conformational and electronic properties. This guide provides an in-depth technical overview of this compound, a key building block that combines the advantageous features of the oxetane motif with the synthetic versatility of an aryl bromide. It is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in the synthesis of novel chemical entities.
Core Physicochemical and Structural Properties
This compound is a substituted heterocyclic compound that presents as a colorless to light-yellow liquid at ambient temperature.[1][2][3] Its fundamental properties are crucial for its handling, reaction setup, and integration into synthetic workflows. The storage recommendation of 2-8°C under an inert atmosphere underscores its potential sensitivity to thermal and oxidative degradation, a critical consideration for maintaining its purity and reactivity.[1][3][4]
Table 1: Key Physicochemical Data for this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [3] |
| CAS Number | 25574-16-7 | [1][2] |
| Molecular Formula | C₉H₉BrO | [1][5] |
| Molecular Weight | 213.07 g/mol | [1] |
| Appearance | Colorless to light-yellow liquid | [1][2][3] |
| Predicted Boiling Point | 267.3 ± 28.0 °C | [1] |
| Predicted Density | 1.496 ± 0.06 g/cm³ | [1] |
| Purity (Typical) | ≥95% | [2][4] |
| InChI Key | IGDUEYOZOWQMLC-UHFFFAOYSA-N | [3][4][5] |
| Storage Conditions | 2-8°C, Inert atmosphere | [1][3][4] |
Analytical Characterization: Spectroscopic Profile
Rigorous structural confirmation is the bedrock of chemical synthesis. For this compound, a combination of spectroscopic techniques is employed to verify its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure. While specific spectral data is proprietary to manufacturers, the expected ¹H NMR spectrum would feature distinct signals for the aromatic protons on the bromophenyl ring and the aliphatic protons of the strained oxetane ring. The chemical shifts, multiplicities, and coupling constants of the oxetane protons provide definitive proof of the four-membered ring's presence and substitution pattern. Supplier data confirms that the NMR spectrum conforms to the assigned structure.[2]
-
Mass Spectrometry (MS): This technique verifies the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. Predicted collision cross-section (CCS) data is available, which can be useful for advanced analytical techniques like ion mobility-mass spectrometry.[5]
-
Infrared (IR) Spectroscopy: The IR spectrum is used to identify the functional groups present. Key expected absorptions would include C-H stretches for the aromatic and aliphatic portions, C-O-C stretching for the ether linkage within the oxetane ring, and C-Br stretching. Supplier data confirms the IR spectrum is consistent with the structure.[2]
Synthesis and Chemical Reactivity: A Dual-Functionality Building Block
The synthetic value of this compound lies in its dual reactivity: the ring-opening potential of the strained oxetane and the cross-coupling capability of the aryl bromide.
Synthetic Strategy
The construction of the oxetane ring is a cornerstone of its synthesis. While multiple routes exist for forming oxetanes, the most common and industrially scalable approach is the Williamson etherification, which involves an intramolecular cyclization of a 1,3-halohydrin.[6][7] This method provides reliable access to the strained four-membered ring.
Expert Commentary: The choice of base and solvent in the final ring-closure step (F) is critical. A non-nucleophilic base is required to prevent competing intermolecular reactions, and the reaction is typically run under dilute conditions to favor the intramolecular cyclization. This strategic control is essential for achieving high yields of the desired oxetane.
Chemical Reactivity
The utility of this compound stems from the orthogonal reactivity of its two key functional motifs.
-
Oxetane Ring-Opening: The inherent ring strain (approximately 25.5 kcal/mol) of the oxetane makes it susceptible to nucleophilic ring-opening, typically under Lewis acidic conditions.[7][8] This reaction provides a regioselective pathway to 3-substituted 1-(4-bromophenyl)propan-1-ol derivatives, which are valuable intermediates for further synthesis. The regioselectivity of the opening is dictated by steric and electronic factors.
-
Aryl Bromide Cross-Coupling: The 4-bromophenyl group is a versatile synthetic handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the late-stage introduction of diverse substituents, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Applications in Drug Discovery: A "Smart" Bioisostere
The incorporation of an oxetane ring is a modern medicinal chemistry strategy to enhance the drug-like properties of a lead compound.[9][10] It is often considered a bioisosteric replacement for less favorable groups like gem-dimethyl or carbonyls.[7][11] this compound serves as a gateway to these benefits.
Key Advantages of the Oxetane Motif:
-
Improved Solubility: The polar ether oxygen of the oxetane ring can act as a hydrogen bond acceptor, often leading to a significant improvement in aqueous solubility compared to its carbocyclic or gem-dimethyl analogues.[9][10][11]
-
Enhanced Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation (e.g., by cytochrome P450 enzymes) than more lipophilic groups.[9][10][11] This can lead to improved half-life and oral bioavailability.
-
Reduced Lipophilicity: In an era where "molecular obesity" and high lipophilicity are major causes of drug candidate failure, the oxetane provides a low-molecular-weight, polar alternative to larger, nonpolar groups, helping to optimize the lipophilic efficiency (LipE) of a molecule.[11]
-
Vectorial Exit from Lipophilic Pockets: The polar nature of the oxetane can provide a directional vector out of a lipophilic protein binding pocket towards the solvent-exposed phase, a subtle but powerful tool for modulating binding affinity and selectivity.
-
Modulation of Basicity: When placed adjacent to a basic nitrogen atom, the electron-withdrawing inductive effect of the oxetane oxygen can lower the pKa of the amine, which can be crucial for optimizing cell permeability and reducing off-target effects like hERG inhibition.[11][12]
Safety, Handling, and Storage
As with any reactive chemical, adherence to strict safety protocols is mandatory when handling this compound.
GHS Hazard Classification: [3][4]
-
Hazard Statements:
Standard Operating Protocol for Safe Handling:
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of vapors.[13][14] Ensure an eyewash station and safety shower are readily accessible.[14]
-
Personal Protective Equipment (PPE):
-
Handling Procedures:
-
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][13][15]
-
In Case of Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][13][15]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][13][15]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[1][13][15]
-
-
Storage: Store the container tightly closed in a cool, dry, and well-ventilated place at the recommended temperature of 2-8°C.[1][13] Store under an inert atmosphere (e.g., nitrogen or argon).[3][4]
Conclusion
This compound is more than a simple heterocyclic compound; it is a strategically designed building block for modern chemical synthesis and drug discovery. Its unique combination of a reactive, property-enhancing oxetane ring and a versatile aryl bromide handle provides chemists with a powerful tool to construct novel molecules with optimized physicochemical and pharmacokinetic profiles. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is the first step toward unlocking its full potential in the development of next-generation therapeutics.
References
- 1. Oxetane, 2-(4-bromophenyl)- | 25574-16-7 [amp.chemicalbook.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound | 25574-16-7 [sigmaaldrich.com]
- 4. This compound | 25574-16-7 [sigmaaldrich.com]
- 5. PubChemLite - this compound (C9H9BrO) [pubchemlite.lcsb.uni.lu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. kishida.co.jp [kishida.co.jp]
- 14. fishersci.com [fishersci.com]
- 15. kishida.co.jp [kishida.co.jp]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-(4-Bromophenyl)oxetane
Introduction
The oxetane motif has garnered significant interest in medicinal chemistry as a versatile saturated heterocycle. Its unique conformational properties and ability to act as a polar surrogate for gem-dimethyl groups or carbonyls make it an attractive component in the design of novel therapeutics. The incorporation of an oxetane ring can favorably modulate physicochemical properties such as solubility, metabolic stability, and lipophilicity. When appended to an aryl system, such as in 2-(4-Bromophenyl)oxetane, the resulting scaffold presents a valuable building block for further synthetic elaboration in drug discovery programs.
A thorough structural characterization is paramount for any novel chemical entity. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. This guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectral data for this compound. In the absence of a publicly available, fully assigned experimental spectrum, this document serves as a robust predictive guide and a practical handbook for the acquisition and interpretation of the NMR data for this compound.
Molecular Structure and Atom Labeling
To facilitate the discussion of the NMR data, the atoms of this compound are systematically labeled as shown in the diagram below. This numbering scheme will be used consistently throughout this guide.
Caption: Molecular structure of this compound with atom labeling.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the protons on the oxetane ring and the aromatic protons of the bromophenyl group. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atom and the anisotropic effects of the aromatic ring.
Table 1: Predicted ¹H NMR Chemical Shifts, Multiplicities, and Coupling Constants for this compound.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| H2', H6' | ~7.50 | Doublet (d) | J = 8.4 Hz | 2H |
| H3', H5' | ~7.25 | Doublet (d) | J = 8.4 Hz | 2H |
| H2 | ~5.50 | Triplet (t) | J = 6.8 Hz | 1H |
| H4a, H4b | ~4.70 - 4.90 | Multiplet (m) | - | 2H |
| H3a, H3b | ~2.70 - 2.90 | Multiplet (m) | - | 2H |
Interpretation and Rationale
-
Aromatic Protons (H2', H6', H3', H5'): The para-substituted aromatic ring will give rise to a characteristic AA'BB' system, which often simplifies to two doublets. The protons ortho to the bromine atom (H3', H5') are expected to be slightly shielded compared to the protons ortho to the oxetane substituent (H2', H6'). Electron-donating and withdrawing effects of substituents on a benzene ring influence the chemical shifts of the aromatic protons[1]. The signals for H2' and H6' are predicted to be downfield due to the deshielding effect of the adjacent oxetane ring. The protons H3' and H5' will appear slightly more upfield. A typical ortho coupling constant of around 8.4 Hz is expected[2].
-
Oxetane Protons:
-
H2: This methine proton is directly attached to the carbon bearing both the oxygen atom and the aromatic ring. The strong deshielding effect of the oxygen atom and the anisotropic effect of the phenyl ring will shift this proton significantly downfield, predicted to be around 5.50 ppm. It is expected to appear as a triplet due to coupling with the two diastereotopic protons on C4.
-
H4a, H4b: These methylene protons are adjacent to the oxygen atom, leading to a downfield shift into the range of 4.70 - 4.90 ppm. They are diastereotopic and will likely appear as a complex multiplet due to geminal coupling and vicinal coupling with H2 and the H3 protons. For unsubstituted oxetane, these protons appear around 4.65 ppm[3].
-
H3a, H3b: These methylene protons are further from the oxygen and are expected to be the most upfield of the oxetane protons, with a predicted chemical shift in the range of 2.70 - 2.90 ppm. They will also be a complex multiplet due to geminal and vicinal couplings. In unsubstituted oxetane, the corresponding protons are found at approximately 2.61 ppm[3].
-
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals, corresponding to the six unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.
| Carbon Label | Predicted Chemical Shift (δ, ppm) |
| C1' | ~140 |
| C2', C6' | ~128 |
| C3', C5' | ~132 |
| C4' | ~122 |
| C2 | ~80 |
| C3 | ~30 |
| C4 | ~70 |
Interpretation and Rationale
-
Aromatic Carbons (C1' - C6'): Aromatic carbons typically resonate in the 120-150 ppm region[4].
-
C1': The ipso-carbon attached to the oxetane ring is expected to be deshielded and appear around 140 ppm.
-
C4': The carbon bearing the bromine atom (ipso-carbon) is subject to the "heavy atom effect," which, contrary to what electronegativity might suggest, causes an upfield shift[5]. Its signal is predicted to be around 122 ppm.
-
C3', C5': These carbons are ortho to the bromine and are expected to have a chemical shift of approximately 132 ppm.
-
C2', C6': These carbons are meta to the bromine and are predicted to resonate around 128 ppm.
-
-
Oxetane Carbons:
-
C2: This carbon is bonded to both the oxygen atom and the aromatic ring, leading to a significant downfield shift, predicted to be around 80 ppm. Carbons bonded to oxygen in ethers and alcohols typically appear in the 60-80 ppm range[6].
-
C4: The other carbon adjacent to the oxygen atom is also deshielded, with a predicted chemical shift of approximately 70 ppm. For oxetane itself, the C2/C4 carbons are at about 60 ppm, and substitution will alter this[7].
-
C3: This methylene carbon is the most shielded of the oxetane carbons and is expected to have a chemical shift around 30 ppm.
-
Experimental Protocol for NMR Data Acquisition
The following protocol provides a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound. This protocol is designed to be a self-validating system, ensuring reliable and reproducible results.
Sample Preparation
The quality of the NMR spectrum is highly dependent on proper sample preparation[8].
-
Analyte Purity: Ensure the this compound sample is of high purity to avoid signals from impurities complicating the spectrum.
-
Solvent Selection: Chloroform-d (CDCl₃) is a common and suitable solvent for many organic molecules and is recommended here. Its residual proton signal at ~7.26 ppm can serve as a secondary chemical shift reference[9].
-
Concentration:
-
Procedure:
-
Weigh the desired amount of this compound into a clean, dry vial.
-
Add the deuterated solvent and gently agitate until the sample is fully dissolved.
-
If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube[10].
-
Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Cap the NMR tube securely.
-
References
- 1. youtube.com [youtube.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. rsc.org [rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. What is the characteristic 13C NMR chemical shift (in ppm) for the C-2 ca.. [askfilo.com]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. organomation.com [organomation.com]
- 10. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
Spectroscopic Characterization of Substituted Oxetanes: A Guide for Drug Discovery Professionals
An In-Depth Technical Guide
Abstract
The oxetane ring, a four-membered cyclic ether, has transitioned from a synthetic curiosity to a cornerstone motif in modern medicinal chemistry.[1][2] Its unique ability to serve as a polar bioisostere for gem-dimethyl and carbonyl groups allows for the fine-tuning of critical drug-like properties, including aqueous solubility, metabolic stability, and lipophilicity.[3][4][5] As the synthetic accessibility of diversely substituted oxetanes expands, the need for robust and unambiguous structural characterization becomes paramount.[6][7][8] This guide provides an in-depth exploration of the primary spectroscopic techniques used to characterize these valuable scaffolds. It is designed for researchers, medicinal chemists, and drug development professionals, offering not only procedural outlines but also the underlying principles and field-proven insights required for confident structure elucidation and validation.
The Oxetane Scaffold: Unique Structural & Electronic Properties
Before delving into spectroscopic analysis, it is crucial to understand the inherent properties of the oxetane ring that give rise to its characteristic spectral signatures.
-
Ring Strain: With a ring strain energy of approximately 106 kJ·mol⁻¹, the oxetane ring is significantly more strained than its five-membered counterpart, tetrahydrofuran (THF), but less so than an epoxide.[9] This strain influences bond angles, bond lengths, and vibrational frequencies, making them distinct.
-
Ring Conformation: Unsubstituted oxetane is nearly planar, but it exhibits a low-energy ring-puckering vibration.[9][10][11][12] The introduction of substituents increases steric and eclipsing interactions, leading to a more pronounced and often locked puckered conformation, which can be directly observed and quantified using NMR spectroscopy and X-ray crystallography.[9][10]
-
Electronic Nature: The oxygen atom's lone pairs are highly accessible due to the strained C-O-C bond angle, making the oxetane an excellent hydrogen-bond acceptor—often more effective than other cyclic ethers and even some carbonyl groups.[9][10] This property is fundamental to its role in improving solubility.
This unique combination of properties necessitates a multi-faceted analytical approach for complete characterization. The following sections detail the application of the most powerful spectroscopic techniques to this task.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation
NMR is the most informative technique for determining the constitution, configuration, and conformation of substituted oxetanes in solution.
¹H NMR Spectroscopy
The proton NMR spectrum provides a wealth of information based on chemical shifts, signal multiplicities (coupling), and integration.
-
Chemical Shifts (δ): The protons on the oxetane ring appear in a characteristic region of the spectrum.
-
Influence of Substituents: The precise chemical shift is highly sensitive to the substitution pattern. Electron-withdrawing groups will shift adjacent protons further downfield, while electron-donating groups will cause an upfield shift. The puckered nature of substituted rings often renders geminal protons diastereotopic, meaning they are chemically non-equivalent and will appear as separate signals, each with its own coupling pattern.
-
Coupling Constants (J): Vicinal (³J) and geminal (²J) coupling constants are invaluable for conformational analysis. The magnitude of ³J, described by the Karplus equation, is dependent on the dihedral angle between the coupled protons, providing direct insight into the ring's pucker and the relative orientation of substituents.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the electronic environment of each carbon atom in the molecule.
-
Chemical Shifts (δ):
Summary of Typical NMR Chemical Shifts
| Position | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) | Key Influences |
| C2/C4 (α) | 4.2 – 4.9 | 65 – 85 | Highly deshielded by adjacent oxygen. |
| C3 (β) | 2.2 – 2.9 | 20 – 40 | More shielded, aliphatic-like character. |
| Substituent | Variable | Variable | Substituent electronegativity, anisotropy. |
Advanced 2D NMR Techniques
For complex substitution patterns, 2D NMR is essential for unambiguous assignment.
-
COSY (Correlation Spectroscopy): Identifies proton-proton (J) coupling networks, allowing for the tracing of connectivity through the ring and its substituents.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, definitively assigning a proton signal to its attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, crucial for identifying quaternary carbons and linking substituents to the oxetane core.[15]
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space proximity of protons. This is the most powerful NMR method for determining the relative stereochemistry and conformation of substituents on the ring.[9]
Experimental Protocol: Acquiring High-Quality NMR Spectra
-
Sample Preparation: Dissolve 5-10 mg of the purified oxetane derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is free of particulate matter.[6]
-
Internal Standard: Use Tetramethylsilane (TMS) as the internal standard for referencing the chemical shift scale to 0.00 ppm. Modern spectrometers can also reference to residual solvent peaks.[6]
-
Data Acquisition: Collect a standard ¹H spectrum. Based on this, set the spectral width for a ¹³C spectrum and acquire data.
-
2D Spectra: If assignments are ambiguous, acquire COSY, HSQC, and HMBC spectra. For stereochemical questions, a NOESY or ROESY experiment is required.
-
Data Processing: Process the data using appropriate window functions (e.g., exponential multiplication for sensitivity enhancement) and perform phase and baseline corrections.
Visualization: NMR Characterization Workflow
Caption: Workflow for comprehensive NMR-based structure elucidation of oxetanes.
Infrared (IR) Spectroscopy: A Rapid Functional Group Check
IR spectroscopy is a quick and powerful method for confirming the presence of the oxetane ring and other functional groups.
-
Key Absorption: The most diagnostic feature of an oxetane is the asymmetric C-O-C stretching vibration , which appears as a strong, sharp band at approximately 950-1000 cm⁻¹ . The strained nature of the four-membered ring causes this absorption to appear at a higher frequency than in less strained ethers like THF (~1070 cm⁻¹) or acyclic ethers (~1120 cm⁻¹).
-
Other Features:
Experimental Protocol: Obtaining an IR Spectrum
-
Sample Preparation: For liquid samples, a drop can be placed between two NaCl or KBr plates (neat). For solid samples, prepare a KBr pellet or dissolve the sample in a suitable solvent (e.g., CHCl₃) to run in a solution cell.
-
Background Scan: Run a background spectrum of the empty sample holder (or pure solvent) to subtract atmospheric (CO₂, H₂O) and solvent absorptions.
-
Sample Scan: Acquire the spectrum of the sample.
-
Analysis: Identify the key C-O-C ether stretch and other principal functional group peaks.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers structural clues through analysis of its fragmentation patterns. Electron Impact (EI) is a common ionization method for these analyses.
-
Molecular Ion (M⁺•): The molecular ion peak is typically observable, though its intensity may vary. Its mass provides the nominal molecular weight of the molecule. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.
-
Characteristic Fragmentation: The strained oxetane ring is susceptible to specific fragmentation pathways upon ionization.[18] A common and diagnostic pathway is a retro-[2+2] cycloaddition (cycloreversion) , breaking the ring into two smaller neutral or charged fragments.
-
For a 2-substituted oxetane, this can lead to cleavage into an alkene and formaldehyde, or a substituted alkene and a carbonyl compound, depending on the charge distribution.
-
Visualization: Common Fragmentation Pathway of a Substituted Oxetane
Caption: Retro-[2+2] cycloreversion is a diagnostic fragmentation in oxetane mass spectrometry.
X-ray Crystallography: The Definitive Solid-State Structure
When a suitable single crystal can be grown, X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state.[19] This technique is the gold standard for:
-
Connectivity: Confirming the atomic connections.
-
Absolute and Relative Stereochemistry: Unequivocally assigning the 3D arrangement of all atoms.
-
Conformation: Precisely measuring bond lengths, bond angles, and the ring puckering angle. For example, X-ray studies on unsubstituted oxetane show a puckering angle of about 10.7° at 90 K.[9]
While solution-state (NMR) and solid-state (X-ray) conformations can differ, crystallographic data provides an invaluable reference point and is often required for regulatory submissions.
Visualization: General Workflow for Single-Crystal X-ray Crystallography
Caption: High-level workflow for determining molecular structure via X-ray crystallography.[19]
Computational Chemistry: A Predictive and Corroborative Tool
Modern computational methods, particularly Density Functional Theory (DFT), serve as a powerful adjunct to experimental techniques.[20]
-
NMR Prediction: The GIAO (Gauge-Including Atomic Orbital) method can predict ¹H and ¹³C chemical shifts with remarkable accuracy.[21] This is invaluable for distinguishing between potential diastereomers or constitutional isomers by comparing the calculated spectra for all possibilities with the experimental data.
-
Conformational Analysis: Computational modeling can predict the lowest energy conformation of the substituted oxetane ring, providing a theoretical basis for interpreting observed NMR coupling constants and NOE effects.
Conclusion
The successful incorporation of substituted oxetanes into drug discovery programs relies on unequivocal and thorough characterization. A synergistic approach, led by NMR spectroscopy and supported by IR, MS, and X-ray crystallography, provides a self-validating system for structure elucidation. By understanding the characteristic spectral signatures arising from the oxetane's unique structural and electronic properties, medicinal chemists can confidently advance these promising scaffolds from synthesis to biological evaluation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. [PDF] Oxetanes as versatile elements in drug discovery and synthesis. | Semantic Scholar [semanticscholar.org]
- 3. Synthesis of diversely functionalised 2,2-disubstituted oxetanes: fragment motifs in new chemical space - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC05740J [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Oxetanes - Enamine [enamine.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of Di-, Tri-, and Tetrasubstituted Oxetanes by Rhodium-Catalyzed O=H Insertion and C=C Bond-Forming Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 13. researchgate.net [researchgate.net]
- 14. What is the characteristic 13C NMR chemical shift (in ppm) for the C-2 ca.. [askfilo.com]
- 15. Two novel oxetane containing lignans and a new megastigmane from Paronychia arabica and in silico analysis of them as prospective SARS-CoV-2 inhibitor ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02486H [pubs.rsc.org]
- 16. uanlch.vscht.cz [uanlch.vscht.cz]
- 17. Interpreting IR Spectra [chemistrysteps.com]
- 18. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 19. benchchem.com [benchchem.com]
- 20. Computational NMR Prediction: A Microreview [corinwagen.github.io]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Structure and Conformation of 2-(4-Bromophenyl)oxetane
This guide provides a comprehensive technical overview of the molecular structure and conformational dynamics of 2-(4-Bromophenyl)oxetane. It is intended for researchers, scientists, and drug development professionals who are interested in the application of oxetane-containing molecules in medicinal chemistry and materials science. This document synthesizes established principles of physical organic chemistry with data from analogous structures to present a detailed analysis of the target molecule.
Introduction: The Significance of the Oxetane Motif
The oxetane ring, a four-membered cyclic ether, has emerged as a valuable structural motif in modern drug discovery.[1][2][3] Its unique combination of properties, including low molecular weight, high polarity, and a distinct three-dimensional geometry, allows for the fine-tuning of the physicochemical properties of drug candidates.[2][4] The incorporation of an oxetane can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of adjacent functional groups.[3] The 2-aryl-substituted oxetane scaffold, in particular, is of significant interest as it introduces a key pharmacophoric element while maintaining the desirable properties of the oxetane ring. This compound serves as a representative example of this class of compounds, with the bromine atom providing a useful handle for further synthetic transformations and acting as a potential halogen bond donor.
Molecular Structure Elucidation
The definitive determination of the molecular structure of this compound relies on a combination of spectroscopic and analytical techniques. While a crystal structure for this specific molecule is not publicly available, its structure can be confidently assigned and characterized using the following methods.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for confirming the connectivity of this compound.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 4-bromophenyl group, typically in the range of δ 7.0-7.6 ppm. The protons on the oxetane ring will appear in the upfield region. The benzylic proton at the C2 position will be a multiplet due to coupling with the adjacent methylene protons. The protons at the C3 and C4 positions of the oxetane ring will also exhibit complex splitting patterns due to geminal and vicinal coupling. The exact chemical shifts and coupling constants are sensitive to the ring conformation.[5]
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the quaternary aromatic carbon attached to the bromine, the other aromatic carbons, and the three carbons of the oxetane ring. The chemical shifts of the oxetane carbons provide insight into the electronic environment and substitution pattern.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the molecular formula, C₉H₉BrO, by providing a highly accurate mass measurement.[6] The isotopic pattern characteristic of a bromine-containing compound (approximately equal intensity for M and M+2 peaks) would be a key diagnostic feature.
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic C-O-C stretching vibrations for the ether linkage within the oxetane ring, typically in the region of 950-1150 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.
X-Ray Crystallography
Single-crystal X-ray diffraction would provide the most definitive and detailed structural information, including precise bond lengths, bond angles, and the solid-state conformation.[7][8] Although a structure for the title compound is unavailable, data from related 2-aryl-substituted oxetanes can provide valuable insights into the expected geometric parameters.[9]
Table 1: Predicted Molecular Geometry Parameters for this compound (based on related structures)
| Parameter | Predicted Value | Reference/Justification |
| C-O (ring) bond length | ~1.46 Å | Based on unsubstituted oxetane.[9] |
| C-C (ring) bond length | ~1.53 Å | Based on unsubstituted oxetane.[9] |
| C-O-C bond angle | ~90.2° | Based on unsubstituted oxetane.[9] |
| C-C-O bond angle | ~92.0° | Based on unsubstituted oxetane.[9] |
| C-C-C bond angle | ~84.8° | Based on unsubstituted oxetane.[9] |
| Oxetane Puckering Angle | 10-20° | Substituents increase puckering.[5][9] |
Conformational Analysis: The Puckered Nature of the Oxetane Ring
The oxetane ring is not planar but exists in a puckered conformation to relieve ring strain.[10][11] This puckering is a dynamic process, and for unsubstituted oxetane, the barrier to planarity is very low.[11] The introduction of a substituent at the 2-position, such as the 4-bromophenyl group, significantly influences the conformational landscape.
Ring Puckering and Substituent Orientation
The puckered conformation of this compound can be described by a puckering amplitude and a phase angle. The 4-bromophenyl substituent can occupy either an equatorial-like or an axial-like position. Computational studies and experimental data from analogous systems suggest that for 2-substituted oxetanes, the substituent generally prefers the equatorial position to minimize steric interactions.[9]
The puckering of the oxetane ring is a critical feature that contributes to the three-dimensionality of molecules containing this motif.[2] This non-planar structure can be advantageous in drug design, as it can lead to more specific interactions with biological targets.[1]
Figure 1: Energy profile for the ring inversion of a 2-substituted oxetane.
Computational Modeling
Density functional theory (DFT) calculations are a powerful tool for investigating the conformational preferences and energetic landscape of this compound.[12] These calculations can provide optimized geometries for different conformers, relative energies, and the energy barrier for ring inversion. Such studies would allow for a quantitative understanding of the puckering potential and the rotational barrier of the C-C bond connecting the oxetane ring and the phenyl group.
Synthesis of this compound
The synthesis of 2-aryl-substituted oxetanes can be achieved through several established methods.[13] A common and effective approach is the intramolecular Williamson ether synthesis from a suitable 1,3-halohydrin precursor.[9]
Proposed Synthetic Protocol
References
- 1. tandfonline.com [tandfonline.com]
- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 6. PubChemLite - this compound (C9H9BrO) [pubchemlite.lcsb.uni.lu]
- 7. Crystal structure and Hirshfeld surface analysis of (E)-2-(4-bromophenyl)-1-[2,2-dibromo-1-(4-nitrophenyl)ethenyl]diazene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal and molecular structure of 2-(4-bromophenyl)-r-2,4,4,c-6-tetramethyl-1,3-dioxan - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of Oxetanes [manu56.magtech.com.cn]
An In-Depth Technical Guide to the Stability and Reactivity of the Oxetane Ring in 2-(4-Bromophenyl)oxetane
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The oxetane ring, a four-membered cyclic ether, has transitioned from a synthetic curiosity to a cornerstone motif in modern medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile bioisostere for common functional groups like gem-dimethyl and carbonyls, offering profound improvements in physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity.[3][4] This guide provides a detailed examination of 2-(4-Bromophenyl)oxetane, a representative 2-aryl oxetane, focusing on the interplay between the inherent strain of the four-membered ring and the electronic influence of the aryl substituent. We will dissect the factors governing its stability and explore its reactivity under acidic, basic, and metal-catalyzed conditions, providing field-proven insights and detailed experimental protocols relevant to drug discovery and synthetic chemistry.
Introduction: The Rise of Oxetanes in Drug Discovery
The incorporation of small, strained rings into drug candidates is a powerful strategy for navigating complex pharmacological landscapes. The oxetane moiety, in particular, has garnered significant attention for its ability to predictably modulate a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1] Replacing a lipophilic gem-dimethyl group with a polar oxetane can increase aqueous solubility by orders of magnitude (from 4-fold to over 4000-fold) while often blocking sites of metabolic degradation.[1][3] Furthermore, the oxetane's oxygen atom is a potent hydrogen bond acceptor, a feature that can enhance target binding affinity.[5] The subject of this guide, this compound, serves as an excellent model system for understanding the behavior of this important heterocyclic scaffold.
Structural Analysis and Physicochemical Stability
The reactivity of the oxetane ring is a direct consequence of its structure. Understanding its physical properties is fundamental to predicting its behavior in both chemical reactions and biological systems.
Ring Strain and Conformation
The four-membered oxetane ring possesses significant ring strain energy, approximately 106 kJ/mol (25.5 kcal/mol).[6][7] This value is slightly less than that of an epoxide (112 kJ/mol) but substantially higher than that of a tetrahydrofuran (25 kJ/mol), rendering the oxetane kinetically stable yet primed for strategic ring-opening reactions.[7] Unlike a planar representation, the oxetane ring adopts a puckered conformation to relieve torsional strain.[5][8] The introduction of a bulky substituent at the C2 position, such as the 4-bromophenyl group, further influences this puckering.[5]
The strained C–O–C bond angle exposes the oxygen's lone pair of electrons, making it an excellent hydrogen-bond acceptor and a Lewis base.[5] This structural feature is critical to its ability to improve solubility and engage in biological interactions.[4][5]
Caption: Physicochemical Properties of this compound.
Chemical Stability
Despite its ring strain, the oxetane moiety is notably more stable than its three-membered epoxide counterpart.[6] Many substituted oxetanes exhibit remarkable stability across a broad pH range (pH 1-10), a critical feature for orally bioavailable drugs that must survive the acidic environment of the stomach.[5] The stability of this compound is influenced by the electronic properties of the aryl substituent. The electron-withdrawing nature of the bromine atom can subtly affect the Lewis basicity of the oxygen and the polarization of the C-O bonds, which in turn modulates its reactivity toward acids and nucleophiles.
Reactivity of the this compound Ring
The synthetic utility of oxetanes stems from their susceptibility to undergo selective ring-opening reactions. For a 2-aryl substituted oxetane, the regioselectivity of these reactions is a key consideration.
Acid-Catalyzed Ring Opening
Under acidic conditions (either Brønsted or Lewis acids), the oxetane oxygen is protonated or coordinated, forming a highly activated oxonium ion intermediate.[9][10] This activation dramatically lowers the energy barrier for nucleophilic attack. For this compound, there are two potential sites for nucleophilic attack: the benzylic carbon (C2) and the unsubstituted carbon (C4).
The reaction proceeds overwhelmingly via attack at the benzylic C2 position . This regioselectivity is governed by electronic effects; the C2 carbon can better stabilize the buildup of positive charge in the SN1-like transition state due to resonance with the adjacent phenyl ring.[11] This results in the formation of 1,3-difunctionalized products.
Caption: Mechanism of acid-catalyzed ring opening of 2-aryloxetanes.
Lewis Acid-Mediated Reactions
A diverse array of Lewis acids can catalyze the ring-opening of oxetanes, often with unique selectivity.[5][12]
-
Strong Lewis Acids (e.g., B(C₆F₅)₃, Al(C₆F₅)₃): These "superacids" are highly effective at promoting isomerization of 2,2-disubstituted oxetanes to homoallylic alcohols.[12][13] For 2-aryl oxetanes, they can facilitate ring-opening with a variety of nucleophiles under mild conditions.
-
Lanthanide Triflates (e.g., Yb(OTf)₃, Sc(OTf)₃): These are excellent promoters for ring-opening with amines and other nucleophiles, often providing high yields and regioselectivity.[6][14]
-
Frustrated Lewis Pairs (FLPs): The combination of a bulky Lewis acid like B(C₆F₅)₃ and a hydrosilane can catalyze a reductive ring-opening. In the case of 3-aryl oxetanes, this has been shown to proceed with an unexpected aryl migration, highlighting the complex reactivity manifolds accessible with modern catalysts.[15]
Reactivity with Bases and Organometallics
The oxetane ring is generally resistant to ring-opening by strong nucleophiles under basic conditions, a key point of differentiation from the more reactive epoxide ring.[14] However, the C2 proton of this compound, being benzylic, is acidic enough to be removed by a strong, non-nucleophilic base.
Recent work has demonstrated that treatment of 2-phenyloxetane with organolithium bases like sec-butyllithium (s-BuLi) at low temperatures leads to α-lithiation, forming a 2-lithio-2-phenyloxetane intermediate.[16][17] This nucleophilic species can be trapped with various electrophiles (e.g., silyl chlorides, alkyl halides) to afford 2,2-disubstituted oxetanes, providing a powerful method for derivatization without ring cleavage.[18][19] This highlights a crucial reactivity pathway that competes with and often dominates over nucleophilic ring-opening under strongly basic conditions.
Caption: Competing reactivity pathways for this compound.
Experimental Protocols & Data
The following protocols are representative methodologies for the synthesis and manipulation of 2-aryl oxetanes.
Synthesis of this compound via Williamson Etherification
This protocol is adapted from general methods for oxetane synthesis from 1,3-halohydrin precursors.[5]
Workflow Diagram
Caption: Synthetic workflow for this compound.
Step-by-Step Protocol:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add a solution of 1-(4-bromophenyl)-3-chloropropan-1-ol (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 10 minutes. Causality Note: NaH acts as a strong, non-nucleophilic base to deprotonate the hydroxyl group, forming an alkoxide. The use of anhydrous THF is critical to prevent quenching the base.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed. Self-Validation: The progress is monitored to ensure complete conversion, preventing contamination of the product with the starting halohydrin.
-
Quenching: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 5% to 20% ethyl acetate in hexanes) to afford the pure this compound.
Protocol: Acid-Catalyzed Methanolysis
This protocol demonstrates the regioselective ring-opening with a simple alcohol nucleophile.
-
Preparation: In a vial, dissolve this compound (1.0 eq) in anhydrous methanol (MeOH, 0.5 M).
-
Acid Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq). Causality Note: p-TsOH is a strong Brønsted acid that is sufficient to catalyze the ring-opening without causing significant side reactions or degradation.
-
Reaction: Stir the reaction at room temperature for 2-4 hours. Monitor by TLC or GC-MS for the disappearance of the starting material.
-
Workup: Quench the reaction with a saturated solution of sodium bicarbonate (NaHCO₃). Remove the methanol under reduced pressure.
-
Extraction and Purification: Add water and extract with diethyl ether (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. The resulting crude 3-(4-bromophenyl)-3-methoxypropan-1-ol can be purified by column chromatography if necessary.
Summary of Reactivity
| Condition Type | Reagent(s) | Primary Reactivity | Regioselectivity | Resulting Product Class |
|---|---|---|---|---|
| Brønsted Acid | p-TsOH, H₂SO₄, in Nu-H | Ring Opening | Attack at C2 (Benzylic) | 1,3-Difunctionalized Propanes[5][6] |
| Lewis Acid | Yb(OTf)₃, Sc(OTf)₃, with Nu-H | Ring Opening | Attack at C2 (Benzylic) | 1,3-Difunctionalized Propanes[5][6] |
| Strong Base | s-BuLi, n-BuLi, at -78°C | α-Deprotonation | C2 Proton Removal | 2-Lithio-oxetane Intermediate[16][17] |
| Hydride Reductant | LiAlH₄ in THF | Reductive Ring Opening | Attack at C2 (Benzylic) | 1-(4-Bromophenyl)propane-1,3-diol[6] |
Conclusion
This compound exemplifies the dual nature of the oxetane ring: it is a stable motif capable of enhancing drug-like properties, yet it possesses latent reactivity that can be harnessed for complex molecule synthesis. Its reactions are dominated by electronically controlled, regioselective ring-opening at the benzylic C2 position under acidic conditions. Conversely, under strong basic conditions, it undergoes kinetic deprotonation at the same site, providing a pathway for functionalization while preserving the core ring structure. A thorough understanding of these competing pathways is essential for professionals in drug development and chemical synthesis, enabling the strategic incorporation and manipulation of this increasingly vital heterocyclic scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Selective Ring-Opening reactions of Unsymmetric Oxetanes [manu56.magtech.com.cn]
- 12. ddd.uab.cat [ddd.uab.cat]
- 13. researchgate.net [researchgate.net]
- 14. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. ricerca.uniba.it [ricerca.uniba.it]
- 17. 2-Lithiated-2-phenyloxetane: a new attractive synthon for the preparation of oxetane derivatives†‡,10.1039/C1CC13670D – 960化工网 [chem960.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Key Starting Materials for the Synthesis of 2-(4-Bromophenyl)oxetane
Abstract
This technical guide provides a comprehensive overview of the principal synthetic pathways to 2-(4-bromophenyl)oxetane, a valuable heterocyclic building block in medicinal chemistry and drug development. The oxetane ring, a four-membered cyclic ether, is increasingly utilized as a bioisostere for gem-dimethyl and carbonyl groups, often conferring improved physicochemical properties such as aqueous solubility and metabolic stability. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the key starting materials and methodologies for the synthesis of this important scaffold. We will delve into two primary and strategically distinct approaches: the intramolecular cyclization of a haloalcohol precursor and the photochemical [2+2] cycloaddition known as the Paternò-Büchi reaction. The causality behind experimental choices, detailed protocols, and a comparative analysis of these routes are presented to provide a holistic understanding for practical application.
Introduction: The Significance of the 2-Aryloxetane Motif
The this compound scaffold is of significant interest in contemporary medicinal chemistry. The oxetane moiety can act as a polar surrogate for more lipophilic groups, enhancing aqueous solubility and metabolic stability, while the 4-bromophenyl group provides a crucial handle for further functionalization through cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the generation of diverse libraries of compounds for biological screening. The strategic selection of a synthetic route to this key intermediate is therefore a critical decision in the early stages of a drug discovery program, impacting scalability, cost, and access to structural analogs.
Synthetic Strategy I: Intramolecular Cyclization via Williamson Ether Synthesis
The most established and widely employed method for the synthesis of 2-substituted oxetanes is the intramolecular cyclization of a 1,3-haloalcohol. This approach is a variation of the classic Williamson ether synthesis, where an alkoxide nucleophile displaces an adjacent halide to form the cyclic ether.[1][2] For the synthesis of this compound, the key precursor is 1-(4-bromophenyl)-3-chloro-1-propanol.
Key Starting Materials and Precursor Synthesis
The synthesis of the haloalcohol precursor is a two-step process commencing from readily available starting materials:
-
Bromobenzene: The source of the 4-bromophenyl moiety.
-
3-Chloropropionyl chloride: The three-carbon electrophilic component.
The synthesis proceeds as follows:
Step 1: Friedel-Crafts Acylation to form 1-(4-Bromophenyl)-3-chloropropan-1-one. [3][4]
This reaction establishes the carbon skeleton of the precursor. Bromobenzene undergoes electrophilic aromatic substitution with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3] The reaction is generally performed in an inert solvent such as dichloromethane.
Step 2: Reduction of the β-Haloketone to 1-(4-Bromophenyl)-3-chloropropan-1-ol.
The carbonyl group of the intermediate ketone is selectively reduced to a secondary alcohol using a mild reducing agent. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its selectivity for aldehydes and ketones over other functional groups, its operational simplicity, and its cost-effectiveness. The reduction is typically carried out in an alcoholic solvent like methanol or ethanol.[5][6]
The Causality Behind Experimental Choices
-
Choice of Lewis Acid in Friedel-Crafts Acylation: Aluminum chloride is a powerful Lewis acid that effectively activates the acyl chloride for electrophilic attack on the aromatic ring. The para-substitution is favored due to the directing effect of the bromine atom.
-
Selective Reduction with NaBH₄: The use of a mild reducing agent like NaBH₄ is crucial to avoid the reduction of the aryl bromide. More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), could lead to dehalogenation.
-
Base-Mediated Cyclization: The final ring-closing step is an intramolecular Sₙ2 reaction.[1] The choice of base is critical. A moderately strong base, such as potassium hydroxide (KOH) or sodium hydride (NaH), is required to deprotonate the alcohol, forming the alkoxide nucleophile.[2] The reaction is typically performed in a polar aprotic solvent like THF or DMF to facilitate the Sₙ2 reaction.
Experimental Protocols
Protocol 1: Synthesis of 1-(4-Bromophenyl)-3-chloropropan-1-one [4]
-
Suspend aluminum chloride (1.25 eq.) in dichloromethane.
-
To this suspension, add a solution of 3-chloropropionyl chloride (1.0 eq.) in dichloromethane dropwise under ambient conditions and stir for 15 minutes.
-
Add a solution of bromobenzene (1.0 eq.) in dichloromethane dropwise at room temperature and continue stirring for 16 hours.
-
Pour the reaction mixture onto a mixture of ice and concentrated hydrochloric acid for quenching.
-
Separate the organic phase, wash with saturated aqueous Na₂CO₃ solution and water, and then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization from hexanes.
Protocol 2: Synthesis of 1-(4-Bromophenyl)-3-chloropropan-1-ol
-
Dissolve 1-(4-bromophenyl)-3-chloropropan-1-one (1.0 eq.) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.2 eq.) portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to afford the desired alcohol.
Protocol 3: Synthesis of this compound
-
To a solution of 1-(4-bromophenyl)-3-chloropropan-1-ol (1.0 eq.) in anhydrous tetrahydrofuran (THF), add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction with water.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualization of the Intramolecular Cyclization Pathway
Figure 1: Synthetic workflow for this compound via intramolecular cyclization.
Synthetic Strategy II: The Paternò-Büchi Reaction
An alternative and more atom-economical approach to 2-aryloxetanes is the Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene.[7][8] This reaction directly forms the oxetane ring in a single step from readily available starting materials.
Key Starting Materials
-
4-Bromobenzaldehyde: The carbonyl component.
-
Ethylene: The alkene component. Due to its gaseous nature, this reaction requires specialized equipment to handle pressurized gas.
The Causality Behind Experimental Choices
-
Photochemical Activation: The Paternò-Büchi reaction is initiated by the photoexcitation of the carbonyl compound to its excited singlet or triplet state.[9] This excited state then undergoes cycloaddition with the ground-state alkene. Traditionally, this has been achieved using high-energy UV light.
-
Modern Advancements - Visible Light Photocatalysis: A significant advancement in this field is the use of visible light in conjunction with a photocatalyst.[10] This approach offers several advantages, including improved safety, scalability, and functional group tolerance compared to UV irradiation. An iridium-based photocatalyst can absorb visible light and then transfer the energy to the carbonyl substrate, initiating the reaction.[10]
-
Regioselectivity: The regioselectivity of the Paternò-Büchi reaction is a crucial consideration. In the case of 4-bromobenzaldehyde and ethylene, only one regioisomer is possible, simplifying the purification process.
Experimental Protocol
Protocol 4: Photocatalytic Synthesis of this compound
-
In a pressure-resistant photochemical reactor, dissolve 4-bromobenzaldehyde (1.0 eq.) and the iridium photocatalyst (e.g., [Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆, 1-2 mol%) in a suitable solvent such as acetonitrile.
-
Seal the reactor and purge with ethylene gas, then pressurize the reactor with ethylene to the desired pressure (e.g., 5-10 atm).
-
Irradiate the reaction mixture with visible light (e.g., blue LEDs) at room temperature for 24-48 hours, with vigorous stirring.
-
After the reaction is complete, carefully vent the excess ethylene.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualization of the Paternò-Büchi Reaction Pathway
Figure 2: Synthetic workflow for this compound via the Paternò-Büchi reaction.
Comparative Analysis of Synthetic Routes
The choice between the intramolecular cyclization and the Paternò-Büchi reaction depends on several factors, including the desired scale of the synthesis, available equipment, and safety considerations.
| Feature | Intramolecular Cyclization | Paternò-Büchi Reaction |
| Starting Materials | Bromobenzene, 3-chloropropionyl chloride | 4-Bromobenzaldehyde, ethylene |
| Number of Steps | 3 (multistep) | 1 (single step) |
| Atom Economy | Lower | Higher |
| Scalability | Well-established for large-scale synthesis | Can be challenging due to the use of a gaseous reagent and photochemical setup, though recent advances in flow chemistry are addressing this. |
| Safety | Involves handling of corrosive reagents (AlCl₃, 3-chloropropionyl chloride) and a reactive metal hydride (NaH). | Requires specialized equipment for handling pressurized gas and photochemical reactions. The use of visible light photocatalysis mitigates some of the hazards associated with UV light. |
| Substrate Scope | Generally broad, allowing for the synthesis of various substituted oxetanes. | Can be substrate-dependent, with yields and selectivities varying with the electronic and steric properties of the carbonyl and alkene. |
| Yield | Typically moderate to good over the three steps. | Can provide good to excellent yields in a single step, but is highly dependent on reaction conditions. |
Conclusion
The synthesis of this compound can be effectively achieved through two primary synthetic strategies, each with its own set of advantages and disadvantages. The intramolecular cyclization of 1-(4-bromophenyl)-3-chloro-1-propanol is a robust and well-established method that proceeds through readily accessible intermediates. While it involves multiple steps, the procedures are generally straightforward and scalable. The Paternò-Büchi reaction offers a more direct and atom-economical route, but historically has been limited by the need for specialized photochemical equipment and the handling of gaseous ethylene. However, recent advances in visible-light photocatalysis are making this approach more accessible and scalable. The selection of the optimal synthetic route will ultimately depend on the specific requirements of the research or development program, including scale, cost, and available expertise and equipment. This guide provides the foundational knowledge for making an informed decision on the most suitable pathway for the synthesis of this valuable heterocyclic building block.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Oxetane synthesis through the Paternò-Büchi reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Paterno-Buechi Reaction [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. grokipedia.com [grokipedia.com]
- 10. chemrxiv.org [chemrxiv.org]
The Synthetic Chemist's Guide to 2-Aryloxetanes: A Technical Review of Core Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of the 2-Aryloxetane Motif
The oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a privileged scaffold in modern medicinal chemistry and materials science. Its unique conformational constraints and electronic properties offer a compelling alternative to more traditional bioisosteres like gem-dimethyl or carbonyl groups. Among the various substituted oxetanes, the 2-aryl substitution pattern is of particular interest, providing a valuable vector for molecular diversification and property modulation. The incorporation of a 2-aryloxetane moiety can enhance aqueous solubility, improve metabolic stability, and introduce a rigid, three-dimensional element into a molecular framework, all of which are highly desirable attributes in the design of novel therapeutics. This guide provides an in-depth technical overview of the primary synthetic strategies for accessing 2-aryloxetanes, with a focus on the underlying mechanisms, practical experimental protocols, and a comparative analysis of their respective strengths and limitations.
I. Photochemical Synthesis: The Paternò–Büchi Reaction
The Paternò–Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, stands as one of the most direct and atom-economical methods for the construction of the oxetane ring. First reported by Emanuele Paternò in 1909 and later mechanistically elucidated by George Büchi, this reaction has become a cornerstone of photochemical synthesis.
A. Mechanism and Stereochemical Considerations
The reaction is initiated by the photoexcitation of the aryl carbonyl compound to its first excited singlet state (S₁), which can then undergo intersystem crossing (ISC) to the more stable triplet state (T₁). The excited carbonyl species, typically the triplet state for aromatic ketones and aldehydes, then adds to the ground-state alkene to form a 1,4-biradical intermediate. The regioselectivity of the reaction is governed by the stability of this biradical intermediate; the oxygen of the excited carbonyl adds to the alkene carbon that results in the more stable radical. For styrenyl alkenes, this typically leads to the formation of a benzylic radical, thus favoring the formation of 2-aryloxetanes.
The stereochemical outcome of the Paternò–Büchi reaction is dependent on the multiplicity of the excited state. Reactions proceeding through the singlet state are often stereospecific, while those involving the longer-lived triplet state can lead to a loss of stereochemical information due to rotation around the newly formed single bond in the biradical intermediate.
B. Experimental Protocol: Synthesis of 2-Phenyl-3,3-dimethyloxetane
This protocol describes the synthesis of 2-phenyl-3,3-dimethyloxetane from benzaldehyde and isobutylene, a classic example of the Paternò–Büchi reaction.
Materials:
-
Benzaldehyde (freshly distilled)
-
Isobutylene (liquefied)
-
Benzene (anhydrous)
-
Pyrex reaction vessel with a gas inlet and a cold finger condenser
-
High-pressure mercury lamp (e.g., 450 W Hanovia lamp)
Procedure:
-
A solution of freshly distilled benzaldehyde (0.1 mol) in anhydrous benzene (200 mL) is placed in the Pyrex reaction vessel.
-
The solution is purged with nitrogen for 15 minutes to remove dissolved oxygen.
-
The cold finger condenser is filled with a dry ice/acetone slurry (-78 °C).
-
Liquefied isobutylene (approx. 0.5 mol) is carefully introduced into the reaction vessel via the gas inlet, where it condenses.
-
The reaction mixture is irradiated with a high-pressure mercury lamp while maintaining the temperature of the cold finger. The reaction is monitored by TLC or GC for the disappearance of benzaldehyde.
-
Upon completion, the excess isobutylene is allowed to evaporate.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by fractional distillation or column chromatography on silica gel to afford 2-phenyl-3,3-dimethyloxetane.
C. Scope and Limitations
The Paternò–Büchi reaction is most efficient with aromatic carbonyl compounds and electron-rich alkenes. The use of electron-deficient alkenes can lead to lower yields and competing side reactions. Intramolecular versions of the reaction are also well-established and provide access to fused and spirocyclic oxetane systems. A significant limitation is the potential for competing photoreactions of the carbonyl compound, such as Norrish Type I and II processes. Furthermore, the regioselectivity can be poor with certain substrate combinations, leading to mixtures of isomeric oxetanes.
II. Intramolecular Cyclization: The Williamson Ether Synthesis and Related Methods
The formation of the oxetane ring via intramolecular C-O bond formation is a robust and widely employed strategy, with the Williamson ether synthesis being the most prominent example. This approach typically involves the cyclization of a suitably functionalized 1-aryl-3-halopropan-1-ol or a 1-aryl-1,3-diol derivative.
A. Mechanism of Intramolecular Williamson Ether Synthesis
This reaction proceeds via an SN2 mechanism where an alkoxide, generated by deprotonation of a hydroxyl group, displaces a leaving group (typically a halide or a sulfonate ester) at the γ-position. The stereochemistry at the carbon bearing the leaving group is inverted during the cyclization. The efficiency of the ring closure is dependent on the nature of the leaving group, the base used, and the solvent.
B. Experimental Protocol: Synthesis of 2-Phenyloxetane from 3-Chloro-1-phenyl-1-propanol
This two-step protocol involves the preparation of the haloalcohol precursor followed by its base-mediated cyclization.
Step 1: Synthesis of 3-Chloro-1-phenyl-1-propanol
-
To a solution of 3-chloropropiophenone (0.1 mol) in methanol (100 mL) at 0 °C, sodium borohydride (0.05 mol) is added portion-wise.
-
The reaction mixture is stirred at room temperature for 2 hours and monitored by TLC.
-
The reaction is quenched by the slow addition of water (50 mL).
-
The methanol is removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude 3-chloro-1-phenyl-1-propanol, which can be used in the next step without further purification.
Step 2: Intramolecular Cyclization to 2-Phenyloxetane
-
To a solution of crude 3-chloro-1-phenyl-1-propanol (0.1 mol) in tetrahydrofuran (200 mL), sodium hydride (60% dispersion in mineral oil, 0.12 mol) is added portion-wise at 0 °C.
-
The reaction mixture is stirred at room temperature for 4 hours.
-
The reaction is carefully quenched by the addition of water (20 mL).
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by distillation under reduced pressure to afford 2-phenyloxetane.
C. Diastereoselective Synthesis from 1,3-Diols
An alternative and powerful approach involves the cyclization of 1,3-diols. This method allows for greater control over the stereochemistry of the final oxetane. The diastereomeric diols can often be separated, and their subsequent cyclization proceeds with inversion of configuration at the carbon bearing the leaving group.
III. Transition-Metal-Catalyzed Approaches
In recent years, transition-metal catalysis has emerged as a powerful tool for the synthesis of 2-aryloxetanes, offering novel bond disconnections and functional group tolerance. These methods often involve cross-coupling reactions or C-H activation strategies.
A. Nickel-Catalyzed Cross-Coupling Reactions
Nickel catalysts have proven effective in mediating the cross-coupling of aryl halides with organozinc or organoboron reagents derived from oxetanes. These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
B. Palladium-Catalyzed C-H Arylation
Palladium-catalyzed C-H activation/arylation reactions represent a highly attractive and step-economical approach to 2-aryloxetanes. In these transformations, a directing group on the oxetane precursor can facilitate the regioselective activation of a C-H bond, which then undergoes coupling with an aryl halide or another arylating agent.
C. Other Transition-Metal-Catalyzed Methods
While less common, other transition metals such as copper, gold, and rhodium have also been explored for the synthesis of oxetane derivatives. For instance, copper-catalyzed reactions of styrenes with diazo compounds can provide a route to 2-aryloxetanes. Gold catalysis has been particularly effective in the synthesis of oxetan-3-ones from propargylic alcohols, which can be further functionalized.
IV. Comparative Analysis of Synthetic Methods
The choice of synthetic method for a particular 2-aryloxetane target will depend on several factors, including the desired substitution pattern, stereochemical requirements, and the availability of starting materials.
| Method | Key Advantages | Key Disadvantages | Typical Yields | Stereoselectivity |
| Paternò–Büchi Reaction | Atom-economical, direct formation of the oxetane ring. | Can have poor regioselectivity, potential for side reactions, requires specialized photochemical equipment. | Moderate to Good | Variable, dependent on excited state multiplicity. |
| Intramolecular Williamson Ether Synthesis | Reliable, good yields, well-established. | Requires pre-functionalized substrates, may involve multiple steps. | Good to Excellent | Can be highly diastereoselective with appropriate precursors. |
| Transition-Metal Catalysis | High functional group tolerance, novel bond disconnections, potential for C-H functionalization. | Catalyst cost and sensitivity, may require optimization of ligands and reaction conditions. | Moderate to Excellent | Can be highly enantioselective with chiral ligands. |
V. Conclusion and Future Outlook
The synthesis of 2-aryloxetanes has evolved significantly, with a range of powerful methodologies now available to the synthetic chemist. The classic Paternò–Büchi reaction and intramolecular cyclization strategies remain highly relevant and effective, while modern transition-metal-catalyzed approaches offer exciting new possibilities for efficiency and selectivity. The continued development of enantioselective catalytic methods and the application of enabling technologies such as flow chemistry are expected to further expand the accessibility and utility of this important class of heterocycles. As the demand for novel molecular scaffolds in drug discovery and materials science continues to grow, the 2-aryloxetane motif is poised to play an increasingly important role, and the synthetic methods described herein will be crucial for its continued exploration and application.
Methodological & Application
Application Notes and Protocols for the Suzuki Cross-Coupling of 2-(4-Bromophenyl)oxetane
Introduction: The Strategic Importance of the 2-Aryloxetane Moiety
In contemporary drug discovery and development, the strategic incorporation of small, strained ring systems has emerged as a powerful tactic to modulate the physicochemical properties of lead compounds. Among these, the oxetane ring, particularly when appended to an aromatic core, offers a unique combination of features. The 2-aryloxetane scaffold, for instance, can serve as a conformationally restricted bioisostere for more flexible ether or alkyl linkages, potentially improving metabolic stability, aqueous solubility, and target engagement.
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the efficient formation of carbon-carbon bonds with broad functional group tolerance.[1][2] This guide provides a comprehensive overview and detailed protocols for the application of this powerful transformation to the synthesis of novel 2-arylphenyloxetane derivatives, using 2-(4-Bromophenyl)oxetane as a key building block. We will delve into the mechanistic nuances, address the potential challenges associated with this specific substrate, and offer field-proven strategies for successful reaction optimization.
Mechanistic Considerations in the Suzuki Cross-Coupling Reaction
The catalytic cycle of the Suzuki-Miyaura reaction is a well-elucidated process involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[3] Understanding this cycle is paramount for rational troubleshooting and optimization.
The generally accepted mechanism proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate. This is often the rate-determining step of the reaction.[3]
-
Transmetalation: The organic moiety from an organoboron reagent (e.g., a boronic acid or its ester) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the organoboron species.[3]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired C-C bond and regenerating the catalytically active Pd(0) species, which then re-enters the catalytic cycle.[3]
References
The Strategic Derivatization of 2-(4-Bromophenyl)oxetane: A Gateway to Novel Chemical Space in Medicinal Chemistry
Introduction: The Oxetane Moiety as a Privileged Scaffold in Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological profiles is relentless. Among the structural motifs that have garnered significant attention, the oxetane ring, a four-membered cyclic ether, has emerged as a powerful tool for drug design.[1][2] Its unique combination of properties, including low molecular weight, high polarity, and a distinct three-dimensional conformation, allows for the fine-tuning of critical drug-like attributes.[1][3] The incorporation of an oxetane can lead to marked improvements in aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of nearby functional groups.[1][3]
The 2-(4-bromophenyl)oxetane scaffold represents a particularly valuable starting point for the construction of diverse chemical libraries. The presence of the bromine atom on the phenyl ring provides a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of a vast range of substituents. This application note provides a detailed guide to the strategic derivatization of this compound, offering field-proven insights and detailed protocols for key transformations, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and cyanation reactions.
The Rationale for Derivatization: Unlocking Therapeutic Potential
The derivatization of this compound is driven by the desire to explore new chemical space and identify novel drug candidates with improved efficacy and safety profiles. The oxetane ring itself can act as a bioisostere for commonly employed functional groups like gem-dimethyl or carbonyl groups, often conferring superior physicochemical properties.[1][3] By systematically modifying the aryl substituent at the 4-position of the phenyl ring, researchers can modulate the biological activity of the resulting compounds against a variety of therapeutic targets.
The strategic derivatization of this scaffold allows for:
-
Exploration of Structure-Activity Relationships (SAR): The systematic introduction of diverse functional groups enables a thorough investigation of how different substituents impact biological activity.
-
Optimization of ADME Properties: The derivatization can be tailored to enhance absorption, distribution, metabolism, and excretion (ADME) properties, leading to compounds with better pharmacokinetic profiles.
-
Generation of Novel Intellectual Property: The creation of novel chemical entities based on the this compound core can lead to new patents and protect intellectual property.
Key Derivatization Strategies and Protocols
The bromine atom of this compound serves as a versatile anchor for a variety of powerful carbon-carbon and carbon-nitrogen bond-forming reactions. The following sections provide detailed protocols for some of the most effective derivatization strategies.
Suzuki-Miyaura Cross-Coupling: Forging Biaryl Linkages
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and boronic acids or their esters.[4] This reaction is particularly valuable for the synthesis of biaryl compounds, which are prevalent in many classes of pharmaceuticals.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the base (2.0 eq.), and the palladium catalyst (3 mol%).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Causality Behind Experimental Choices:
-
Catalyst Selection: The choice of palladium catalyst and ligand is crucial for efficient coupling. Catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) are commonly used and have shown broad applicability. The dppf ligand, in particular, is known to stabilize the palladium center and promote both oxidative addition and reductive elimination steps.
-
Base: The base is required to activate the boronic acid for transmetalation to the palladium center. The choice of base can significantly impact the reaction rate and yield, with inorganic carbonates and phosphates being common and effective choices.
-
Solvent: A mixture of an organic solvent and water is often used to facilitate the dissolution of both the organic and inorganic reagents. Degassing the solvent is critical to prevent the oxidation of the palladium(0) catalyst.
Table 1: Representative Suzuki-Miyaura Coupling Reactions of this compound
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 92 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | 88 |
| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | DMF | 110 | 75 |
Note: The data in this table is representative and may require optimization for specific substrates and scales.
Diagram 1: Suzuki-Miyaura Coupling Workflow
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines.[5] This reaction is of paramount importance in medicinal chemistry, as the arylamine motif is a key structural feature in a vast number of biologically active compounds.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
Materials:
-
This compound
-
Amine (primary or secondary) (1.1 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos) (2-4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5 - 2.5 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of argon, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk flask.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the flask and heat the mixture to 80-120 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of a palladium precatalyst and a bulky, electron-rich phosphine ligand is essential for efficient C-N bond formation. Ligands like XPhos and RuPhos are highly effective for a broad range of substrates.
-
Base: A strong, non-nucleophilic base is typically required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide is a common choice, but milder bases like carbonates can also be effective for certain substrates.
-
Inert Atmosphere: The palladium(0) active catalyst is sensitive to oxygen, so maintaining an inert atmosphere throughout the reaction is critical for achieving high yields.
Table 2: Representative Buchwald-Hartwig Amination Reactions
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 85 |
| 2 | Morpholine | Pd(OAc)₂ / RuPhos | K₃PO₄ | 1,4-Dioxane | 110 | 90 |
| 3 | Benzylamine | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | Toluene | 100 | 78 |
Note: The data in this table is representative and may require optimization for specific substrates and scales.
Diagram 2: Buchwald-Hartwig Amination Workflow
Caption: Workflow for Buchwald-Hartwig amination.
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling reaction provides a powerful method for the formation of carbon-carbon bonds between aryl halides and terminal alkynes, leading to the synthesis of arylalkynes.[6] This class of compounds is of significant interest in medicinal chemistry due to their rigid structures and ability to act as linkers or pharmacophores.
Protocol 3: General Procedure for Sonogashira Coupling of this compound
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)
-
Copper(I) salt (e.g., CuI) (1-10 mol%)
-
Base (e.g., triethylamine, diisopropylamine) (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., THF, DMF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and the copper(I) salt.
-
Evacuate and backfill the flask with argon.
-
Add the degassed solvent, the base, and the terminal alkyne via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with an organic solvent and filter through celite.
-
Wash the filtrate with aqueous ammonium chloride solution and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Causality Behind Experimental Choices:
-
Dual Catalysis: The Sonogashira reaction employs a dual catalytic system of palladium and copper. The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the alkyne for transmetalation.
-
Base: An amine base is used to deprotonate the terminal alkyne, forming the copper acetylide intermediate, and also to neutralize the hydrogen halide formed during the reaction.
-
Mild Conditions: The reaction can often be performed under mild conditions, which is advantageous for substrates with sensitive functional groups.
Table 3: Representative Sonogashira Coupling Reactions
| Entry | Terminal Alkyne | Pd Catalyst | Cu(I) Salt | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | 95 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | i-Pr₂NH | DMF | 50 | 89 |
| 3 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | 82 |
Note: The data in this table is representative and may require optimization for specific substrates and scales.
Diagram 3: Sonogashira Coupling Workflow
Caption: Workflow for Sonogashira coupling.
Palladium-Catalyzed Cyanation: Introducing the Nitrile Group
The introduction of a nitrile group onto an aromatic ring is a valuable transformation in medicinal chemistry. The nitrile functionality can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or be further transformed into other functionalities such as amines, carboxylic acids, or tetrazoles.
Protocol 4: General Procedure for Palladium-Catalyzed Cyanation of this compound
Materials:
-
This compound
-
Cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]) (0.6 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (e.g., dppf) (if required)
-
Anhydrous, degassed solvent (e.g., DMF, DMAc)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the cyanide source, and the palladium catalyst (and ligand, if used).
-
Evacuate and backfill the flask with argon.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 100-140 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and filter through celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Causality Behind Experimental Choices:
-
Cyanide Source: Zinc cyanide is a commonly used and relatively safe source of cyanide. Potassium ferrocyanide (K₄[Fe(CN)₆]) is a non-toxic alternative that can also be effective.[7]
-
Solvent: High-boiling polar aprotic solvents like DMF or DMAc are typically used to ensure the dissolution of the reagents and to allow for higher reaction temperatures.
-
Safety: Caution! Cyanide salts are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. Any waste containing cyanide should be quenched with an appropriate oxidizing agent (e.g., bleach) before disposal.
Table 4: Representative Cyanation Reactions
| Entry | Cyanide Source | Catalyst | Solvent | Temp (°C) | Yield (%) |
| 1 | Zn(CN)₂ | Pd(PPh₃)₄ | DMF | 120 | 88 |
| 2 | K₄[Fe(CN)₆] | Pd₂(dba)₃ / dppf | DMAc | 140 | 75 |
Note: The data in this table is representative and may require optimization for specific substrates and scales.
Diagram 4: Cyanation Reaction Workflow
Caption: Workflow for palladium-catalyzed cyanation.
Conclusion and Future Perspectives
The derivatization of this compound through robust and versatile palladium-catalyzed cross-coupling reactions offers a powerful platform for the discovery of novel small molecules with therapeutic potential. The protocols outlined in this application note provide a solid foundation for researchers to explore the vast chemical space accessible from this privileged starting material. The unique properties of the oxetane moiety, combined with the diverse functionalities that can be introduced via these synthetic methods, make this compound an invaluable building block in the ongoing quest for new and improved medicines. Future work in this area will likely focus on the development of even more efficient and sustainable catalytic systems, as well as the exploration of a wider range of coupling partners to further expand the chemical diversity of oxetane-containing libraries.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-(Oxetan-3-YL)benzonitrile (1044507-48-3) for sale [vulcanchem.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. 35 years of palladium-catalyzed cross-coupling with Grignard reagents: how far have we come? - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
The Versatile Building Block: Application and Protocols for 2-(4-Bromophenyl)oxetane in the Synthesis of Novel Therapeutic Agents
Introduction: The Strategic Value of the Oxetane Moiety in Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic and pharmacodynamic profiles is paramount. The strategic incorporation of small, strained ring systems has emerged as a powerful tool to modulate molecular properties favorably. Among these, the oxetane ring, a four-membered cyclic ether, has garnered significant attention for its unique combination of properties, including low molecular weight, high polarity, and a distinct three-dimensional structure.[1][2] The oxetane motif can act as a bioisosteric replacement for commonly used functional groups like gem-dimethyl and carbonyl groups, often leading to improved aqueous solubility, metabolic stability, and reduced lipophilicity.[3]
This application note focuses on a particularly valuable, yet underexplored, building block: 2-(4-bromophenyl)oxetane . This molecule combines the beneficial attributes of the oxetane ring with the synthetic versatility of an aryl bromide. The presence of the bromine atom provides a reactive handle for a variety of powerful cross-coupling reactions, enabling the construction of diverse and complex molecular architectures. This guide will provide detailed protocols for the synthesis of this compound and showcase its application in the synthesis of advanced intermediates for novel therapeutic agents, with a focus on PARP and kinase inhibitors.
Physicochemical Properties and Strategic Advantages
The incorporation of the this compound scaffold into a drug candidate can impart several strategic advantages, as summarized in the table below.
| Property | Impact of this compound Moiety | Rationale |
| Aqueous Solubility | Generally Increased | The polar oxygen atom of the oxetane ring can act as a hydrogen bond acceptor, improving interactions with water. |
| Metabolic Stability | Often Enhanced | The oxetane ring can block metabolically labile positions and is generally more resistant to enzymatic degradation compared to other functionalities. |
| Lipophilicity (LogP) | Typically Reduced | The polar nature of the oxetane ring leads to a decrease in lipophilicity compared to non-polar bioisosteres like a gem-dimethyl group. |
| Molecular Rigidity | Increased | The strained four-membered ring introduces conformational constraint, which can lead to higher binding affinity and selectivity for the target protein. |
| Synthetic Versatility | High | The 4-bromophenyl group serves as a versatile handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for late-stage diversification. |
Synthesis of this compound: An Intramolecular Williamson Ether Synthesis Approach
The synthesis of this compound can be efficiently achieved through an intramolecular Williamson ether synthesis. This method involves the cyclization of a haloalcohol precursor, which can be prepared in a few steps from commercially available starting materials.
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of this compound
Materials:
-
4-Bromobenzaldehyde
-
Vinylmagnesium bromide (1 M solution in THF)
-
Borane-tetrahydrofuran complex (1 M solution in THF)
-
Sodium hydroxide (3 M aqueous solution)
-
Hydrogen peroxide (30% aqueous solution)
-
Thionyl chloride
-
Potassium tert-butoxide
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Step 1: Synthesis of 1-(4-Bromophenyl)prop-2-en-1-ol
-
To a flame-dried round-bottom flask under an argon atmosphere, add 4-bromobenzaldehyde (1.0 eq).
-
Dissolve the aldehyde in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add vinylmagnesium bromide (1.1 eq) dropwise via a syringe.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (hexanes/ethyl acetate gradient) to afford 1-(4-bromophenyl)prop-2-en-1-ol.
Step 2: Synthesis of 1-(4-Bromophenyl)propane-1,3-diol
-
To a flame-dried round-bottom flask under an argon atmosphere, add 1-(4-bromophenyl)prop-2-en-1-ol (1.0 eq).
-
Dissolve the alcohol in anhydrous THF.
-
Cool the solution to 0 °C.
-
Slowly add borane-tetrahydrofuran complex (1.1 eq) dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then warm to room temperature and stir for 4 hours.
-
Cool the reaction to 0 °C and slowly add 3 M aqueous sodium hydroxide, followed by the dropwise addition of 30% hydrogen peroxide.
-
Stir the mixture at room temperature overnight.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (hexanes/ethyl acetate gradient) to yield 1-(4-bromophenyl)propane-1,3-diol.
Step 3: Synthesis of 1-Bromo-4-(3-chloropropyl)benzene [4]
-
Dissolve 3-(4-bromophenyl)propan-1-ol (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C.
-
Add thionyl chloride (2.2 eq) dropwise.
-
Stir the reaction mixture at room temperature for 19 hours.[4]
-
Quench the reaction with water and extract with diethyl ether (2x).[4]
-
Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[4]
-
Purify the crude product by flash column chromatography (pentane) to give 1-bromo-4-(3-chloropropyl)benzene.[4]
Step 4: Synthesis of this compound
-
To a round-bottom flask, add 1-bromo-4-(3-chloropropyl)benzene (1.0 eq) and dissolve it in anhydrous THF.
-
Add potassium tert-butoxide (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction with water and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (hexanes/ethyl acetate gradient) to afford this compound as a colorless to light yellow liquid.
Application in the Synthesis of Therapeutic Agent Scaffolds
The true utility of this compound lies in its ability to serve as a versatile precursor for a wide range of complex molecules through cross-coupling reactions. The aryl bromide moiety provides a key attachment point for introducing various functionalities, including nitrogen-containing heterocycles and alkynes, which are prevalent in many kinase and PARP inhibitors.
Application Example 1: Synthesis of a Key Intermediate for PARP Inhibitor Analogs via Suzuki-Miyaura Coupling
Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a crucial class of anticancer drugs, particularly for tumors with deficiencies in homologous recombination repair.[5][6] Many PARP inhibitors feature a core structure linked to a piperazine moiety. The following protocol describes the synthesis of a key intermediate for PARP inhibitor analogs by coupling this compound with a piperazine-containing boronic ester.
Reaction Scheme:
Cross-Coupling Workflow Diagram
This compound + Heterocyclic Amine --(Pd catalyst, ligand, base)--> N-(4-(Oxetan-2-yl)phenyl)heterocyclic amine
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. 1-broMo-4-(3-chloropropyl)benzene synthesis - chemicalbook [chemicalbook.com]
- 5. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-(4-Bromophenyl)oxetane in Fragment-Based Drug Discovery: A Technical Guide
Introduction: The Strategic Value of the Oxetane Moiety in Modern Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient paradigm for identifying novel lead compounds, particularly for challenging biological targets.[1] This approach relies on screening small, low-molecular-weight molecules, or "fragments," to identify those that bind to a target protein, albeit often with low affinity.[2] These initial hits then serve as starting points for the rational design of more potent and selective drug candidates.[3] Within the vast chemical space of possible fragments, the oxetane ring has emerged as a motif of significant strategic value.[4][5] This four-membered cyclic ether offers a unique combination of properties, including low molecular weight, high polarity, and a distinct three-dimensional structure, making it an attractive component for fragment libraries.[6][7]
The 2-(4-Bromophenyl)oxetane fragment, in particular, embodies several key attributes that make it an exceptional tool for FBDD campaigns. The oxetane ring itself can act as a bioisostere for commonly used functional groups like gem-dimethyl or carbonyl groups.[8] This substitution can lead to marked improvements in critical drug-like properties such as aqueous solubility and metabolic stability.[8][9] The inherent polarity of the oxetane can also favorably modulate the lipophilicity (LogD) of a molecule and the basicity (pKa) of nearby functional groups.[5] Furthermore, the 4-bromophenyl substituent provides a crucial chemical handle for subsequent synthetic elaboration, a process known as "fragment growing" or "linking," which is central to the hit-to-lead optimization phase of FBDD.[3][10]
This technical guide provides a comprehensive overview of the application of this compound in FBDD, from initial fragment library design and screening to hit validation and optimization. The protocols and insights presented herein are intended for researchers, scientists, and drug development professionals seeking to leverage this valuable chemical entity in their discovery programs.
I. Physicochemical Properties and Strategic Advantages of this compound
The utility of this compound as a fragment is rooted in its distinct physicochemical characteristics. A summary of these properties is presented below.
| Property | Value/Description | Significance in FBDD |
| Molecular Weight | 213.07 g/mol [11] | Compliant with the "Rule of Three" (MW < 300 Da), a guiding principle for fragment design.[12][13] |
| Structure | A 2-substituted oxetane with a 4-bromophenyl group. | The oxetane provides a 3D scaffold and polarity, while the bromophenyl group offers a vector for synthetic elaboration. |
| Polarity | The oxetane moiety introduces significant polarity. | Can enhance aqueous solubility and disrupt unfavorable lipophilic interactions with the target protein.[5][8] |
| Bioisosterism | Can act as a surrogate for gem-dimethyl or carbonyl groups.[6] | Allows for the fine-tuning of physicochemical properties to improve ADME profiles.[9] |
| Synthetic Tractability | The bromine atom is amenable to various cross-coupling reactions. | Facilitates rapid analogue synthesis during hit-to-lead optimization. |
The strategic incorporation of the this compound fragment into a screening library is underpinned by the following expert insights:
-
Enhanced Chemical Space Exploration: The rigid, three-dimensional nature of the oxetane ring allows for the exploration of different regions of a protein's binding pocket compared to flat, aromatic fragments.[4]
-
Improved Pharmacokinetics: The replacement of metabolically labile groups with an oxetane can block sites of metabolism, thereby improving a compound's metabolic stability.[8]
-
Vector for Optimization: The bromine atom on the phenyl ring is a versatile functional group for synthetic chemists. It readily participates in a variety of well-established cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the systematic and efficient "growing" of the fragment to enhance its affinity and selectivity for the target.
II. Experimental Workflow: From Fragment Library to Validated Hit
The successful application of this compound in an FBDD campaign follows a structured, multi-stage workflow. This process is designed to identify initial binding events, validate them through orthogonal methods, and provide a clear path for chemical optimization.
Caption: FBDD workflow for this compound.
Protocol 1: Fragment Library Preparation and Quality Control
A high-quality fragment library is paramount for a successful FBDD campaign.[14][15]
1.1. Sourcing and Purity Assessment:
-
Procure this compound from a reputable chemical supplier (e.g., Sigma-Aldrich, BLD Pharm).[16]
-
Verify the identity and purity of the compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS. The purity should ideally be >95%.[15]
1.2. Solubility Screening:
-
Determine the maximum solubility of this compound in the primary screening buffer. This is critical as FBDD requires high concentrations of fragments to detect weak binding.[12]
-
Prepare a stock solution of the fragment in 100% DMSO (e.g., 100 mM).
-
Serially dilute the stock solution into the screening buffer to determine the concentration at which no precipitation is observed.
-
1.3. Library Plating:
-
Prepare a master plate of the fragment library, including this compound, at a consistent concentration in DMSO.
-
Use acoustic dispensing technology to create assay-ready plates to minimize volume variability.
Protocol 2: Primary Biophysical Screening
The choice of primary screening technique depends on the nature of the target protein and available instrumentation.[17][18]
2.1. Surface Plasmon Resonance (SPR) Screening: SPR is a highly sensitive, label-free technique for detecting binding events in real-time.[19][20]
-
Immobilization: Covalently immobilize the target protein onto a sensor chip surface.
-
Screening: Inject a solution of this compound (typically at 100-500 µM) over the sensor surface.
-
Data Analysis: A change in the refractive index upon binding results in a response unit (RU) signal. Fragments that elicit a significant and reproducible response are considered primary hits.
-
Causality: SPR is chosen for its high throughput and ability to provide initial kinetic information, allowing for the ranking of hits based on their binding characteristics.[17]
2.2. NMR-Based Screening: NMR spectroscopy is a powerful method for detecting weak binding interactions in solution.[19][21]
-
Ligand-Observed NMR (e.g., Saturation Transfer Difference - STD):
-
Acquire a reference spectrum of this compound.
-
Acquire a second spectrum in the presence of the target protein with selective saturation of protein resonances.
-
Subtraction of the two spectra reveals signals from the fragment that are in close contact with the protein, confirming binding.
-
-
Protein-Observed NMR (e.g., ¹H-¹⁵N HSQC):
-
This method requires an isotopically labeled protein (¹⁵N).
-
Acquire a reference HSQC spectrum of the protein.
-
Titrate in this compound and acquire subsequent HSQC spectra.
-
Binding of the fragment will cause chemical shift perturbations (CSPs) in the signals of amino acid residues at the binding site.
-
-
Causality: NMR provides valuable information on the binding event and can simultaneously map the binding site on the protein surface, guiding subsequent optimization efforts.[21]
2.3. X-ray Crystallography Screening: This technique provides direct structural evidence of fragment binding.[13][21]
-
Crystal Soaking: Soak crystals of the target protein in a solution containing a high concentration of this compound.
-
Data Collection and Analysis: Collect X-ray diffraction data and solve the crystal structure. The resulting electron density map will reveal the precise location and orientation of the bound fragment.
-
Causality: Although lower in throughput, crystallographic screening provides unparalleled structural detail from the outset, accelerating the structure-guided design process.[13]
III. Hit Validation and Characterization
Primary hits must be rigorously validated to eliminate false positives and to accurately characterize their interaction with the target protein.
Protocol 3: Orthogonal Hit Validation
It is crucial to confirm hits from the primary screen using a different biophysical method.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (K_D, ΔH, and ΔS).[18]
-
Microscale Thermophoresis (MST): MST measures the change in fluorescence of a labeled target protein as a function of ligand concentration, allowing for the determination of binding affinity.[17]
Example Hit Validation Data:
| Fragment | Primary Screen (SPR) | Orthogonal Screen (ITC) |
| This compound | Positive Hit | K_D = 350 µM |
| Control Fragment A | Positive Hit | No Binding Detected |
| Control Fragment B | Negative Hit | Not Tested |
This self-validating system ensures that only genuine binders are progressed to the next stage.
IV. Hit-to-Lead Optimization: The Role of the Bromophenyl Group
Once this compound is confirmed as a validated hit, the focus shifts to enhancing its binding affinity and selectivity. The 4-bromophenyl moiety is the key enabler of this process.[10][22][23]
Caption: Hit-to-lead optimization strategies.
Protocol 4: Structure-Guided Fragment Elaboration
4.1. Computational Analysis:
-
Utilize the crystal structure or NMR-derived model of the this compound-protein complex to identify adjacent pockets and potential new interactions.[24][25][26]
-
Employ computational tools to perform in silico enumeration of potential modifications to the 4-bromophenyl ring that could enhance binding.[27][28]
4.2. Synthetic Elaboration (Fragment Growing):
-
Suzuki Coupling: React this compound with a variety of boronic acids to introduce new aryl or heteroaryl groups. This is a robust and widely used reaction in medicinal chemistry.
-
Sonogashira Coupling: Introduce alkyne-containing moieties.
-
Buchwald-Hartwig Amination: Form new C-N bonds to introduce amines.
Example Synthetic Scheme: (A diagram depicting the Suzuki coupling of this compound with a generic boronic acid to yield a more complex analogue would be included here in a full publication.)
4.3. Iterative Improvement:
-
Synthesize a focused library of analogues based on the computational and structural insights.
-
Screen these new compounds using the primary biophysical assay to determine their affinity.
-
Analyze the structure-activity relationship (SAR) to guide the design of the next generation of compounds. This iterative cycle of design, synthesis, and testing is the core of hit-to-lead optimization.[22][29]
V. Conclusion
This compound represents a highly valuable and versatile fragment for modern drug discovery campaigns. Its unique combination of a three-dimensional, polar oxetane ring and a synthetically tractable bromophenyl group provides a powerful starting point for the development of novel therapeutics. By following the systematic workflow and protocols outlined in this guide—from meticulous library preparation and multi-faceted screening to structure-guided optimization—researchers can effectively leverage the strategic advantages of this fragment to tackle even the most challenging biological targets. The principles of causality and self-validation embedded in these protocols are designed to ensure the efficient and successful progression of fragment hits into potent, drug-like lead compounds.
References
- 1. onenucleus.com [onenucleus.com]
- 2. drughunter.com [drughunter.com]
- 3. lifechemicals.com [lifechemicals.com]
- 4. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound | 25574-16-7 [sigmaaldrich.com]
- 12. nanotempertech.com [nanotempertech.com]
- 13. Crystallographic Fragment Screening in Drug Discovery [saromics.com]
- 14. Fragment-based drug discovery-the importance of high-quality molecule libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. NMR quality control of fragment libraries for screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 25574-16-7|this compound|BLD Pharm [bldpharm.com]
- 17. sygnaturediscovery.com [sygnaturediscovery.com]
- 18. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Combining biophysical screening and X-ray crystallography for fragment-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. excelra.com [excelra.com]
- 23. Frontiers | In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery [frontiersin.org]
- 24. Computational Fragment-Based Drug Design: Current Trends, Strategies, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 25. longdom.org [longdom.org]
- 26. researchgate.net [researchgate.net]
- 27. Fragment informatics and computational fragment-based drug design: an overview and update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Computational Fragment-Based Drug Design | Springer Nature Experiments [experiments.springernature.com]
- 29. m.youtube.com [m.youtube.com]
Application Notes & Protocols: Pharmacokinetic Profiling of Compounds Containing the 2-Phenyloxetane Motif
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Role of the 2-Phenyloxetane Motif in Drug Design
The optimization of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical path activity in modern drug discovery.[1][2] A compound's pharmacokinetic (PK) profile is intrinsically linked to its clinical success, governing its efficacy, safety, and dosing regimen.[1][3] In recent years, the oxetane ring, a four-membered cyclic ether, has gained significant attention as a versatile structural motif for enhancing the "drug-like" properties of therapeutic candidates.[4][5][6]
This guide focuses specifically on compounds containing the 2-phenyloxetane moiety. The incorporation of this motif is a deliberate strategy to modulate key physicochemical and pharmacokinetic parameters. Oxetanes are frequently employed as bioisosteres for common functional groups such as gem-dimethyl or carbonyl groups, offering a unique combination of polarity, metabolic stability, and three-dimensionality.[7][8][9][10] By replacing a lipophilic gem-dimethyl group, for instance, an oxetane can block a site of metabolic attack without the associated penalty of increased lipophilicity.[11][12]
This document serves as a technical guide for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the expected pharmacokinetic properties of 2-phenyloxetane-containing compounds, explains the mechanistic basis for these properties, and offers detailed, field-proven protocols for their in vitro assessment.
Modulating Physicochemical Properties with the 2-Phenyloxetane Moiety
The introduction of a 2-phenyloxetane group can profoundly alter a molecule's properties. The effects are context-dependent, but well-established trends provide a predictive framework for medicinal chemists.
-
Aqueous Solubility: The polar ether oxygen within the strained oxetane ring can act as a hydrogen bond acceptor, often leading to a significant improvement in aqueous solubility.[4][7][13] This is a critical factor for achieving adequate exposure after oral administration. Replacing a non-polar group like a cyclobutane or gem-dimethyl moiety with an oxetane can increase solubility by orders of magnitude.[13]
-
Lipophilicity (LogD): The oxetane ring is less lipophilic than a gem-dimethyl group to which it is often compared.[13] Strategic incorporation can therefore reduce a compound's overall lipophilicity, which can be advantageous for reducing off-target effects and improving metabolic stability.[7]
-
Metabolic Stability: One of the primary reasons for incorporating an oxetane is to enhance metabolic stability.[14][15] It can serve as a "metabolic shield," blocking labile C-H bonds from oxidative metabolism by cytochrome P450 (CYP) enzymes.[11][12] While the oxetane ring itself can be metabolized, it is often more robust than the group it replaces.[13]
-
Modulation of Amine Basicity (pKa): The inductive electron-withdrawing effect of the oxetane's oxygen atom can significantly reduce the pKa of proximal basic amines.[11] This effect is most pronounced when the oxetane is alpha or beta to the nitrogen. Lowering basicity can be a crucial strategy to mitigate issues such as hERG inhibition or improve cell permeability.
Table 1: Comparative Physicochemical Properties (Matched-Pair Analysis Example)
| Parent Compound (with gem-Dimethyl) | 2-Phenyloxetane Analogue | Property Change | Rationale for Improvement |
| LogP: 4.2 | LogP: 3.5 | ΔLogP = -0.7 | The polar ether oxygen reduces overall lipophilicity.[13] |
| Aqueous Solubility: 5 µg/mL | Aqueous Solubility: 150 µg/mL | 30-fold Increase | Oxetane acts as a hydrogen bond acceptor, improving solvation.[12][13] |
| Microsomal t½: 15 min | Microsomal t½: 95 min | >6-fold Increase | Oxetane blocks a metabolically labile position previously occupied by the gem-dimethyl group.[11][12] |
| Proximal Amine pKa: 9.8 | Proximal Amine pKa: 8.1 | ΔpKa = -1.7 | The inductive effect of the oxetane oxygen reduces the basicity of the nearby nitrogen.[11] |
Key Metabolic Pathways for 2-Phenyloxetane Compounds
Understanding the metabolic fate of a drug candidate is essential for predicting its clearance, potential for drug-drug interactions (DDIs), and safety profile.[1][16] Compounds with a 2-phenyloxetane motif can undergo metabolism via several routes, but two pathways are of primary importance. A key advantage of the oxetane motif is its potential to direct metabolism away from CYP450-dependent pathways, which are the primary site of DDIs.[17][18][19]
-
Cytochrome P450 (CYP) Mediated Oxidation: While often more stable than other groups, the oxetane ring is not metabolically inert. CYP enzymes, particularly isoforms like CYP3A4, can catalyze the oxidation of the oxetane ring or the adjacent phenyl ring.[4][20] Aromatic hydroxylation on the phenyl ring is a common metabolic pathway for many drugs.[21][22]
-
Microsomal Epoxide Hydrolase (mEH) Mediated Hydrolysis: A significant and unique metabolic route for oxetanes is ring-opening hydrolysis catalyzed by microsomal epoxide hydrolase (mEH).[17][18] This enzyme, traditionally known for detoxifying epoxides, can hydrolyze the strained oxetane ring to form a 1,3-diol metabolite.[19] This represents a non-oxidative, non-CYP clearance pathway. Directing metabolism toward mEH can be a deliberate drug design strategy to minimize the risk of CYP-mediated DDIs.[17][19]
Figure 1. Primary metabolic pathways for compounds containing the 2-phenyloxetane motif.
Experimental Protocols for Pharmacokinetic Profiling
The following protocols describe robust, validated in vitro methods for assessing the key pharmacokinetic properties of compounds containing the 2-phenyloxetane motif.
Figure 2. A tiered workflow for the in vitro ADME profiling of drug candidates.
Protocol 1: Assessment of Thermodynamic Aqueous Solubility
-
Principle: This assay determines the equilibrium solubility of a compound in a buffered aqueous solution. Excess solid compound is incubated until equilibrium is reached, after which the concentration of the dissolved compound in the supernatant is quantified. This is a crucial first step, as poor solubility can compromise all subsequent biological and ADME assays.[5]
-
Materials:
-
Test Compound (solid form)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
DMSO (HPLC grade)
-
96-well filter plates (e.g., 0.45 µm PVDF)
-
96-well collection plates
-
Plate shaker/incubator
-
LC-MS/MS system for quantification
-
-
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Assay Setup: Add an excess of the solid test compound (approx. 1 mg) to individual wells of a 96-well plate. Alternatively, add 2 µL of the 10 mM DMSO stock to 198 µL of PBS, pH 7.4 (final concentration 100 µM, 1% DMSO). Causality Note: The DMSO method creates a supersaturated solution from which the compound precipitates, allowing equilibrium to be reached from both the solid and dissolved states.
-
Incubation: Seal the plate and incubate at room temperature (or 37°C) for 24 hours with continuous shaking. This extended incubation ensures that a true thermodynamic equilibrium is achieved.
-
Separation: After incubation, filter the samples using a 96-well filter plate to separate the undissolved solid from the saturated solution. Collect the filtrate in a clean 96-well collection plate.
-
Quantification: Prepare a standard curve of the test compound in a 50:50 mixture of Acetonitrile:Water. Analyze the filtered samples and standards by LC-MS/MS to determine the concentration of the dissolved compound.
-
-
Data Analysis:
-
The concentration determined by LC-MS/MS represents the thermodynamic solubility of the compound in µg/mL or µM.
-
Trustworthiness Check: The presence of visible precipitate in the incubation plate before filtration confirms that an excess of the compound was used, which is a prerequisite for a valid thermodynamic solubility measurement.
-
Protocol 2: Determination of Metabolic Stability in Liver Microsomes
-
Principle: This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily CYPs, contained within liver microsomes.[16][23] The rate of disappearance of the parent compound over time is measured to calculate the intrinsic clearance (CLint) and half-life (t½).[23][24]
-
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Test Compound
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)
-
0.1 M Phosphate Buffer, pH 7.4
-
Acetonitrile with an internal standard (e.g., Warfarin, Tolbutamide)
-
Positive control compounds (e.g., Testosterone for high clearance, Verapamil for moderate clearance)
-
96-well plates, incubator, LC-MS/MS system
-
-
Methodology:
-
Preparation: Thaw liver microsomes on ice. Prepare a working solution of microsomes in phosphate buffer (e.g., final protein concentration of 0.5 mg/mL). Prepare a working solution of the test compound (e.g., 1 µM final concentration).
-
Reaction Initiation: In a 96-well plate, combine the microsomal solution and the test compound solution. Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.
-
Start Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. Causality Note: NADPH is an essential cofactor for CYP450 enzyme activity. A parallel incubation without NADPH serves as a negative control to account for non-enzymatic degradation or instability.[2]
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), quench the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard. The acetonitrile precipitates the microsomal proteins, stopping the enzymatic reaction.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Quantify the remaining percentage of the test compound at each time point relative to the T=0 sample using LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural log (ln) of the percent remaining of the test compound versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Half-life (t½): Calculated as 0.693 / k.
-
Intrinsic Clearance (CLint): Calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration in mg/mL])
-
Table 2: Interpreting Metabolic Stability Data
| Intrinsic Clearance (CLint) | Half-life (t½) | Predicted In Vivo Clearance | Implication for Drug Design |
| < 10 µL/min/mg | > 69 min | Low | High metabolic stability; desirable for long-acting drugs. |
| 10 - 50 µL/min/mg | 14 - 69 min | Moderate | Acceptable for many oral drug candidates. |
| > 50 µL/min/mg | < 14 min | High | Low metabolic stability; may require formulation strategies or structural modification to reduce clearance.[25] |
Protocol 3: Evaluation of Plasma Protein Binding (Rapid Equilibrium Dialysis)
-
Principle: This assay measures the fraction of a drug that binds to plasma proteins. Only the unbound (free) drug is pharmacologically active and available for metabolism and excretion.[26][27] The Rapid Equilibrium Dialysis (RED) device is a widely used method that allows for the accurate determination of the unbound fraction (fu).[26]
-
Materials:
-
RED device plates with semipermeable membrane inserts (8 kDa MWCO)
-
Pooled Human Plasma (or other species)
-
Phosphate Buffered Saline (PBS), pH 7.4 (dialysis buffer)
-
Test Compound
-
LC-MS/MS system
-
-
Methodology:
-
Compound Spiking: Spike the test compound into plasma to a final concentration of ~1-5 µM.
-
Device Loading: Add the spiked plasma to the sample chamber (red-ringed) of the RED device insert. Add an equal volume of PBS to the buffer chamber. Causality Note: The semipermeable membrane allows the free, unbound drug to diffuse from the plasma chamber into the buffer chamber, while proteins and protein-bound drug are retained.[28]
-
Equilibration: Seal the plate and incubate at 37°C for 4-6 hours on an orbital shaker. This incubation period is sufficient for the free drug concentration to reach equilibrium across the membrane.[27]
-
Sampling: After incubation, carefully remove equal aliquots from both the plasma chamber and the buffer chamber.
-
Matrix Matching & Analysis: To avoid analytical artifacts, dilute the plasma sample with an equal volume of clean PBS, and dilute the buffer sample with an equal volume of clean plasma. This ensures both samples are in a 50% plasma matrix. Precipitate proteins with acetonitrile containing an internal standard.
-
Quantification: Analyze the processed samples by LC-MS/MS to determine the peak area or concentration in each chamber.
-
-
Data Analysis:
-
Percent Unbound (%fu): (%fu) = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) * 100
-
Percent Bound: 100 - %fu
-
Trustworthiness Check: A compound with known binding properties (e.g., Warfarin, ~99% bound) should be run as a control to validate the assay performance.[27]
-
References
- 1. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
- 2. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Prediction of pharmacokinetics prior to in vivo studies. II. Generic physiologically based pharmacokinetic models of drug disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. chigroup.site [chigroup.site]
- 11. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 15. tandfonline.com [tandfonline.com]
- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 17. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]
- 18. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]
- 19. scirp.org [scirp.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 24. pharmafocusasia.com [pharmafocusasia.com]
- 25. nedmdg.org [nedmdg.org]
- 26. sygnaturediscovery.com [sygnaturediscovery.com]
- 27. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]
- 28. Methods for the determination of plasma protein binding | AxisPharm [axispharm.com]
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 2-(4-Bromophenyl)oxetane
Introduction: The Strategic Incorporation of the Oxetane Moiety in Biaryl Scaffolds
Biaryl motifs are fundamental structural units in a vast array of functional molecules, from life-saving pharmaceuticals to advanced organic materials.[1][2] Their synthesis has been a focal point of organic chemistry for decades, with palladium-catalyzed cross-coupling reactions emerging as the most powerful and versatile tools for their construction.[3] In parallel, the strategic incorporation of small, strained ring systems into drug candidates has gained significant traction as a means to fine-tune physicochemical properties. Among these, the oxetane ring has proven to be a particularly valuable motif.[4][5]
This four-membered cyclic ether is not merely a passive structural element; it actively modulates key drug-like properties. The oxetane unit can enhance aqueous solubility, improve metabolic stability, and act as a hydrogen bond acceptor, all while introducing a three-dimensional character to an otherwise planar aromatic system.[4][6] Its ability to serve as a non-classical isostere for carbonyl and gem-dimethyl groups further broadens its appeal in medicinal chemistry.[6]
This application note provides detailed protocols for the synthesis of novel biaryl compounds utilizing 2-(4-Bromophenyl)oxetane as a key building block. We will explore three of the most powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. For each reaction, we will provide a detailed, step-by-step protocol, a discussion of the underlying mechanism, and guidance on troubleshooting and optimization.
Mechanistic Rationale: The Role of the 2-Oxetanyl Substituent in Palladium-Catalyzed Cross-Coupling
The success of palladium-catalyzed cross-coupling reactions hinges on a delicate balance of electronic and steric factors that influence the three key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The nature of the substituent on the aryl halide plays a crucial role in modulating the reactivity of the C-Br bond and the subsequent steps in the cycle.
The 2-oxetanyl group, attached to the para position of the phenyl bromide, is generally considered to be a weak electron-withdrawing group through an inductive effect due to the electronegativity of the oxygen atom. This subtle electronic perturbation can influence the rate of oxidative addition of the aryl bromide to the Pd(0) catalyst, a step that is often rate-limiting. However, the oxetane ring is also sterically compact, minimizing potential hindrance at the reaction center.
The following sections will detail the application of this compound in three distinct and powerful cross-coupling methodologies.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl compounds from the coupling of an aryl halide with an organoboron reagent. Its mild reaction conditions and broad functional group tolerance make it a highly attractive method for the synthesis of complex molecules.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Synthesis of 2-(4'-methoxy-[1,1'-biphenyl]-4-yl)oxetane
This protocol describes the coupling of this compound with 4-methoxyphenylboronic acid.
Materials and Reagents:
-
This compound
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask
-
Magnetic stirrer with heating plate
-
Condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Rotary evaporator
-
Standard laboratory glassware
Experimental Workflow:
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), palladium(II) acetate (2 mol%), tricyclohexylphosphine (4 mol%), and potassium phosphate (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add degassed toluene and water (in a 4:1 ratio) to the flask.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product, 2-(4'-methoxy-[1,1'-biphenyl]-4-yl)oxetane.
Expected Characterization Data:
-
Aromatic protons in the range of δ 7.0-7.8 ppm.
-
A singlet for the methoxy group around δ 3.8 ppm.
-
Signals for the oxetane ring protons, likely multiplets, in the upfield region of the spectrum.
Sonogashira Coupling: Constructing C(sp²)-C(sp) Bonds
The Sonogashira coupling provides a powerful method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by a palladium-phosphine complex and a copper(I) co-catalyst. This reaction is invaluable for the synthesis of conjugated enynes and aryl acetylenes.
Protocol 2: Synthesis of 2-(4-(p-tolylethynyl)phenyl)oxetane
This protocol details the coupling of this compound with 4-ethynyltoluene.
Materials and Reagents:
-
This compound
-
4-Ethynyltoluene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (3 mol%), and copper(I) iodide (1.5 mol%).
-
Add dry, degassed THF and triethylamine.
-
Add 4-ethynyltoluene (1.1 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-(4-(p-tolylethynyl)phenyl)oxetane.
Expected Characterization Data:
Based on known Sonogashira coupling products, the 1H NMR spectrum of 2-(4-(p-tolylethynyl)phenyl)oxetane would be expected to show:
-
Aromatic protons as doublets in the range of δ 7.2-7.6 ppm.
-
A singlet for the methyl group of the tolyl moiety around δ 2.4 ppm.
-
Characteristic signals for the oxetane ring protons.
Buchwald-Hartwig Amination: Forming C(sp²)-N Bonds
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7] This reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals and other biologically active molecules.
Protocol 3: Synthesis of 2-(4-(piperidin-1-yl)phenyl)oxetane
This protocol describes the amination of this compound with piperidine.
Materials and Reagents:
-
This compound
-
Piperidine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 equiv) to a Schlenk tube.
-
Add anhydrous toluene, followed by this compound (1.0 equiv) and piperidine (1.2 equiv).
-
Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 2-(4-(piperidin-1-yl)phenyl)oxetane.
Expected Characterization Data:
The successful synthesis of 2-(4-(piperidin-1-yl)phenyl)oxetane would be confirmed by:
-
1H NMR: Aromatic protons appearing as doublets around δ 6.9 and 7.3 ppm, signals for the piperidine ring protons, and the characteristic multiplets for the oxetane ring.
-
13C NMR: Signals for the aromatic carbons, with the carbon attached to the nitrogen shifted upfield, and distinct signals for the piperidine and oxetane carbons.
-
HRMS: A molecular ion peak corresponding to the exact mass of the product.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a pre-catalyst or ensure anhydrous/anaerobic conditions. |
| Low reaction temperature | Gradually increase the temperature in increments of 10 °C. | |
| Inappropriate ligand | For electron-rich aryl bromides, consider more electron-rich and bulky ligands like SPhos or XPhos. | |
| Protodeborylation (Suzuki) | Presence of excess water or strong base | Use anhydrous solvents and a weaker base like K₂CO₃ or CsF. |
| Homocoupling of Alkyne (Sonogashira) | Presence of oxygen | Ensure the reaction is performed under strictly anaerobic conditions. Consider a copper-free protocol. |
| Dehalogenation of Aryl Bromide | Unstable catalytic intermediate | Use a bulkier phosphine ligand to promote reductive elimination over side reactions. |
Conclusion
The protocols detailed in this application note provide a robust starting point for the synthesis of a diverse range of biaryl compounds functionalized with a 2-oxetanyl moiety. The use of this compound as a versatile building block in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions opens up new avenues for the exploration of novel chemical space in drug discovery and materials science. The strategic incorporation of the oxetane ring offers a powerful tool for modulating the physicochemical properties of biaryl scaffolds, and the methodologies presented here provide a practical guide for researchers in these fields.
References
- 1. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 2. orbit.dtu.dk [orbit.dtu.dk]
- 3. rsc.org [rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Topic: Reaction Conditions for Nucleophilic Substitution on 2-(4-Bromophenyl)oxetane
An Application Note and Protocol from the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of 2-(4-Bromophenyl)oxetane in Synthesis
The oxetane ring, a four-membered cyclic ether, has emerged from a niche curiosity to a cornerstone motif in modern medicinal chemistry.[1][2][3] Its value lies in its dual nature: it is a stable, polar scaffold that can act as a bioisostere for gem-dimethyl or carbonyl groups, often improving critical drug-like properties such as aqueous solubility and metabolic stability.[4][5][6][7] Simultaneously, its inherent ring strain (approx. 106 kJ/mol) makes it a reactive intermediate, susceptible to nucleophilic ring-opening reactions that yield highly functionalized 1,3-disubstituted propane backbones.[4][8]
This guide focuses on a particularly useful building block: this compound. The presence of the 4-bromophenyl group serves two strategic purposes. First, it electronically influences the regioselectivity of the ring-opening reaction. Second, the bromine atom provides a reactive handle for subsequent post-functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling rapid library synthesis and late-stage diversification of complex molecules. Understanding and controlling the reaction conditions for nucleophilic substitution on this substrate is therefore paramount for its effective use in drug discovery campaigns.
Mechanistic Underpinnings: Regioselectivity in Oxetane Ring-Opening
The outcome of a nucleophilic attack on this compound is dictated by the reaction conditions, which steer the process down one of two primary mechanistic pathways. The choice between acidic and basic/neutral conditions determines which carbon of the oxetane ring is attacked, a concept known as regioselectivity.
-
Acid-Catalyzed Pathway (SN1-like): Under acidic conditions (Brønsted or Lewis acid), the oxetane oxygen is protonated or coordinated, creating a better leaving group.[9] This coordination facilitates the cleavage of the C2-O bond, which is favored due to the formation of a resonance-stabilized benzylic carbocation intermediate (or a transition state with significant carbocationic character) at the C2 position.[10][11] The nucleophile then attacks this more electrophilic and sterically accessible C2 carbon. This pathway typically leads to the formation of 1-(4-bromophenyl)-1-(nucleophil)-3-propanol derivatives.
-
Base-Catalyzed or Neutral Pathway (SN2-like): In the presence of a strong nucleophile under neutral or basic conditions, the reaction proceeds via a direct backside attack. Due to steric hindrance from the adjacent 4-bromophenyl group, the nucleophile will preferentially attack the less-substituted C4 carbon of the oxetane ring. This SN2 mechanism results in the formation of 3-(4-bromophenyl)-3-hydroxypropyl-nucleophile derivatives.
The ability to selectively drive the reaction towards either C2 or C4 attack by simply modulating the catalytic conditions is a powerful tool for synthetic chemists.
Caption: Mechanistic pathways for nucleophilic ring-opening of this compound.
Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for reacting this compound with representative nucleophiles under different conditions to achieve regioselective product formation.
Protocol 1: Amine Addition via Lewis Acid Catalysis (C2-Attack)
This protocol details the reaction with a secondary amine, piperidine, under Lewis acid catalysis, which directs the nucleophilic attack to the C2 position.
Materials:
-
This compound
-
Piperidine
-
Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, syringe
Procedure:
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous DCM (to make a 0.1 M solution).
-
Catalyst Addition: Add Yb(OTf)₃ (0.1 eq) to the stirred solution.
-
Nucleophile Addition: Slowly add piperidine (1.2 eq) via syringe at room temperature. The choice of a lanthanide triflate like Yb(OTf)₃ is strategic; they are effective Lewis acids that are less harsh than others like BF₃·Et₂O, often leading to cleaner reactions.[12]
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product, 1-(4-bromophenyl)-1-(piperidin-1-yl)propan-3-ol, can be purified by flash column chromatography on silica gel.
Protocol 2: Thiol Addition under Basic Conditions (C4-Attack)
This protocol describes the reaction with a thiol using a base to generate the more potent thiolate nucleophile, ensuring attack at the sterically accessible C4 position.
Materials:
-
This compound
-
Thiophenol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, syringe
Procedure:
-
Thiolate Formation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous THF. Carefully add NaH (1.2 eq) in portions at 0 °C (ice bath). Safety Note: NaH reacts violently with water. Handle with extreme care.
-
Nucleophile Addition: Slowly add a solution of thiophenol (1.2 eq) in anhydrous THF to the NaH suspension. Stir for 20 minutes at 0 °C to allow for complete deprotonation to the sodium thiophenolate.
-
Substrate Addition: Add a solution of this compound (1.0 eq) in anhydrous THF to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates completion (typically 6-12 hours).
-
Workup: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution. Extract the mixture three times with EtOAc.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product, 1-(phenylthio)-3-(4-bromophenyl)propan-3-ol, can be purified by flash column chromatography.
Summary of Reaction Conditions and Troubleshooting
The choice of nucleophile and catalyst is critical for success. The following table summarizes general conditions for various nucleophile classes.
| Nucleophile Class | Catalyst / Conditions | Predominant Site of Attack | Expected Product Structure |
| Amines | Lewis Acid (e.g., Yb(OTf)₃, Sc(OTf)₃) | C2 (Benzylic) | 1-(4-bromophenyl)-1-(amino)propan-3-ol |
| Alcohols/Phenols | Brønsted/Lewis Acid | C2 (Benzylic) | 1-(4-bromophenyl)-1-(alkoxy)propan-3-ol |
| Thiols | Base (e.g., NaH, K₂CO₃) | C4 (Terminal) | 1-(thio)-3-(4-bromophenyl)propan-3-ol |
| Carbon Nucleophiles | Varies (Lewis Acid for soft nucleophiles) | C2 (Benzylic) | 1-(4-bromophenyl)-1-(alkyl/aryl)propan-3-ol |
Troubleshooting Common Issues:
-
Low Conversion: If the reaction stalls, gentle heating (40-50 °C) may be required, especially for less reactive nucleophiles. Alternatively, a more potent Lewis acid or a stronger base can be employed.
-
Mixture of Regioisomers: This suggests that the conditions are not exclusively favoring one pathway. For C2-attack, ensure the system is anhydrous and the Lewis acid is active. For C4-attack, ensure the nucleophile is sufficiently strong and that no adventitious acid is present.
-
Polymerization: Oxetanes can polymerize under harsh acidic conditions. Use of milder Lewis acids (e.g., lanthanide triflates), lower temperatures, and slow addition of reagents can mitigate this side reaction.
General Experimental Workflow
The following diagram illustrates a typical workflow for performing and analyzing these nucleophilic substitution reactions.
Caption: A standard workflow for oxetane ring-opening reactions.
References
- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Oxetanes [manu56.magtech.com.cn]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Catalytic asymmetric nucleophilic openings of 3-substituted oxetanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Regio- and stereoselective ring opening of enantiomerically enriched 2-aryl oxetanes and 2-aryl azetidines with aryl borates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
Scale-up Synthesis of 2-(4-Bromophenyl)oxetane for Preclinical Studies: An Application Note and Protocol
Abstract
This application note provides a comprehensive guide for the multi-gram scale synthesis of 2-(4-bromophenyl)oxetane, a key building block for preclinical drug discovery. Recognizing the increasing importance of the oxetane motif in medicinal chemistry for its ability to improve physicochemical properties, this document details a robust and scalable two-step synthetic route. The protocol begins with the synthesis of the key intermediate, 1-(4-bromophenyl)propane-1,3-diol, via a Reformatsky reaction followed by reduction. The subsequent intramolecular cyclization through a Williamson ether synthesis yields the target this compound. This guide emphasizes practical, field-proven insights into reaction optimization, scale-up considerations, purification strategies, and rigorous analytical characterization to ensure the production of high-purity material suitable for preclinical investigations.
Introduction
The oxetane ring has emerged as a valuable structural motif in modern drug discovery. Its incorporation into small molecules can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, while also acting as a bioisostere for carbonyl groups.[1] this compound, in particular, serves as a versatile intermediate, with the bromine atom providing a convenient handle for further functionalization through cross-coupling reactions, enabling the exploration of a wider chemical space in structure-activity relationship (SAR) studies.
The provision of multi-gram quantities of this building block with high purity is often a bottleneck in early-stage drug development. This application note addresses this challenge by providing a detailed, step-by-step protocol for the scale-up synthesis of this compound, designed for researchers, medicinal chemists, and process development scientists. The chosen synthetic strategy, a Williamson ether synthesis, is advantageous for its reliability and amenability to scale-up compared to other methods like the Paternò-Büchi reaction, which can present challenges with light penetration at larger scales.[2][3]
Overall Synthetic Scheme
The synthesis of this compound is achieved in two main steps from commercially available 4-bromobenzaldehyde. The first step involves the formation of a β-hydroxy ester via a Reformatsky reaction, which is then reduced to the crucial 1-(4-bromophenyl)propane-1,3-diol intermediate. The final step is an intramolecular Williamson ether synthesis to furnish the desired oxetane.
Figure 1: Overall synthetic workflow.
Part 1: Synthesis of 1-(4-Bromophenyl)propane-1,3-diol
This crucial diol intermediate is synthesized from 4-bromobenzaldehyde in a two-step sequence involving a Reformatsky reaction and subsequent reduction of the resulting β-hydroxy ester.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4-Bromobenzaldehyde | ≥98% | Commercially Available |
| Ethyl bromoacetate | ≥98% | Commercially Available |
| Zinc dust | <10 µm, ≥98% | Commercially Available |
| Iodine | ACS reagent | Commercially Available |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially Available |
| Diethyl ether | Anhydrous, ≥99.7% | Commercially Available |
| Hydrochloric acid (HCl) | 37% | Commercially Available |
| Sodium bicarbonate (NaHCO3) | Saturated solution | Prepared in-house |
| Sodium sulfate (Na2SO4) | Anhydrous | Commercially Available |
| Lithium aluminum hydride (LiAlH4) or Sodium borohydride (NaBH4) | Reagent grade | Commercially Available |
| Ethyl acetate | HPLC grade | Commercially Available |
| Hexanes | HPLC grade | Commercially Available |
Protocol 1: Synthesis of Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate (Reformatsky Reaction)
The Reformatsky reaction provides a reliable method for the formation of β-hydroxy esters by reacting an α-halo ester with a carbonyl compound in the presence of zinc.[3][4][5]
-
Zinc Activation: In a flame-dried 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, add zinc dust (50 g, 0.76 mol). Add a crystal of iodine and gently warm the flask with a heat gun until the purple iodine vapor is observed, then allow to cool. This activates the zinc surface.
-
Reaction Setup: Add 300 mL of anhydrous THF to the activated zinc.
-
Initiation: In the dropping funnel, prepare a solution of 4-bromobenzaldehyde (50 g, 0.27 mol) and ethyl bromoacetate (54.3 g, 0.32 mol) in 150 mL of anhydrous THF. Add approximately 10% of this solution to the zinc suspension. The reaction mixture should be gently warmed to initiate the reaction, which is indicated by a slight exotherm and the disappearance of the shiny zinc surface.
-
Addition: Once the reaction has initiated, add the remaining aldehyde/ester solution dropwise at a rate that maintains a gentle reflux. The total addition time should be approximately 1-2 hours.
-
Reaction Completion: After the addition is complete, continue stirring and refluxing the reaction mixture for an additional 1 hour to ensure complete consumption of the starting materials. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of 200 mL of 1 M hydrochloric acid. Stir vigorously until all the unreacted zinc has dissolved.
-
Extraction: Transfer the mixture to a 2 L separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (3 x 150 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 3-(4-bromophenyl)-3-hydroxypropanoate as a viscous oil. The crude product is often used directly in the next step without further purification.
Protocol 2: Reduction to 1-(4-Bromophenyl)propane-1,3-diol
The reduction of the β-hydroxy ester to the corresponding 1,3-diol can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH4).
-
Reaction Setup: In a flame-dried 2 L three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, prepare a suspension of LiAlH4 (15 g, 0.40 mol) in 500 mL of anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Addition: Dissolve the crude ethyl 3-(4-bromophenyl)-3-hydroxypropanoate (assuming ~0.27 mol) in 200 mL of anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the LiAlH4 suspension at a rate that maintains the internal temperature below 10 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up (Fieser method): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add:
-
15 mL of water
-
15 mL of 15% aqueous sodium hydroxide
-
45 mL of water Stir the resulting granular precipitate vigorously for 30 minutes.
-
-
Filtration and Concentration: Filter the precipitate through a pad of Celite and wash the filter cake thoroughly with THF. Combine the filtrate and washings and concentrate under reduced pressure to yield the crude 1-(4-bromophenyl)propane-1,3-diol as a solid.
-
Purification: The crude diol can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes or by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Part 2: Synthesis of this compound
The final step involves an intramolecular Williamson ether synthesis, a reliable method for forming cyclic ethers.[6][7][8]
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 1-(4-Bromophenyl)propane-1,3-diol | As synthesized | In-house |
| Sodium hydride (NaH) | 60% dispersion in mineral oil | Commercially Available |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially Available |
| p-Toluenesulfonyl chloride (TsCl) | ≥98% | Commercially Available |
| Pyridine | Anhydrous, ≥99.8% | Commercially Available |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available |
| Diethyl ether | Reagent grade | Commercially Available |
| Saturated ammonium chloride (NH4Cl) | Aqueous solution | Prepared in-house |
Protocol 3: Intramolecular Williamson Ether Synthesis
This protocol involves the in-situ formation of a tosylate at the primary alcohol followed by base-mediated cyclization.
-
Reaction Setup: In a flame-dried 1 L three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, dissolve 1-(4-bromophenyl)propane-1,3-diol (e.g., 20 g, 0.086 mol) in 400 mL of anhydrous THF. Cool the solution to 0 °C in an ice bath.
-
Deprotonation: Carefully add sodium hydride (60% dispersion in mineral oil, 3.8 g, 0.095 mol, 1.1 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. Hydrogen gas evolution will be observed.
-
Tosylation and Cyclization: Cool the reaction mixture back to 0 °C. In a separate flask, dissolve p-toluenesulfonyl chloride (18.1 g, 0.095 mol, 1.1 eq) in 100 mL of anhydrous THF. Add the TsCl solution dropwise to the reaction mixture over 30 minutes.
-
Reaction Completion: After the addition, allow the reaction to warm to room temperature and stir overnight. The reaction can be gently heated to 40-50 °C to drive the cyclization to completion if necessary. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 150 mL).
-
Washing: Combine the organic layers and wash with water and brine.
-
Drying, Concentration, and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a colorless oil or low-melting solid.
Scale-up Considerations
Transitioning from laboratory-scale to preclinical production volumes requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.
-
Heat Management: The Reformatsky reaction and the LiAlH4 reduction are exothermic. On a larger scale, efficient heat dissipation is critical to prevent runaway reactions. The use of a jacketed reactor with controlled cooling is highly recommended. The rate of addition of reagents should be carefully controlled to manage the exotherm.
-
Mixing: Efficient stirring is crucial, especially in heterogeneous mixtures like the zinc suspension in the Reformatsky reaction and the LiAlH4 slurry. For larger volumes, mechanical overhead stirrers are necessary to ensure proper mixing and prevent localized overheating.
-
Reagent Handling: Sodium hydride and lithium aluminum hydride are pyrophoric and react violently with water. Handling of these reagents on a large scale requires strict anhydrous conditions and appropriate personal protective equipment (PPE). They should be charged to the reactor under a nitrogen or argon atmosphere.
-
Work-up and Extraction: Quenching of the LiAlH4 reaction can be highly exothermic and generate large volumes of hydrogen gas. The quenching procedure must be performed slowly and with adequate cooling and ventilation. Large-scale extractions can be cumbersome. The use of liquid-liquid extraction equipment can streamline this process.
-
Purification: While flash chromatography is suitable for laboratory-scale purification, it becomes less practical and more expensive at a multi-kilogram scale. For larger quantities, purification by crystallization should be explored for the diol intermediate. The final oxetane product, if liquid, may require distillation under reduced pressure for purification on a larger scale.
-
Solvent Use: Large-scale syntheses require significant volumes of solvents. Consider solvent recovery and recycling to improve the economic and environmental footprint of the process.
Characterization and Quality Control
The identity and purity of the synthesized this compound should be confirmed by a suite of analytical techniques.
| Analytical Technique | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | Peaks corresponding to the aromatic protons, the methine proton at the 2-position, and the methylene protons at the 3- and 4-positions of the oxetane ring. |
| ¹³C NMR (100 MHz, CDCl₃) | Signals for the aromatic carbons, the methine carbon at the 2-position, and the methylene carbons at the 3- and 4-positions. |
| HPLC | A single major peak indicating high purity (>98%). |
| Mass Spectrometry (GC-MS or LC-MS) | Molecular ion peak corresponding to the calculated mass of C₉H₉BrO. |
| Appearance | Colorless to pale yellow oil or low-melting solid. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All manipulations should be performed in a well-ventilated fume hood.
-
Reactive Reagents: Exercise extreme caution when handling sodium hydride and lithium aluminum hydride. These reagents are flammable solids and react violently with water. Ensure all glassware is thoroughly dried before use.
-
Exothermic Reactions: Be prepared for exothermic reactions, especially during the quenching of the LiAlH4 reaction. Have an ice bath readily available.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
This application note provides a detailed and scalable protocol for the synthesis of this compound, a valuable building block for preclinical drug discovery. By following the outlined procedures and considering the scale-up recommendations, researchers and drug development professionals can reliably produce multi-gram quantities of this important intermediate with high purity. The robust nature of the described synthetic route, coupled with rigorous analytical characterization, ensures the quality and consistency of the final product, facilitating the advancement of preclinical research programs.
References
- 1. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 2. biotage.com [biotage.com]
- 3. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. 4-Bromobenzaldehyde: Key Role in Organic Synthesis and Health Hazards_Chemicalbook [chemicalbook.com]
Application Notes and Protocols: The Strategic Incorporation of 2-(4-Bromophenyl)oxetane in the Synthesis of Kinase Inhibitors
Authored by: Gemini, Senior Application Scientist
Introduction: The Oxetane Advantage in Kinase Inhibitor Design
The development of small molecule kinase inhibitors remains a cornerstone of modern drug discovery, targeting a vast family of enzymes implicated in diseases ranging from cancer to inflammatory disorders.[1][2] A central challenge in this field is the design of molecules that possess not only high potency and selectivity but also favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In recent years, the oxetane ring, a four-membered cyclic ether, has emerged as a powerful and versatile motif for medicinal chemists.[3][4][5][6]
Unlike its unstable three-membered counterpart (oxirane), the oxetane ring is a robust scaffold that acts as a "non-classical isostere," providing unique advantages.[3] It can serve as a surrogate for frequently used but often problematic groups like gem-dimethyl or carbonyls.[4][5] The incorporation of an oxetane can profoundly improve critical physicochemical properties, including:
-
Enhanced Aqueous Solubility: The polar nature of the ether oxygen can significantly boost the solubility of a parent molecule, a crucial factor for oral bioavailability.[4][6]
-
Improved Metabolic Stability: The oxetane scaffold can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes.[5][6]
-
Reduced Lipophilicity: Replacing lipophilic groups like gem-dimethyl with an oxetane can lower the molecule's LogD, which is often beneficial for reducing off-target toxicity.[6]
-
Modulation of Basicity: The electron-withdrawing effect of the oxetane's oxygen can lower the pKa of adjacent amines, a key strategy for mitigating hERG channel inhibition or improving cell permeability.[6][7][8]
This guide focuses on a particularly strategic building block: 2-(4-bromophenyl)oxetane .[9] This reagent elegantly combines the property-enhancing features of the oxetane ring with the synthetic flexibility of a bromo-aryl group. The bromine atom serves as a versatile chemical handle for palladium-catalyzed cross-coupling reactions, enabling the late-stage introduction of diverse molecular fragments to build complex kinase inhibitor libraries.[10][11][12][13]
The Strategic Value Proposition: Why this compound?
The decision to use this compound is driven by a two-pronged strategic advantage: the physicochemical benefits conferred by the oxetane and the synthetic utility of the bromophenyl group.
The Oxetane Moiety: A Physicochemical Modulator
The oxetane ring is not merely a passive spacer. Its strained C-O-C bond angle exposes the oxygen's lone pair of electrons, making it an excellent hydrogen bond acceptor that can interact favorably with kinase active sites.[3] Furthermore, its rigid, three-dimensional structure can help lock the conformation of a molecule, potentially reducing the entropic penalty upon binding and thus increasing affinity.[5]
Table 1: Impact of Oxetane Incorporation on Drug-like Properties (Illustrative)
| Property | Parent Scaffold (with gem-dimethyl) | Analog Scaffold (with oxetane) | Rationale for Improvement |
|---|---|---|---|
| Aqueous Solubility | Low (~5 µg/mL) | Moderate (~50 µg/mL) | Increased polarity from the ether oxygen.[4][6] |
| Lipophilicity (clogP) | 4.5 | 3.8 | The oxetane is less lipophilic than a gem-dimethyl group.[6] |
| Metabolic Clearance | High (CYP3A4 oxidation) | Low | The oxetane blocks a key site of metabolism.[5] |
| Amine pKa (adjacent) | 9.2 | 7.5 | The oxetane's inductive effect reduces amine basicity.[6][7] |
The 4-Bromophenyl Group: A Gateway to Diversity
The true synthetic power of this building block lies in the 4-bromophenyl moiety. It is an ideal substrate for a range of palladium-catalyzed cross-coupling reactions, which have revolutionized pharmaceutical synthesis by enabling the efficient and predictable formation of C-C and C-N bonds.[10][11][12] This allows for a convergent and modular approach to synthesis, where complex molecular architectures can be assembled in the final steps.
Figure 1: Synthetic strategy using this compound.
Application Protocol: Synthesis of a Diaryl-Oxetane Kinase Inhibitor Scaffold via Suzuki-Miyaura Coupling
This section provides a detailed, self-validating protocol for a key transformation using this compound: a Suzuki-Miyaura coupling to form a C-C bond, a common step in constructing kinase inhibitor backbones.[13]
Objective:
To couple this compound with a heteroaryl boronic acid to generate a biaryl scaffold, demonstrating the utility of the building block in late-stage functionalization.
Reaction Scheme:
Figure 2: Suzuki-Miyaura coupling reaction scheme.
Materials and Equipment:
| Reagent/Equipment | Specification | Supplier | Purpose |
| This compound | ≥95% Purity | BLD Pharm, etc.[14] | Starting Material |
| Pyrimidine-5-boronic acid | ≥97% Purity | Sigma-Aldrich, etc. | Coupling Partner |
| Tetrakis(triphenylphosphine)palladium(0) | 99% | Strem, etc. | Catalyst[13] |
| Potassium Phosphate, Tribasic (K₃PO₄) | Anhydrous, ≥98% | Acros, etc. | Base[13] |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Sigma-Aldrich | Solvent |
| Schlenk Flask | 50 mL | Standard Glassware | Inert Atmosphere Reaction |
| Magnetic Stirrer/Hotplate | Standard Lab Grade | Heating and Agitation | |
| Nitrogen/Argon Line | High Purity | Inerting the Reaction |
Step-by-Step Experimental Protocol:
-
Vessel Preparation:
-
Place a magnetic stir bar into a 50 mL Schlenk flask.
-
Flame-dry the flask under vacuum and allow it to cool to room temperature under a stream of nitrogen or argon. Self-Validating Check: A properly dried flask prevents condensation, which can hydrolyze reagents and deactivate the catalyst.
-
-
Reagent Addition:
-
To the flask, add this compound (1.0 eq, e.g., 213 mg, 1.0 mmol).
-
Add pyrimidine-5-boronic acid (1.2 eq, 149 mg, 1.2 mmol).
-
Add potassium phosphate (K₃PO₄) (3.0 eq, 637 mg, 3.0 mmol).[13]
-
Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq, 58 mg, 0.05 mmol).[13]
-
Scientist's Note: The catalyst is air-sensitive. Handle it quickly and maintain a positive pressure of inert gas. Using a slight excess of the boronic acid ensures complete consumption of the more valuable bromophenyl starting material.
-
-
Solvent Addition and Degassing:
-
Add anhydrous 1,4-dioxane (10 mL, ~0.1 M concentration) via syringe.
-
Seal the Schlenk flask.
-
Perform three cycles of "freeze-pump-thaw" or bubble nitrogen/argon through the solution for 15-20 minutes to remove dissolved oxygen. Rationale: Oxygen can oxidatively deactivate the Pd(0) catalyst, halting the catalytic cycle and leading to low or no yield.
-
-
Reaction Execution:
-
Lower the flask into an oil bath preheated to 90 °C.
-
Stir the reaction mixture vigorously for 4-6 hours.
-
Self-Validating Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A complete reaction will show the disappearance of the this compound spot and the appearance of a new, typically more polar, product spot.
-
-
Work-up and Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Quench the reaction by adding deionized water (20 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers.
-
Wash the combined organic phase sequentially with water (20 mL) and saturated brine (20 mL). Rationale: The water wash removes the inorganic base and salts, while the brine wash helps to break any emulsions and begins the drying process.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 2-(4-(pyrimidin-5-yl)phenyl)oxetane.
-
Expected Results and Characterization:
| Parameter | Expected Outcome |
| Yield | 75-90% |
| Appearance | White to off-white solid |
| ¹H NMR | Conforms to structure; disappearance of signals for bromophenyl protons, appearance of pyrimidine proton signals. |
| LC-MS | Single major peak (>95% purity) with mass corresponding to [M+H]⁺. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently degassed solvent.3. Wet reagents or solvent. | 1. Use fresh catalyst from a reliable source.2. Ensure thorough degassing via freeze-pump-thaw.3. Use anhydrous grade solvent and dry the base (K₃PO₄) in an oven before use. |
| Significant Protodeboronation | Presence of water or acidic impurities, leading to the replacement of -B(OH)₂ with -H.[13] | Ensure all reagents and the reaction vessel are scrupulously dry. Use a strong, non-nucleophilic base like K₃PO₄. |
| Formation of Homocoupled Byproducts | Catalyst decomposition or side reactions. | Lower the catalyst loading (e.g., to 2-3 mol%). Ensure efficient stirring and homogenous heating. |
Conclusion and Future Outlook
This compound is a high-value building block that empowers medicinal chemists to pursue innovative kinase inhibitor designs. It provides a direct route to embedding the beneficial oxetane motif while retaining the synthetic flexibility needed for rapid library synthesis and structure-activity relationship (SAR) studies. The palladium-catalyzed coupling protocols described herein are robust, scalable, and adaptable to a wide range of coupling partners, making this reagent an indispensable tool in the drug discovery toolbox. Future developments will likely focus on creating an even broader portfolio of functionalized oxetane building blocks and developing more sustainable and efficient coupling methodologies.[15][16][17]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Chemical Space Exploration of Oxetanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. This compound [myskinrecipes.com]
- 10. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jocpr.com [jocpr.com]
- 13. mdpi.com [mdpi.com]
- 14. 25574-16-7|this compound|BLD Pharm [bldpharm.com]
- 15. researchgate.net [researchgate.net]
- 16. chemrxiv.org [chemrxiv.org]
- 17. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of 2-(4-Bromophenyl)oxetane Synthesis
Welcome to the technical support guide for the synthesis of 2-(4-bromophenyl)oxetane. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize their synthetic routes, troubleshoot common issues, and improve the overall yield and purity of this valuable building block. Oxetane rings are increasingly important in drug discovery as they can enhance physicochemical properties such as solubility and metabolic stability.[1][2] However, their synthesis can be challenging due to inherent ring strain.[3] This guide provides field-proven insights and detailed protocols to help you navigate these challenges effectively.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound. Each issue is followed by an analysis of potential causes and actionable solutions.
Q1: My overall yield is consistently low (<40%). What are the general factors I should investigate first?
A1: Low yields are a common frustration but can often be traced back to fundamental reaction parameters. Before making drastic changes to your synthetic route, systematically evaluate the following:
-
Reagent Purity: The quality of your starting materials is paramount. 1-(4-bromophenyl)-3-chloropropan-1-ol (for Williamson etherification) or 4-bromobenzaldehyde (for Paternò-Büchi) must be pure. Verify purity by NMR or GC-MS and re-purify if necessary. Impurities can interfere with the reaction or complicate purification.[4]
-
Solvent and Atmosphere: Ensure your solvents are anhydrous, especially for reactions involving strong bases like sodium hydride (NaH).[3] The presence of water will quench the base and inhibit the desired reaction. Performing the reaction under an inert atmosphere (Nitrogen or Argon) is critical to prevent degradation of reagents and intermediates.[4]
-
Reaction Temperature: The kinetics of forming a four-membered ring are significantly slower than for other ring sizes.[3] If the temperature is too low, the reaction may not proceed to completion. Conversely, if it's too high, side reactions like elimination (Grob fragmentation) can dominate.[3][5] We recommend running a small-scale temperature screen (e.g., room temperature, 40 °C, 60 °C) to find the optimal balance.
-
Base Strength and Stoichiometry: For intramolecular cyclization, the choice and amount of base are critical. A strong, non-nucleophilic base like NaH is typically effective.[3] Ensure you are using at least a stoichiometric equivalent to deprotonate the alcohol fully. Using a weaker base may require higher temperatures and longer reaction times, potentially favoring side reactions.[4]
Q2: I am attempting an intramolecular Williamson etherification, but I'm observing a significant byproduct that appears to be an alkene. What is happening and how can I fix it?
A2: You are likely observing the results of a competing Grob fragmentation reaction. This is a common side reaction in the synthesis of oxetanes from 1,3-halohydrins and is often the primary reason for low yields.[3][5]
-
The Mechanism: Instead of the desired intramolecular SN2 reaction to form the oxetane (a 4-exo-tet cyclization), the alkoxide intermediate can trigger a fragmentation to form 4-bromobenzaldehyde and ethylene. This process is entropically favored and can be promoted by certain reaction conditions.[5]
// Nodes Start [label="1-(4-Bromophenyl)-3-chloropropan-1-ol\nAlkoxide Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Oxetane [label="Desired Product:\nthis compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; Fragmentation [label="Side Product:\n4-Bromobenzaldehyde + Ethylene", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Oxetane [label="Intramolecular SN2\n(4-exo-tet)", color="#4285F4"]; Start -> Fragmentation [label="Grob Fragmentation\n(Competing Pathway)", color="#EA4335"]; }
-
Solutions to Suppress Grob Fragmentation:
-
Use a Less Hindered Base: While a strong base is needed, highly hindered bases can favor acting as a base for elimination over facilitating nucleophilic attack. Sodium hydride (NaH) is generally a good choice.[3]
-
Optimize Temperature: As mentioned, lower the reaction temperature. Fragmentation pathways often have a higher activation energy than the desired cyclization. Start at room temperature and only increase heat if the reaction is too slow.
-
Change the Leaving Group: The nature of the leaving group can influence the reaction pathway. While chlorides are common, you could experiment with a mesylate or tosylate, which are better leaving groups and may favor the SN2 pathway at lower temperatures.[3]
-
Q3: During my Paternò-Büchi reaction between 4-bromobenzaldehyde and an alkene, I'm getting a mixture of regioisomers and low conversion. How can I improve this?
A3: The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition, is a powerful tool but is sensitive to several factors that affect its selectivity and efficiency.[6][7]
-
The Mechanism and Selectivity: The reaction proceeds via excitation of the carbonyl, which then adds to the alkene to form a diradical intermediate. The stability of this intermediate dictates the regioselectivity.[8][9] For an aldehyde like 4-bromobenzaldehyde, the addition typically occurs to form the more stable diradical, which then closes to the oxetane.
-
Troubleshooting Steps:
-
Solvent Choice: The polarity of the solvent can influence the reaction pathway. Non-polar solvents like benzene or cyclohexane often give better results for diastereoselectivity.[10]
-
Alkene Choice: Electron-rich alkenes, such as vinyl ethers, are generally more reactive in this cycloaddition and can lead to higher yields and better regioselectivity compared to simple unactivated alkenes.[11]
-
Light Source and Irradiation Time: Ensure your light source (e.g., mercury vapor lamp) has the correct wavelength to excite the carbonyl group. Inadequate irradiation time will lead to low conversion, while excessive irradiation can cause product decomposition. Monitor the reaction by TLC or GC to determine the optimal time.
-
Concentration: The reaction is bimolecular, so concentration matters. If it's too dilute, the excited state of the aldehyde may decay before it encounters an alkene molecule.
-
Q4: My purification by column chromatography is ineffective. The product co-elutes with starting material or byproducts.
A4: Achieving good separation requires optimizing your chromatography conditions. This compound is a moderately polar compound.
-
Optimize the Solvent System: A common mistake is using a solvent system that is too polar, causing all compounds to move too quickly down the column.
-
Recommended Starting Point: Begin with a low-polarity mobile phase, such as 95:5 Hexane:Ethyl Acetate.
-
Gradient Elution: Gradually increase the polarity. A slow gradient from 2% ethyl acetate in hexane up to 10-15% is often effective at separating the desired oxetane from unreacted halohydrin (more polar) and non-polar byproducts.[4][12]
-
-
TLC Analysis: Before running a column, carefully run TLC plates in various solvent systems to find the one that gives the best separation (largest ΔRf) between your product and the main impurities.
-
Column Packing and Loading: Ensure the silica gel is packed properly without air bubbles. Do not overload the column; a general rule is to use a mass of silica gel that is 50-100 times the mass of your crude product.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are three main strategies for synthesizing the 2-aryl oxetane core. The choice depends on available starting materials, equipment, and scalability.
| Method | Description | Advantages | Common Challenges |
| Williamson Etherification | Intramolecular cyclization of a 1,3-halohydrin or -sulfonate ester using a base.[3] | Versatile, reliable, and uses common laboratory reagents. Good for stereocontrol.[3] | Competing Grob fragmentation can lower yields.[5] Requires multi-step precursor synthesis.[13] |
| Paternò-Büchi Reaction | A [2+2] photochemical cycloaddition between an aldehyde (4-bromobenzaldehyde) and an alkene.[7] | Convergent route, forms the ring in a single step from simple precursors. | Requires specialized photochemical equipment. Can suffer from low yields and poor regioselectivity.[14] |
| Epoxide Ring Expansion | Reaction of a styrene oxide (e.g., 4-bromostyrene oxide) with a sulfur ylide (Corey-Chaykovsky reaction).[2][15] | Can be efficient for certain substrates. | Requires preparation of the sulfur ylide, which can be moisture-sensitive. |
Q2: How do I prepare the necessary precursor for the Williamson etherification method, 1-(4-bromophenyl)-3-chloropropan-1-ol?
A2: A common and effective route starts from 4-bromoacetophenone.
// Nodes A [label="4-Bromoacetophenone"]; B [label="β-Hydroxy Ester"]; C [label="1,3-Diol"]; D [label="1-(4-Bromophenyl)-3-chloropropan-1-ol"];
// Edges A -> B [label="Reformatsky Reaction\n(w/ Ethyl Bromoacetate)"]; B -> C [label="Reduction\n(e.g., LiAlH4)"]; C -> D [label="Selective Chlorination\n(e.g., SOCl2, Appel Reaction)"]; }
-
Reformatsky Reaction: React 4-bromoacetophenone with ethyl bromoacetate and activated zinc to form the β-hydroxy ester.
-
Reduction: Reduce the ester group using a strong reducing agent like lithium aluminum hydride (LiAlH₄) to yield 1-(4-bromophenyl)propane-1,3-diol.
-
Selective Chlorination: Selectively chlorinate the primary alcohol. This is the most challenging step. One method is to use thionyl chloride (SOCl₂) at low temperatures, which tends to react faster with the primary alcohol. Alternatively, an Appel reaction on the diol can be attempted under controlled conditions.
Q3: What safety precautions should I take when running photochemical reactions like the Paternò-Büchi?
A3: Photochemical reactions require specific safety measures:
-
UV Radiation Shielding: High-intensity UV lamps are hazardous. Ensure the reaction vessel is properly shielded to prevent exposure to your eyes and skin. Use UV-blocking safety glasses.
-
Heat Management: Mercury lamps generate significant heat. Use a cooling system (e.g., a water-jacketed immersion well) to maintain the desired reaction temperature and prevent solvent from boiling.
-
Electrical Safety: High-voltage power supplies are used for these lamps. Ensure all connections are secure and insulated.
Section 3: Optimized Experimental Protocol
This protocol details the synthesis of this compound via the intramolecular Williamson etherification, a robust and widely applicable method.
Protocol: Synthesis of this compound
Step 1: Synthesis of Precursor 1-(4-bromophenyl)-3-chloropropan-1-ol (This protocol assumes the precursor has been synthesized as outlined in the FAQ section and is ready for use).
Step 2: Intramolecular Cyclization
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 100 mL).
-
Base Addition: Cool the flask to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 0.48 g, 12.0 mmol, 1.2 eq) portion-wise to the stirred solvent.
-
Substrate Addition: In a separate flask, dissolve 1-(4-bromophenyl)-3-chloropropan-1-ol (2.50 g, 10.0 mmol, 1.0 eq) in 20 mL of anhydrous THF. Add this solution dropwise to the NaH suspension over 15 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by TLC (Mobile phase: 80:20 Hexane:Ethyl Acetate). The reaction is complete when the starting material spot has disappeared.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C. Cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution until gas evolution ceases.
-
Workup: Transfer the mixture to a separatory funnel and add ethyl acetate (100 mL) and water (50 mL). Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel using a gradient elution of 2% to 10% ethyl acetate in hexane to afford this compound as a colorless oil. (Expected yield: 70-85%).
References
- 1. tandfonline.com [tandfonline.com]
- 2. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paterno-Buechi Reaction [organic-chemistry.org]
- 7. Oxetane synthesis through the Paternò-Büchi reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Paterno buchi reaction | PPTX [slideshare.net]
- 9. researchgate.net [researchgate.net]
- 10. Oxetane synthesis [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. prepchem.com [prepchem.com]
- 13. Oxetane Synthesis via Alcohol C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Common side reactions in the synthesis of 2-aryloxetanes
Welcome to the technical support center for the synthesis of 2-aryloxetanes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic strategies. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter during your experiments.
Troubleshooting Guide: Common Side Reactions
This section provides a detailed analysis of prevalent side reactions in 2-aryloxetane synthesis, offering insights into their mechanisms and practical solutions to mitigate their formation.
Q1: My intramolecular Williamson etherification to form a 2-aryloxetane is giving a low yield, and I'm observing significant amounts of an alkene byproduct. What is happening and how can I fix it?
A1: The primary competing reaction in an intramolecular Williamson etherification for oxetane synthesis is the Grob fragmentation.[1] This side reaction is entropically favored and can be promoted by the thermodynamic stability of the resulting alkene and aldehyde.
Mechanism Insight:
The Grob fragmentation proceeds via a concerted mechanism where the C-C bond between the carbon bearing the hydroxyl group (or alkoxide) and the carbon with the leaving group cleaves, simultaneously with the expulsion of the leaving group and formation of a C=C and C=O double bond.
Troubleshooting Steps:
-
Choice of Base and Reaction Conditions:
-
Use a non-hindered, strong base to favor the SN2 cyclization over elimination. Sodium hydride (NaH) is a common and effective choice for generating the alkoxide.[2]
-
Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can favor the elimination pathway.[3]
-
Employ a polar aprotic solvent like THF or DMSO to facilitate the SN2 reaction.
-
-
Leaving Group Selection:
-
A good leaving group is essential for the SN2 reaction. Mesylates and tosylates are often superior to halides in this context.[2]
-
-
Substrate Structure:
-
The stereochemistry of the starting 1,3-halohydrin can influence the propensity for Grob fragmentation. Conformations that align the reacting bonds for fragmentation will increase the likelihood of this side reaction.
-
| Parameter | Condition to Favor Oxetane Formation | Condition to Favor Grob Fragmentation |
| Temperature | Lower temperatures (e.g., 0 °C to RT) | Higher temperatures |
| Base | Non-hindered strong bases (e.g., NaH) | Bulky bases (e.g., t-BuOK) |
| Solvent | Polar aprotic (e.g., THF, DMSO) | Solvents that stabilize carbocations (less common for this reaction) |
| Leaving Group | Good SN2 leaving groups (e.g., -OMs, -OTs) | Poor leaving groups that may favor elimination under harsh conditions |
DOT Script for Troubleshooting Workflow
Q2: In my Paternò-Büchi reaction for 2-aryloxetane synthesis, I am getting a mixture of regioisomers and other byproducts. How can I improve the selectivity?
A2: The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, can indeed lead to regioisomeric oxetanes and other photoproducts.[4][5] The regioselectivity is primarily governed by the stability of the 1,4-diradical intermediate formed upon addition of the excited carbonyl to the alkene.[6][7]
Mechanism Insight:
The reaction proceeds through the formation of a diradical intermediate. For aromatic carbonyls, the more stable diradical is typically the one where the radical is stabilized by the aryl group. Subsequent ring closure of this diradical leads to the oxetane product.
Troubleshooting Steps:
-
Alkene Selection:
-
The electronic nature of the alkene is crucial. Electron-rich alkenes generally react more efficiently.[6]
-
The substitution pattern on the alkene influences the stability of the diradical intermediate and thus the regioselectivity.
-
-
Reaction Conditions:
-
Solvent: The choice of solvent can influence the reaction pathway. Non-polar solvents are generally preferred.
-
Temperature: Lower temperatures can sometimes improve selectivity.[7]
-
Light Source: The wavelength of the UV light used for irradiation can affect the outcome.
-
-
Controlling Stereoselectivity:
-
The stereochemistry of the starting alkene is often retained in the product.
-
Chiral auxiliaries or catalysts can be employed to induce enantioselectivity.[7]
-
DOT Script for Paternò-Büchi Selectivity
Q3: I am attempting to synthesize a 2-aryloxetane via the ring expansion of an aryl epoxide with a sulfur ylide, but I'm observing the formation of homoallylic alcohols. What is causing this and how can I prevent it?
A3: The formation of homoallylic alcohols during the sulfur ylide-mediated ring expansion of epoxides is a known side reaction.[8][9][10] This typically occurs when the intermediate betaine undergoes a rearrangement instead of the desired intramolecular SN2 displacement to form the oxetane.
Mechanism Insight:
The sulfur ylide attacks the less substituted carbon of the epoxide to form a betaine intermediate.[11][12] This betaine can then either undergo intramolecular cyclization to form the oxetane or rearrange to a homoallylic alcohol.[13] The rearrangement is more likely if the benzylic proton is acidic and can be abstracted by the ylide or another base present in the reaction mixture.
Troubleshooting Steps:
-
Choice of Sulfur Ylide:
-
Reaction Conditions:
-
Base and Solvent: The choice of base and solvent system for generating the ylide is critical. For dimethylsulfoxonium methylide, NaH in DMSO is a common and effective combination.[2]
-
Temperature: Running the reaction at elevated temperatures can favor rearrangement. It is advisable to maintain the temperature as recommended in established protocols.
-
-
Substrate Considerations:
-
Electron-withdrawing groups on the aryl ring of the epoxide can increase the acidity of the benzylic proton, making the rearrangement more favorable.
-
| Factor | Favors Oxetane Formation | Favors Homoallylic Alcohol Formation |
| Sulfur Ylide | Dimethylsulfoxonium methylide | Dimethylsulfonium methylide |
| Temperature | Moderate (as per protocol) | Elevated |
| Aryl Substituents | Electron-donating groups | Electron-withdrawing groups |
Frequently Asked Questions (FAQs)
Q4: Can the 2-aryloxetane ring open under my reaction or workup conditions?
A4: Yes, the oxetane ring is strained and can undergo ring-opening reactions under both acidic and basic conditions.[16][17][18] 2-Aryloxetanes are particularly susceptible to acid-catalyzed ring-opening due to the stabilization of the resulting benzylic carbocation.
-
Acidic Conditions: Protic or Lewis acids can catalyze the ring-opening to form diols or other addition products, depending on the nucleophiles present.[17][19][20]
-
Basic/Nucleophilic Conditions: Strong nucleophiles can attack the less sterically hindered carbon of the oxetane ring in an SN2 fashion.[16][18]
To avoid unwanted ring-opening, it is crucial to maintain neutral or mildly basic conditions during workup and purification.
Q5: I am observing polymerization of my oxetane monomer. How can I prevent this?
A5: Cationic ring-opening polymerization of oxetanes is a well-known process, often initiated by trace acidic impurities.[21][22]
To prevent polymerization:
-
Ensure all glassware is dry and free of acidic residues.
-
Use purified, anhydrous solvents.
-
If acidic conditions are necessary for a subsequent step, add the acid at a low temperature and for the minimum time required.
-
Consider storing the purified 2-aryloxetane over a small amount of a non-nucleophilic, hindered base like proton sponge if it is to be stored for an extended period.
Q6: Are there alternative methods to synthesize 2-aryloxetanes if the common methods are failing for my substrate?
A6: Yes, several other methods have been developed for the synthesis of oxetanes.[23] If you are facing persistent issues with the more common routes, you might consider:
-
Intramolecular C-H bond oxidative cyclization. [23]
-
Ring contraction of 5-membered rings. [1]
-
Transition metal-catalyzed formal [2+2] cycloadditions. [23]
The suitability of these methods will depend on the specific structure of your target 2-aryloxetane.
References
- 1. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Paternò–Büchi reaction - Wikipedia [en.wikipedia.org]
- 5. Paterno buchi reaction | PPTX [slideshare.net]
- 6. Oxetane Synthesis through the Paternò-Büchi Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Paternò–Büchi reaction – a comprehensive review - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 8. Allyl alcohol synthesis by allylic substitution [organic-chemistry.org]
- 9. Homoallylic alcohol synthesis by 1,2-addition or C-C coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 15. bristol.ac.uk [bristol.ac.uk]
- 16. Selective Ring-Opening reactions of Unsymmetric Oxetanes [manu56.magtech.com.cn]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis of Oxetanes [manu56.magtech.com.cn]
Technical Support Center: Purification of Crude 2-(4-Bromophenyl)oxetane by Column Chromatography
Welcome to the technical support guide for the chromatographic purification of 2-(4-Bromophenyl)oxetane. This resource is designed for researchers, scientists, and professionals in drug development who are working with this and structurally similar compounds. Here, we move beyond simple protocols to explain the underlying principles and provide robust troubleshooting strategies to overcome common challenges encountered during purification.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying this compound?
The primary challenge lies in the polarity of the oxetane ring. While the bromophenyl group is relatively nonpolar, the oxetane moiety introduces polarity due to the oxygen atom's lone pairs, making it a good hydrogen-bond acceptor.[1][2] This dual nature can lead to issues such as co-elution with impurities of similar polarity and peak tailing on silica gel.
Q2: Is this compound stable on silica gel?
Generally, oxetanes are considered stable heterocyclic compounds.[2][3][4] However, the acidic nature of standard silica gel can potentially lead to ring-opening polymerization, especially with prolonged exposure or in the presence of strong Lewis acids.[5] It is always recommended to perform a quick stability test by spotting the crude material on a TLC plate, letting it sit for an hour, and then eluting to see if any degradation has occurred.[6]
Q3: What are the common impurities I should expect?
Common impurities often arise from the synthetic route used. These can include:
-
Unreacted starting materials: Such as 4-bromobenzaldehyde and the corresponding sulfonium ylide or other reagents used for the oxetane ring formation.
-
Byproducts of the reaction: These could be isomeric byproducts or products from side reactions.
-
Degradation products: If the compound is sensitive to the reaction or workup conditions.[7]
Q4: Should I use isocratic or gradient elution?
For purifying crude this compound, a gradient elution is generally recommended.[8][9][10] An isocratic elution might not provide sufficient resolution to separate the target compound from closely eluting impurities. A gradient allows for the efficient elution of less polar impurities first, followed by the target compound, and finally, the more polar impurities, resulting in sharper peaks and better separation.[11][12]
Q5: How do I choose the right solvent system?
The choice of solvent system is critical for successful separation. A common starting point for compounds of intermediate polarity like this compound is a mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate.[1][13] Thin-Layer Chromatography (TLC) is an indispensable tool for optimizing the solvent system. Aim for an Rf value of 0.2-0.4 for your target compound in the initial solvent mixture to ensure good separation on the column.[14]
| Solvent System Component | Role | Common Examples |
| Non-polar Solvent | Controls the overall elution strength. | Hexanes, Heptane, Cyclohexane |
| Polar Solvent | Modulates the polarity to elute the compound. | Ethyl Acetate, Dichloromethane (DCM), Diethyl Ether |
| Modifier (Optional) | Reduces peak tailing for polar compounds. | Triethylamine (1-2%), Methanol (1-5%) |
Section 2: Troubleshooting Guide
This section addresses specific problems you might encounter during the column chromatography of this compound.
Problem 1: My compound is not moving off the baseline on the TLC plate, even with high concentrations of ethyl acetate.
This indicates that your solvent system is not polar enough to overcome the interaction between your compound and the silica gel.
Solutions:
-
Introduce a more polar solvent: Try adding a small percentage of methanol (1-5%) to your ethyl acetate/hexanes mixture. Be cautious, as too much methanol can lead to the dissolution of the silica gel.[15]
-
Consider a different solvent system: A dichloromethane (DCM)/methanol system can be effective for more polar compounds.[15]
Problem 2: The separation between my product and an impurity is poor (co-elution).
This is a common issue when impurities have similar polarities to the target compound.
Solutions:
-
Optimize the solvent gradient: A shallower gradient will increase the resolution between closely eluting peaks.[16]
-
Change the solvent system: Sometimes, changing one of the solvents can alter the selectivity of the separation. For example, switching from ethyl acetate to diethyl ether can change the elution order of some compounds.
-
Dry Loading: If your compound is not very soluble in the initial eluent, it can lead to band broadening.[17] Dry loading the sample onto silica gel before adding it to the column can improve resolution.[17][18]
Problem 3: My compound is coming off the column, but the peaks are broad and tailing.
Peak tailing is often caused by strong interactions between the analyte and the stationary phase.[15]
Solutions:
-
Add a modifier: For compounds with basic character, adding a small amount of triethylamine (1-2%) to the mobile phase can neutralize the acidic silanol groups on the silica gel, leading to sharper peaks.[15]
-
Optimize the flow rate: A flow rate that is too fast may not allow for proper equilibration, while a flow rate that is too slow can lead to diffusion and band broadening.[17]
-
Use a different stationary phase: If tailing persists, consider using a less acidic stationary phase like alumina or deactivated silica gel.[6]
Problem 4: I have low recovery of my product.
Low recovery can be due to several factors, from irreversible adsorption to decomposition.
Solutions:
-
Check for irreversible adsorption: After running the column, flush it with a very polar solvent (e.g., 10% methanol in DCM) to see if any of your product elutes.
-
Confirm stability on silica: As mentioned in the FAQs, ensure your compound is not degrading on the silica gel.[6]
-
Ensure proper fraction collection: Collect smaller fractions, especially around the expected elution point of your product, to avoid accidentally discarding fractions containing your compound.
Section 3: Experimental Protocols & Visualizations
Protocol 1: Step-by-Step Guide for Slurry Packing a Silica Gel Column
-
Select the Right Column Size: Choose a column diameter and length appropriate for the amount of crude material you need to purify. A general rule of thumb is a silica gel to crude material ratio of 30:1 to 100:1 by weight.
-
Prepare the Slurry: In a beaker, add the required amount of silica gel. Slowly add your initial, least polar eluent (e.g., 5% ethyl acetate in hexanes) while gently swirling until you have a homogenous, pourable slurry.
-
Pack the Column: Place a small cotton or glass wool plug at the bottom of the column. Add a thin layer of sand. Pour the silica slurry into the column in one continuous motion to avoid air bubbles.
-
Compact the Silica Bed: Gently tap the side of the column to help the silica settle evenly. Open the stopcock and allow some solvent to drain, which will further compact the bed.
-
Add a Protective Layer: Once the silica has settled, add a thin layer of sand on top to prevent disturbance of the silica bed when adding more solvent or your sample.
-
Equilibrate the Column: Run 2-3 column volumes of your initial eluent through the packed column before loading your sample.
Protocol 2: Dry Loading the Sample
-
Dissolve the Crude Product: Dissolve your crude this compound in a minimal amount of a volatile solvent in which it is highly soluble (e.g., dichloromethane or acetone).
-
Adsorb onto Silica Gel: Add a small amount of silica gel (2-3 times the weight of your crude material) to the solution.
-
Remove the Solvent: Gently remove the solvent under reduced pressure (e.g., using a rotary evaporator) until you have a fine, free-flowing powder.[17]
-
Load onto the Column: Carefully add the silica-adsorbed sample to the top of your packed and equilibrated column.
Workflow Visualization
Below is a DOT language script to generate a workflow diagram for the purification process.
Caption: Workflow for the purification of this compound.
Troubleshooting Decision Tree
This diagram helps in diagnosing and solving common chromatography problems.
Caption: Decision tree for troubleshooting common chromatography issues.
References
- 1. Chemical Space Exploration of Oxetanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxetanes - Enamine [enamine.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Chromatography [chem.rochester.edu]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. biotage.com [biotage.com]
- 12. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 13. Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 15. benchchem.com [benchchem.com]
- 16. [Kromasil®] notes - Gradient or isocratic elution in preparative reversed phase HPLC [kromasil.com]
- 17. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 18. orgsyn.org [orgsyn.org]
Overcoming low reactivity of 2-(4-Bromophenyl)oxetane in coupling reactions
Introduction
Welcome to the technical support guide for 2-(4-Bromophenyl)oxetane. The oxetane motif is of increasing importance in medicinal chemistry, acting as a versatile bioisostere for carbonyls and gem-dimethyl groups, often improving metabolic stability and aqueous solubility.[1][2] The 4-bromophenyl substituent provides a critical synthetic handle for diversification via transition-metal-catalyzed cross-coupling reactions.
However, many researchers, scientists, and drug development professionals encounter frustratingly low reactivity and poor yields when attempting to couple this substrate under standard conditions. This guide is designed to function as a dedicated technical support resource. We will diagnose the underlying causes of this low reactivity and provide robust, field-proven troubleshooting strategies and detailed protocols to ensure your success.
Understanding the Challenge: Why is this compound Unreactive?
Before troubleshooting, it's crucial to understand the root cause of the substrate's recalcitrance. The low reactivity stems from a combination of steric and electronic factors that primarily inhibit the initial, and often rate-limiting, oxidative addition step of the catalytic cycle.
-
Steric Hindrance: The oxetane ring, positioned ortho to the carbon-bromine bond, creates significant steric bulk. This physically obstructs the large, ligand-coordinated metal center (e.g., Palladium(0)) from efficiently inserting into the C-Br bond.
-
Subtle Electronic Effects: The oxygen atom in the strained four-membered ring exerts a weak electron-withdrawing inductive effect. While electron-withdrawing groups typically accelerate oxidative addition, this effect is mild and appears to be largely overridden by the severe steric impediment.[3][4]
The following troubleshooting guide and FAQs are structured to address these specific challenges directly.
Troubleshooting Guide
This section addresses the most common issues encountered during coupling reactions with this compound in a direct question-and-answer format.
Q1: My Suzuki-Miyaura coupling is giving low (<15%) yield, even at high temperatures. What is the first thing I should change?
This is the most frequently reported issue. Standard catalyst systems like Pd(PPh₃)₄ are often ineffective for this sterically hindered substrate. The primary bottleneck is the oxidative addition step.
Answer: Your first and most impactful change should be to the ligand and palladium precatalyst system . You need a system designed to accelerate C-Br bond activation for hindered substrates.
Recommendations:
-
Switch to Bulky, Electron-Rich Biarylphosphine Ligands: These ligands promote both the oxidative addition and the final reductive elimination steps. They stabilize the catalytically active monoligated Pd(0) species, which is crucial for accessing the sterically crowded C-Br bond.
-
Use Modern Precatalysts: Employing air-stable Pd(II) precatalysts that readily form the active Pd(0) species in solution can improve reaction consistency.
Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling
| Parameter | Standard (Low Yield) System | Recommended High-Activity System | Rationale for Change |
| Pd Precatalyst | Pd(PPh₃)₄ or Pd(OAc)₂ | Pd₂(dba)₃ or a G3/G4 Buchwald Precatalyst | More efficient and reliable generation of the active Pd(0) catalyst. |
| Ligand | PPh₃ | SPhos, XPhos, or RuPhos | Bulky, electron-rich ligands that accelerate the rate-limiting oxidative addition.[5] |
| Base | Na₂CO₃, K₂CO₃ | K₃PO₄, Cs₂CO₃ | Stronger, non-nucleophilic bases can facilitate the transmetalation step without degrading the substrate. |
| Solvent | Toluene/H₂O | Dioxane/H₂O or CPME/H₂O | Aprotic polar solvents can improve solubility and reaction rates. |
Q2: I've tried multiple modern palladium/ligand systems for my Suzuki coupling, but the yield is still unsatisfactory. Should I abandon the Suzuki reaction entirely?
Answer: Yes. While the Suzuki coupling is popular, it is not the most powerful cross-coupling reaction. For particularly challenging substrates like this one, switching to a reaction that utilizes a more reactive organometallic partner is a highly effective strategy.
Recommendations:
-
Option A: Negishi Coupling: This reaction uses an organozinc reagent. Organozincs are more nucleophilic than organoboronic acids, which significantly accelerates the transmetalation step of the catalytic cycle. This method often succeeds where the Suzuki fails.[6][7] Modern biarylphosphine ligands have proven exceptionally effective for this transformation.[5][8]
-
Option B: Kumada Coupling: This reaction employs a Grignard (organomagnesium) reagent, which is even more reactive.[9][10] Nickel catalysts, which are cheaper and excellent at activating aryl bromides, are frequently used. The primary drawback is the lower functional group tolerance of Grignard reagents.[11][12]
The general reactivity trend for the organometallic partner is: Organomagnesium (Kumada) > Organozinc (Negishi) > Organoboron (Suzuki) .
Q3: In my attempted Sonogashira coupling, I'm only recovering starting material. How can I get this reaction to work?
Answer: The Sonogashira coupling can be challenging for this substrate due to the difficulty of the oxidative addition.[13][14] Standard conditions (e.g., Pd(PPh₃)₂Cl₂/CuI) will likely be ineffective.
Recommendations:
-
Employ a Copper-Free System: Copper(I) can sometimes lead to alkyne homocoupling (Glaser coupling). Modern copper-free Sonogashira protocols often show better performance for complex substrates.
-
Use a More Active Catalyst System: As with the Suzuki reaction, a more potent palladium/ligand combination is required. A system like Pd₂(dba)₃ with a bulky phosphine ligand is a good starting point.
-
Increase Temperature: Sonogashira couplings with aryl bromides often require more thermal energy than those with aryl iodides.[13] Carefully increase the reaction temperature, monitoring for any signs of substrate decomposition.
Q4: My main side product is 2-phenyloxetane (debromination). What causes this and how do I minimize it?
Answer: Protodehalogenation, or debromination, is a common side reaction in cross-coupling, especially when the desired reaction is slow. It can arise from several pathways, including reaction with trace water or other proton sources, or from β-hydride elimination from certain organometallic partners.
Recommendations:
-
Ensure Strictly Anhydrous Conditions: Dry your solvent and reagents thoroughly. Use freshly distilled solvents and flame-dry your glassware under an inert atmosphere.
-
Increase Catalyst Activity: The best way to beat a side reaction is to accelerate the desired reaction. Use the more active catalyst systems described in Q1 and Q2. If the desired coupling is faster, the debromination pathway has less time to occur.
-
Protect Reactive N-H Bonds: If your coupling partner has an unprotected N-H bond (like in pyrroles or indoles), this can sometimes be a proton source. Protection may be necessary.[15]
Frequently Asked Questions (FAQs)
Q: Can I perform a Buchwald-Hartwig amination with this compound? A: Yes, but this C-N coupling is subject to the same steric hindrance challenges. Success will almost certainly require a modern catalyst system, such as those developed by Buchwald and Hartwig, employing specialized biarylphosphine ligands (e.g., XPhos, BrettPhos).[16][17][18] Expect to screen several ligands and bases to find the optimal conditions.
Q: Is the oxetane ring stable under typical cross-coupling conditions? A: Generally, yes. The oxetane ring is robust and does not typically open under the neutral or basic conditions of most Pd- or Ni-catalyzed coupling reactions.[1][19] You should, however, avoid strongly acidic conditions, which can catalyze ring-opening.
Q: Should I consider a Nickel catalyst instead of Palladium? A: Absolutely. For couplings with more reactive organometallic partners like Grignard reagents (Kumada coupling), nickel catalysts (e.g., Ni(dppp)Cl₂) are not only effective but also more economical than palladium.[11] Nickel is well-known for its ability to activate stubborn C(sp²)-Br bonds.
Q: Are there alternative ways to functionalize the phenyl ring without a cross-coupling reaction? A: While cross-coupling is the most versatile method, other options exist. For example, one could perform a metal-halogen exchange (e.g., with n-BuLi or i-PrMgCl) to form an organolithium or Grignard reagent in situ, which can then be trapped with various electrophiles. However, this approach requires cryogenic temperatures and has its own set of functional group compatibility limitations.
Visualized Workflows and Mechanisms
Visual aids can clarify complex chemical concepts and guide experimental design.
Catalytic Cycle and Point of Failure
The generalized catalytic cycle for a cross-coupling reaction highlights the key steps. For this compound, the initial Oxidative Addition is the primary bottleneck due to steric hindrance.
Caption: Generalized catalytic cycle for cross-coupling reactions.
Troubleshooting Workflow
This decision tree provides a logical path for troubleshooting failed reactions with this compound.
Caption: A decision tree for troubleshooting coupling reactions.
Detailed Experimental Protocols
The following are detailed, starting-point protocols for more robust coupling reactions that have a higher probability of success with this compound.
Protocol 1: Nickel-Catalyzed Kumada Coupling
This protocol is recommended when functional group tolerance is not a major concern and a highly reactive system is needed.
Materials:
-
This compound
-
Arylmagnesium bromide (Aryl-MgBr, ~1.0 M in THF)
-
[1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add this compound (1.0 equiv) and Ni(dppp)Cl₂ (0.03 equiv, 3 mol%).
-
Evacuate and backfill the flask with dry nitrogen three times.
-
Add anhydrous THF via syringe to achieve a substrate concentration of approximately 0.2 M.
-
Stir the mixture at room temperature for 10 minutes.
-
Slowly add the Aryl-MgBr solution (1.2 equiv) dropwise via syringe over 15 minutes. An exotherm may be observed.
-
Heat the reaction mixture to 60 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to 0 °C and cautiously quench by slow addition of saturated aqueous NH₄Cl solution.
-
Dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed Negishi Coupling
This protocol offers better functional group tolerance than the Kumada coupling and is highly effective for hindered substrates.
Materials:
-
This compound
-
Organozinc chloride (Aryl-ZnCl, ~0.5 M in THF)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a nitrogen-filled glovebox, add Pd(OAc)₂ (0.02 equiv, 2 mol%) and CPhos (0.04 equiv, 4 mol%) to an oven-dried vial equipped with a stir bar.
-
Add anhydrous THF (~1 mL) and stir for 15 minutes at room temperature to form the active catalyst complex.
-
In a separate flame-dried flask under nitrogen, dissolve this compound (1.0 equiv) in anhydrous THF (to achieve a final concentration of ~0.2 M).
-
Transfer the pre-formed catalyst solution to the substrate flask via syringe.
-
Add the Aryl-ZnCl solution (1.5 equiv) dropwise to the reaction mixture at room temperature.
-
Heat the reaction to 50 °C and stir for 6-18 hours, monitoring by LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.
-
Perform a standard aqueous workup as described in Protocol 1 (steps 8-10).
-
Purify the product via column chromatography.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-reactivity relationships in negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unusual Electronic Effects of Ancillary Ligands on the Perfluoroalkylation of Aryl Iodides and Bromides Mediated by Copper(I) Pentafluoroethyl Complexes of Substituted Bipyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 6. Negishi Coupling [organic-chemistry.org]
- 7. Negishi Coupling | OpenOChem Learn [learn.openochem.org]
- 8. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kumada Coupling [organic-chemistry.org]
- 10. Kumada coupling - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Kumada-Tamao-Corriu Cross Coupling | Chem-Station Int. Ed. [en.chem-station.com]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. research.rug.nl [research.rug.nl]
- 19. chemrxiv.org [chemrxiv.org]
Optimizing catalyst loading for Suzuki coupling with 2-(4-Bromophenyl)oxetane
<_content>## Technical Support Center: Optimizing Catalyst Loading for Suzuki Coupling with 2-(4-Bromophenyl)oxetane
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with Suzuki-Miyaura cross-coupling reactions, specifically involving the sterically demanding substrate, this compound. Our goal is to provide in-depth, actionable insights to help you optimize your catalyst loading, improve reaction efficiency, and troubleshoot common issues. This document moves beyond standard protocols to explain the "why" behind experimental choices, ensuring a robust and reproducible methodology.
Introduction: The Challenge of this compound
The Suzuki-Miyaura coupling is a powerful and versatile tool for forming carbon-carbon bonds.[1] However, substrates like this compound present unique challenges due to steric hindrance from the oxetane ring. This bulkiness can impede the crucial oxidative addition step in the catalytic cycle, often leading to low yields, slow reaction times, and the need for higher than ideal catalyst loadings.[2][3] Optimizing the palladium catalyst loading is therefore a critical exercise in balancing reaction efficiency with cost, and minimizing residual palladium in the final product—a key consideration in pharmaceutical synthesis.[4]
This guide will walk you through a logical, step-by-step approach to troubleshooting and optimizing your reaction, ensuring you can confidently tackle this and other sterically hindered Suzuki couplings.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted as a series of questions and answers to directly address problems you may be facing in the lab.
Question 1: My reaction with this compound is showing low to no conversion, even with a standard catalyst loading (e.g., 1-2 mol%). What's the first thing I should investigate?
Answer:
With sterically hindered substrates, the primary bottleneck is often the oxidative addition of the aryl bromide to the Pd(0) center.[5] Standard catalysts like Pd(PPh₃)₄ may not be active enough to overcome this energy barrier efficiently.
Initial Troubleshooting Steps:
-
Ligand Selection is Crucial: The choice of phosphine ligand has a profound impact on the catalyst's activity. For sterically demanding substrates, bulky and electron-rich monodentate phosphine ligands are often superior.[6][7] These ligands promote the formation of a highly reactive, coordinatively unsaturated Pd(0) species, which is necessary for oxidative addition.
-
Recommended Ligands to Screen: Consider switching from traditional triphenylphosphine to specialized biaryl phosphine ligands. Excellent starting points include:
-
-
Pre-catalyst Choice: Instead of generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂, consider using a well-defined Pd(0) pre-catalyst or a pre-formed complex of a Pd(II) salt with your chosen ligand (e.g., Pd(dppf)Cl₂). This can lead to more reproducible results.
-
Base and Solvent System: The base and solvent play a critical role in the transmetalation step and in stabilizing the active catalytic species.[9]
-
Base: A stronger base is often required for hindered couplings. If you are using a weaker base like Na₂CO₃, consider switching to K₃PO₄, Cs₂CO₃, or an alkoxide base like t-BuONa.[2]
-
Solvent: Aprotic polar solvents are generally effective. Common choices include dioxane, THF, or toluene, often with a small amount of water to aid in dissolving the base.[10][11][12]
-
Question 2: I've switched to a more active ligand and am seeing some product formation, but the reaction stalls before completion. How can I drive the reaction to full conversion without excessively increasing the catalyst loading?
Answer:
A stalling reaction suggests that the catalyst is deactivating over the course of the reaction.[13] Understanding the potential deactivation pathways is key to mitigating this issue.
Troubleshooting Stalled Reactions:
-
Catalyst Decomposition: The active Pd(0) species can agglomerate to form inactive palladium black, especially at higher temperatures.[5]
-
Temperature Optimization: While higher temperatures can increase the reaction rate, they can also accelerate catalyst decomposition. Try running the reaction at a lower temperature for a longer period. Modern, highly active catalysts can often facilitate coupling at temperatures as low as room temperature.[5]
-
Ligand-to-Palladium Ratio: Ensure you are using an adequate excess of the phosphine ligand (typically a 1:1 to 2:1 ratio of ligand to palladium). The ligand stabilizes the palladium nanoparticles and prevents agglomeration.
-
-
Side Reactions: Competing side reactions can consume starting materials and reduce the yield of the desired product.
-
Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid.[5] It is often promoted by excess base and water. To minimize this, use anhydrous solvents, carefully control the amount of base, or consider using a more stable boronic ester (e.g., a pinacol ester).[5]
-
Homocoupling: The boronic acid can couple with itself, especially if the cross-coupling is slow.[14] Optimizing the conditions to favor the cross-coupling (e.g., a more active catalyst) will suppress this side reaction.
-
-
Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen). Oxygen can oxidize and deactivate the Pd(0) catalyst and the phosphine ligands.[15] Thoroughly degas all solvents and reagents before use.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for a challenging substrate like this compound?
A1: For initial screening with a new, challenging substrate, a catalyst loading of 1-2 mol% of the palladium source is a reasonable starting point. Once you have identified a promising catalyst system (palladium source and ligand), you can begin to optimize by systematically lowering the loading in increments (e.g., 1.0%, 0.5%, 0.1%, and even down to 0.01% or lower with highly active catalysts).[16][17]
Q2: How can I monitor the progress of my reaction to better understand when it stalls or is complete?
A2: Regular monitoring of the reaction is crucial for optimization. Common techniques include:
-
Thin Layer Chromatography (TLC): A quick and simple method to qualitatively assess the consumption of starting materials and the formation of the product.[18]
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques provide more quantitative information on the conversion and can help identify byproducts.[18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots from the reaction mixture for NMR analysis can provide a very accurate measure of conversion.[19] Real-time monitoring using flow NMR is also becoming more accessible.[20][21]
Q3: Can I recycle my palladium catalyst?
A3: While homogeneous catalysts are generally difficult to recycle, there is growing interest in developing recyclable catalytic systems.[16] For homogeneous systems, catalyst recovery is often not practical on a lab scale. Heterogeneous catalysts (e.g., palladium on carbon) can be recycled, but may suffer from leaching of the metal and a decrease in activity over subsequent runs.[13][15] For pharmaceutical applications, the focus is typically on using a very low loading of a highly active homogeneous catalyst to minimize cost and residual metal, rather than on recycling.
Q4: Are there any alternatives to palladium catalysts for this type of coupling?
A4: While palladium is the most common catalyst for Suzuki couplings, nickel-based catalysts have emerged as a more cost-effective alternative.[6] However, nickel catalysts often require higher loadings and may have a different substrate scope and functional group tolerance.[4] For a challenging substrate, it is generally advisable to first optimize the palladium-catalyzed reaction before exploring other transition metals.
Experimental Protocols and Data
Protocol 1: Screening of Phosphine Ligands for the Suzuki Coupling of this compound
This protocol outlines a general procedure for screening different phosphine ligands to identify the most effective one for your specific reaction.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Phosphine ligand (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv)
-
Degassed 1,4-dioxane/water (4:1, 5 mL)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, dissolve Pd(OAc)₂ and the phosphine ligand in 1 mL of the degassed solvent mixture. Stir for 10 minutes at room temperature to allow for pre-formation of the catalyst complex.
-
Add the catalyst solution to the Schlenk flask containing the other reagents.
-
Add the remaining 4 mL of the degassed solvent mixture.
-
Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS at regular intervals (e.g., 1h, 4h, 12h, 24h).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 1: Example Ligand Screening Data
| Entry | Ligand | Time (h) | Conversion (%) |
| 1 | PPh₃ | 24 | <10 |
| 2 | SPhos | 12 | >95 |
| 3 | XPhos | 12 | >95 |
| 4 | RuPhos | 12 | 85 |
This is representative data and actual results may vary.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low yields.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki–Miyaura cross-coupling coupling reactions with low catalyst loading: a green and sustainable protocol in pure water - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki–Miyaura cross-coupling coupling reactions with low catalyst loading: a green and sustainable protocol in pure water - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. shoko-sc.co.jp [shoko-sc.co.jp]
- 19. azom.com [azom.com]
- 20. vapourtec.com [vapourtec.com]
- 21. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
Identifying and characterizing byproducts in 2-(4-Bromophenyl)oxetane synthesis
Welcome to the technical support center for the synthesis of 2-(4-Bromophenyl)oxetane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable oxetane building block. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you identify and characterize byproducts, ultimately leading to a more efficient and successful synthesis.
Troubleshooting Guide: Identifying and Mitigating Byproduct Formation
The synthesis of this compound, commonly achieved via the Paternò-Büchi reaction between 4-bromobenzaldehyde and an alkene, is a powerful transformation. However, like any photochemical process, it is not without its challenges. This section addresses specific issues you may encounter, their probable causes, and actionable solutions.
Issue 1: Low Yield of this compound with a Complex Mixture of Products
Symptoms: Your crude reaction mixture shows multiple spots on TLC, and the isolated yield of the desired product is significantly lower than expected.
Probable Causes & Solutions:
-
Formation of Isomeric Oxetanes: The Paternò-Büchi reaction can yield constitutional isomers and stereoisomers.[1] The regioselectivity is governed by the stability of the intermediate 1,4-diradical formed upon addition of the excited carbonyl to the alkene.
-
Solution: The reaction's regioselectivity and stereoselectivity are highly dependent on the solvent, temperature, and the nature of the alkene.[2] Experiment with a range of non-polar solvents (e.g., benzene, cyclohexane) and polar aprotic solvents (e.g., acetonitrile) to optimize for the desired isomer. Lowering the reaction temperature can sometimes enhance selectivity.
-
-
Side Reactions of Starting Materials: Under UV irradiation, both 4-bromobenzaldehyde and the alkene can undergo side reactions.
-
4-Bromobenzaldehyde Degradation: Photolysis of 4-bromobenzaldehyde can lead to the formation of 4-bromobenzoic acid (via oxidation) or 4-bromobenzyl alcohol (via reduction).[3] These byproducts can complicate purification.
-
Solution: Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. The choice of solvent can also influence the photoreduction pathway.[3]
-
-
Alkene Dimerization: The alkene starting material can undergo a [2+2] photocycloaddition with itself, leading to dimeric byproducts.
-
Solution: This is more common with electron-rich alkenes. Adjusting the concentration of the reactants may help. Using the alkene in slight excess can sometimes favor the desired reaction over dimerization.
-
-
-
Retro-Paternò-Büchi Reaction: The formed oxetane can be photochemically unstable and undergo a cycloreversion back to the starting carbonyl and alkene.
-
Solution: Monitor the reaction progress carefully by TLC or GC-MS to avoid prolonged irradiation times after the product is formed. Using a filter to cut off shorter, more energetic wavelengths of light may also help to minimize product decomposition.
-
Issue 2: Presence of Unreacted 4-Bromobenzaldehyde in the Final Product
Symptoms: After purification, your product is contaminated with the starting aldehyde, as confirmed by 1H NMR (aldehyde proton signal around 9.5-10 ppm).
Probable Causes & Solutions:
-
Incomplete Reaction: The photochemical reaction may not have gone to completion.
-
Solution: Increase the irradiation time, ensuring to monitor for the potential degradation of the product. Alternatively, increase the equivalents of the alkene used.
-
-
Inefficient Purification: Standard silica gel chromatography may not be sufficient to separate the product from the starting aldehyde, especially if they have similar polarities.
-
Solution: Optimize your column chromatography conditions. A less polar eluent system (e.g., hexane/ethyl acetate with a low percentage of ethyl acetate) should allow for better separation. Alternatively, the crude mixture can be treated with a solution of sodium bisulfite, which forms a water-soluble adduct with the aldehyde, allowing for its removal by extraction.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method is the Paternò-Büchi reaction , which is a photochemical [2+2] cycloaddition between an electronically excited carbonyl compound (4-bromobenzaldehyde) and an alkene.[1][4][5] This reaction directly constructs the four-membered oxetane ring.
Q2: What are the expected 1H and 13C NMR chemical shifts for the desired product, this compound?
While specific shifts can vary slightly based on the solvent and instrument, you can generally expect the following:
| Assignment | 1H NMR (ppm) | 13C NMR (ppm) |
| Aromatic protons | ~7.2-7.6 (two doublets) | ~120-140 |
| Methine proton (CH-O) | ~5.5-6.0 (triplet or dd) | ~75-85 |
| Methylene protons (CH2) | ~2.5-3.0 and ~4.5-5.0 (multiplets) | ~25-35 and ~65-75 |
Note: These are estimated ranges. It is crucial to perform full characterization (including 2D NMR like COSY and HSQC) for unambiguous assignment.
Q3: How can I best characterize the byproducts in my reaction mixture?
A combination of analytical techniques is recommended:
-
Thin-Layer Chromatography (TLC): For initial assessment of the reaction progress and complexity of the mixture.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify the molecular weights of the components in the crude mixture, which can help in proposing structures for byproducts.
-
High-Performance Liquid Chromatography (HPLC): For quantifying the purity of your product and for preparative separation of isomers.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation of the main product and any isolatable byproducts. 2D NMR techniques (COSY, HSQC, HMBC) can be invaluable for complex structures.
Q4: My main byproduct appears to be an isomer of the desired oxetane. How can I differentiate them?
Isomeric oxetanes will have the same mass, making MS alone insufficient for differentiation.
-
NMR Spectroscopy: Isomers will have distinct 1H and 13C NMR spectra. The coupling constants and chemical shifts of the oxetane ring protons will be different. For stereoisomers (cis/trans), NOESY or ROESY experiments can help determine the relative stereochemistry.
-
HPLC: Isomers often have different retention times on a chiral or even a standard stationary phase, allowing for their separation and quantification.
Q5: Are there any non-photochemical methods to synthesize this compound?
Yes, an alternative is the Williamson ether synthesis approach. This typically involves the intramolecular cyclization of a 1,3-halohydrin. For this compound, this would require the synthesis of 1-(4-bromophenyl)-3-halopropan-1-ol, which can then be treated with a base to effect ring closure.[8][9]
Experimental Protocols
Protocol 1: General Procedure for the Paternò-Büchi Reaction
This is a representative protocol and may require optimization for your specific alkene.
-
In a quartz reaction vessel, dissolve 4-bromobenzaldehyde (1.0 eq.) and the alkene (1.5-3.0 eq.) in a suitable solvent (e.g., benzene or acetonitrile, ensuring it is transparent at the irradiation wavelength).
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can quench the excited state of the aldehyde.
-
Irradiate the reaction mixture with a suitable UV lamp (e.g., a medium-pressure mercury lamp with a Pyrex filter to block wavelengths below 300 nm) with constant stirring.[5]
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Visualizing Reaction Pathways and Troubleshooting
Caption: Potential pathways in the Paternò-Büchi synthesis of this compound.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
- 1. Paternò–Büchi reaction - Wikipedia [en.wikipedia.org]
- 2. The Paternò–Büchi reaction – a comprehensive review - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 3. 4-Bromobenzaldehyde: Key Role in Organic Synthesis and Health Hazards_Chemicalbook [chemicalbook.com]
- 4. grokipedia.com [grokipedia.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. iosrjournals.org [iosrjournals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Troubleshooting Guide for the Williamson Ether Synthesis of Oxetanes
Welcome to our dedicated technical support center for chemists and researchers engaged in the synthesis of oxetanes via the intramolecular Williamson ether synthesis. This guide is designed to provide you with in-depth, field-proven insights to navigate the complexities of forming these strained four-membered rings, moving beyond simple protocols to explain the "why" behind experimental choices. Our goal is to empower you to troubleshoot effectively and optimize your synthetic outcomes.
Introduction: The Challenge of the 4-exo-tet Cyclization
The intramolecular Williamson ether synthesis is a powerful and widely used method for constructing ethers, including cyclic variants.[1][2] However, its application to the synthesis of oxetanes presents a unique set of challenges. The formation of a four-membered ring via an intramolecular SN2 reaction, classified as a 4-exo-tet cyclization, is kinetically less favorable compared to the formation of three-, five-, or six-membered rings.[1][3] This inherent difficulty, coupled with the ring strain of the oxetane product (approximately 25.5 kcal/mol), means that competing side reactions can often dominate, leading to low yields or complete failure of the desired cyclization.[1]
This guide will address the most common issues encountered during the Williamson ether synthesis of oxetanes, providing both mechanistic explanations and practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the intramolecular Williamson ether synthesis for oxetanes?
The reaction proceeds via a two-step sequence. First, a strong base is used to deprotonate the hydroxyl group of a 1,3-halohydrin (or a substrate with a similar 1,3-disposition of a hydroxyl group and a good leaving group), forming an alkoxide. This is followed by an intramolecular SN2 attack of the alkoxide on the carbon bearing the leaving group, resulting in the formation of the oxetane ring and the displacement of the leaving group.[2][4]
Caption: Mechanism of the Intramolecular Williamson Ether Synthesis for Oxetanes.
Q2: What are the most common starting materials for this synthesis?
The most common precursors are 1,3-diols, which can be converted in situ or in a separate step to a 1,3-halohydrin or a 1,3-diol monosulfonate (e.g., tosylate, mesylate).[1][3] One-pot procedures starting from 1,3-diols are often efficient.[3][4][5]
Q3: Why is the choice of base so critical in this reaction?
The base plays a dual role. It must be strong enough to deprotonate the alcohol to form the nucleophilic alkoxide.[6] However, since alkoxides are also strong bases, they can promote a competing elimination reaction (E2) or the Grob fragmentation, which is a major side reaction in oxetane synthesis.[1][2] Therefore, the choice of base can significantly influence the ratio of desired cyclization to undesired side products.
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Oxetane
This is the most frequent issue and can be attributed to several factors.
Possible Cause A: Competing Grob Fragmentation
The Grob fragmentation is an entropically favored process where the alkoxide intermediate fragments into an alkene and an aldehyde or ketone.[1][3] This is often the major competing pathway.
Caption: Competing pathways in oxetane synthesis from a 1,3-halo-alkoxide.
Solutions:
-
Choice of Leaving Group: A very good leaving group (like iodide or tosylate) can accelerate the desired SN2 reaction, potentially outcompeting the fragmentation. Some protocols even involve an in-situ conversion of a primary alcohol to an iodide using an Appel reaction before adding the base.[3]
-
Substrate Structure: The fragmentation is highly dependent on the substrate's stereochemistry and substitution pattern. Conformations that align the C-C bond, the C-leaving group bond, and the oxygen lone pair in an anti-periplanar arrangement will favor fragmentation. Careful substrate design can minimize this.
-
Temperature Control: Lowering the reaction temperature generally disfavors elimination and fragmentation reactions relative to substitution.[7]
Possible Cause B: E2 Elimination
If the carbon bearing the leaving group has adjacent protons, and particularly if the leaving group is on a secondary carbon, E2 elimination to form an allylic alcohol can be a significant side reaction.[2][8]
Solutions:
-
Steric Hindrance: Use a less sterically hindered base. For example, sodium hydride (NaH) is often preferred over potassium tert-butoxide (KOtBu) as it is a non-nucleophilic base that generates the alkoxide in situ without introducing a bulky species that can promote elimination.[9][10]
-
Reaction Temperature: As with fragmentation, lower temperatures can favor the SN2 pathway.[7]
Possible Cause C: Ineffective Deprotonation
If the chosen base is not strong enough to deprotonate the alcohol, the reaction will not proceed. The pKa of a typical alcohol is in the range of 16-18, so a base that generates a conjugate acid with a pKa significantly higher than this is required for complete deprotonation.[6]
Solutions:
-
Select a Stronger Base: Common and effective bases for this synthesis include sodium hydride (NaH), potassium hydride (KH), and potassium tert-butoxide (KOtBu).[4] For phenolic precursors, a weaker base like potassium carbonate may suffice.[11]
| Base | Common Solvents | Key Characteristics |
| Sodium Hydride (NaH) | THF, DMF | Strong, non-nucleophilic; H₂ byproduct. Often a good first choice.[9] |
| Potassium Hydride (KH) | THF, DMF | More reactive than NaH.[9][12] |
| Potassium tert-Butoxide (KOtBu) | THF, t-BuOH | Strong, bulky base; can favor elimination.[3] |
| Potassium Carbonate (K₂CO₃) | Acetonitrile, DMF | Weaker base, suitable for more acidic alcohols (e.g., phenols).[11] |
Data Presentation: Recommended Bases for Oxetane Synthesis
Problem 2: My starting material is a 1,3-diol. What's the best way to proceed?
Solution: One-Pot Synthesis
A highly efficient method involves a one-pot procedure where the 1,3-diol is first converted to a 1,3-iodohydrin, which then undergoes cyclization upon the addition of a base. A protocol adapted from Mandal and co-workers is particularly effective.[3]
Experimental Protocol: One-Pot Oxetane Synthesis from a 1,3-Diol
-
Appel Reaction: To a solution of the 1,3-diol in a suitable aprotic solvent (e.g., acetonitrile), add triphenylphosphine (PPh₃) and iodine (I₂). This will selectively convert the primary hydroxyl group to an iodide.
-
Cyclization: After the formation of the iodohydrin is complete (monitor by TLC), add a strong base such as sodium hydride (NaH) to effect the intramolecular cyclization to the oxetane.
This one-pot approach avoids the isolation of the potentially unstable iodohydrin intermediate.[3]
Problem 3: My reaction is very slow or requires harsh conditions.
Possible Cause: Poor Solvent Choice
The solvent plays a crucial role in stabilizing the alkoxide intermediate and influencing the reaction rate. Protic solvents (like ethanol or water) can solvate the alkoxide, reducing its nucleophilicity and slowing down the SN2 reaction.[2][11]
Solutions:
-
Use Polar Aprotic Solvents: Solvents such as tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and acetonitrile are excellent choices.[2][8] They can solvate the cation of the alkoxide salt without strongly interacting with the nucleophilic oxygen atom.
| Solvent | Dielectric Constant (ε) | Key Properties |
| DMF | 37 | Highly polar, high boiling point. Excellent for solvating cations. |
| Acetonitrile | 36 | Polar, lower boiling point than DMF.[13] |
| THF | 7.6 | Moderately polar, good general-purpose solvent for this reaction.[9] |
Data Presentation: Common Solvents for Williamson Ether Synthesis
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the Williamson ether synthesis of oxetanes.
Concluding Remarks
The synthesis of oxetanes via the Williamson ether synthesis is a nuanced process where success hinges on carefully controlling the competition between the desired cyclization and facile side reactions. By understanding the underlying mechanistic principles and systematically addressing the common pitfalls outlined in this guide, researchers can significantly improve their chances of success. Remember to always start with small-scale optimization experiments before proceeding to a larger scale.
References
- 1. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. lookchem.com [lookchem.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. benchchem.com [benchchem.com]
- 8. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 11. francis-press.com [francis-press.com]
- 12. jk-sci.com [jk-sci.com]
- 13. (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction | AIChE [proceedings.aiche.org]
Technical Support Center: Strategies to Control Stereoselectivity in 2-Substituted Oxetane Synthesis
From the Senior Application Scientist's Desk:
Welcome to the technical support center for the stereoselective synthesis of 2-substituted oxetanes. The oxetane ring, a strained four-membered ether, is no longer just a synthetic curiosity. It has emerged as a valuable structural motif in medicinal chemistry, prized for its ability to act as a polar and metabolically stable replacement for gem-dimethyl and carbonyl groups.[1][2][3] This has led to a surge in demand for methods that can produce these valuable building blocks with precise control over their three-dimensional structure.
This guide is designed for researchers at the bench who are navigating the complexities of stereoselective oxetane synthesis. It is structured to provide direct answers to common challenges and frequently encountered questions. We will delve into the mechanistic underpinnings of stereocontrol, offering not just protocols, but the rationale behind them to empower you to troubleshoot and optimize your reactions effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions you might have when planning your synthetic route.
Q1: What are the primary strategies for achieving stereocontrol in the synthesis of 2-substituted oxetanes?
A1: Stereocontrol can be broadly categorized into two main approaches: diastereoselective and enantioselective synthesis.
-
Diastereoselective Synthesis: This strategy is often substrate-controlled. It involves using a starting material that already contains a chiral center, which then directs the stereochemical outcome of the oxetane ring formation. Common methods include:
-
Cyclization of Chiral 1,3-Diols: Starting with enantiomerically enriched syn- or anti-1,3-diols allows for a double inversion mechanism to produce specific oxetane diastereomers.[4]
-
Use of Chiral Auxiliaries: A temporary chiral group is attached to the substrate to direct the cyclization, after which it is cleaved. Evans auxiliaries, for example, have been used in diastereoselective halocyclization reactions.[5][6]
-
Directed Paterno-Büchi Reactions: For this photochemical [2+2] cycloaddition, a chiral group, often a hydroxyl group on an allylic alcohol, can direct the approach of the excited carbonyl compound through hydrogen bonding, leading to high diastereoselectivity.[7][8]
-
-
Enantioselective Synthesis: This approach uses a chiral catalyst or reagent to create a chiral environment that favors the formation of one enantiomer over the other from a prochiral substrate. Key methods include:
-
Chiral Lewis Acid Catalysis: Chiral Lewis acids, such as those based on copper(II) or iridium, can catalyze formal [2+2] cycloadditions or other cyclization reactions with high enantioselectivity.[1][9]
-
Biocatalysis: Engineered enzymes, such as halohydrin dehalogenases (HHDHs), have been developed for the highly enantioselective formation of oxetanes from γ-haloalcohols.[10][11][12][13] This biocatalytic platform can produce chiral oxetanes with excellent enantiomeric excess (>99% ee).[13]
-
Kinetic Resolution: This technique involves the selective reaction of one enantiomer from a racemic mixture, leaving the other enantiomer enriched. Photochemical kinetic resolution using a chiral sensitizer has been shown to be effective for certain spirocyclic oxetanes.[14][15]
-
Q2: My target has an all-carbon quaternary stereocenter at the 2-position. Which methods are suitable?
A2: Synthesizing oxetanes with all-carbon quaternary stereocenters is particularly challenging. Most traditional methods are not well-suited for this. However, a significant breakthrough involves the use of iridium-catalyzed C-C coupling of primary alcohols and vinyl epoxides, such as isoprene oxide. This methodology has been shown to produce the desired oxetanes with high anti-diastereoselectivity and enantioselectivity.[9]
Q3: How significant is the Paterno-Büchi reaction for stereoselective synthesis, and what are its limitations?
A3: The Paterno-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl and an alkene, is a fundamental method for forming the oxetane ring.[16][17][18][19]
-
Mechanism and Stereoselectivity: The reaction can proceed through either a singlet or triplet excited state of the carbonyl compound.[17] Reactions involving a triplet state proceed via a 1,4-biradical intermediate.[16][19] The stereochemical outcome is a result of the complex interplay between the rates of cyclization versus bond rotation in this intermediate.[16] High stereoselectivity can be achieved, but it is highly dependent on the substrates and reaction conditions.[17][20]
-
Limitations: A major limitation is that the reaction often yields a mixture of regio- and stereoisomers, which can be difficult to separate. Furthermore, achieving high enantioselectivity without a chiral auxiliary or catalyst is generally not possible. Recent advances using chiral iridium photocatalysts have shown promise in overcoming this limitation for specific substrate classes.[1]
Q4: Can reaction conditions like temperature and solvent dramatically impact stereoselectivity?
A4: Absolutely. The choice of solvent and reaction temperature can be critical for controlling stereoselectivity, particularly in reactions that proceed through flexible transition states or intermediates.
-
Temperature: Lowering the reaction temperature (e.g., to -78 °C) often enhances selectivity.[21] This is because it favors the reaction pathway with the lower activation energy, which typically leads to the more stable transition state and, consequently, a higher ratio of the desired stereoisomer.[21]
-
Solvent Polarity: The solvent can influence the stability of intermediates and transition states. For instance, in the Paterno-Büchi reaction, solvent polarity can affect the lifetime and conformation of the biradical intermediate, thereby influencing the final stereochemical ratio.[17][22] In some intramolecular cyclizations, apolar solvents have been found to be optimal for achieving high 1,3-stereoinduction.[21]
Part 2: Troubleshooting Guide
This guide is formatted to help you diagnose and solve specific issues you may encounter during your experiments.
| Problem | Potential Cause(s) | Suggested Solutions & Scientific Rationale |
| 1. Low or no diastereoselectivity in a substrate-controlled cyclization. | A. Flexible Transition State: The acyclic precursor lacks sufficient conformational rigidity, allowing multiple cyclization pathways with similar energy levels. | Modify the Substrate: Incorporate bulky protecting groups (e.g., silyl ethers) or cyclic structures (e.g., acetals) to lock the conformation of the precursor. This creates a higher energy barrier for undesired transition states, favoring a single stereochemical outcome. |
| B. High Reaction Temperature: Increased thermal energy allows the system to overcome smaller energetic differences between competing transition states, leading to a mixture of products. | Lower the Reaction Temperature: Run the reaction at a lower temperature (e.g., 0 °C or -78 °C). This will amplify the energetic differences between pathways, favoring the one with the most stable transition state.[21] | |
| C. Incorrect Leaving Group/Activation Strategy: The intramolecular SN2 displacement may be proceeding with poor stereocontrol, possibly via an SN1-like mechanism if a carbocation is formed. | Re-evaluate the Leaving Group: Use a leaving group that strongly favors an SN2 mechanism (e.g., tosylate, mesylate). Ensure the use of a non-coordinating base to prevent complexation that could favor carbocation formation. Nelson and co-workers demonstrated a stereocontrolled synthesis from 1,3-diols involving a double inversion at the reacting center, which provides overall retention of stereochemistry.[4] | |
| 2. Poor enantioselectivity (<80% ee) using a chiral Lewis acid catalyst. | A. Catalyst Poisoning/Inactivation: Trace amounts of water or other protic impurities in the reagents or solvent can hydrolyze or deactivate the Lewis acid catalyst. | Ensure Anhydrous Conditions: Rigorously dry all solvents and reagents. Use freshly distilled solvents and flame-dried glassware under an inert atmosphere (N2 or Ar). The presence of water can lead to the formation of Brønsted acids, which may catalyze a non-selective background reaction.[23] |
| B. Incorrect Catalyst Loading: Too little catalyst may result in a slow reaction where the uncatalyzed background reaction becomes significant. Too much catalyst can sometimes lead to aggregation or side reactions. | Optimize Catalyst Loading: Perform a screen of catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%). Plot enantiomeric excess vs. catalyst loading to find the optimal concentration for your specific substrate. | |
| C. Mismatched Ligand/Substrate: The chiral ligand may not provide effective stereochemical discrimination for your specific substrate due to steric or electronic incompatibility. | Screen Different Ligands: If using a metal-ligand complex, screen a library of related ligands with different steric and electronic properties. For example, in the Cu(II)-catalyzed synthesis of oxetanes from silyl enol ethers, the choice of the chiral ligand is paramount for achieving high enantioselectivity. | |
| 3. Competing side reactions, such as polymerization or elimination. | A. Ring Strain-Induced Polymerization: Oxetanes are strained rings and can be susceptible to acid-catalyzed ring-opening polymerization.[2][24] | Use Milder Lewis/Brønsted Acids: If using an acid catalyst, switch to a milder one (e.g., use TMSOTf instead of a stronger acid). Consider using a proton scavenger or a buffered system to control the acidity of the reaction medium.[21] |
| B. Grob Fragmentation: In the cyclization of 1,3-diols or their derivatives, Grob fragmentation can compete with the desired Williamson etherification, especially if the leaving group and the C-C bond are anti-periplanar. | Control Substrate Conformation: As with improving diastereoselectivity, locking the conformation with bulky groups can disfavor the geometry required for fragmentation and promote the desired intramolecular substitution. | |
| C. Harsh Reaction Conditions: Strong bases used for deprotonation in Williamson etherification can promote elimination reactions, especially with secondary leaving groups. | Use a Weaker, Non-Hindered Base: Switch to a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) under controlled temperature conditions.[4] Ensure slow addition of the base to maintain a low instantaneous concentration. | |
| 4. Difficulty separating the final oxetane stereoisomers. | A. Similar Polarity: Diastereomers or enantiomers often have very similar polarities, making separation by standard silica gel chromatography challenging. | Optimize Chromatography: Use a high-performance liquid chromatography (HPLC) system with a chiral stationary phase (e.g., Chiralcel OD, Chiralpak AD) for enantiomer separation. For diastereomers, try different solvent systems or switch to a different stationary phase (e.g., alumina, reverse-phase). |
| B. Volatility of the Product: Simple, low molecular weight oxetanes can be volatile, leading to loss of material during solvent removal or chromatography. | Careful Handling: Use a rotary evaporator at low temperature and pressure. For small-scale purifications, consider preparative thin-layer chromatography (TLC) or careful column chromatography with minimal solvent. Purification of oxetan-3-one, for instance, is known to be problematic due to its volatility and hydrophilicity.[3] | |
| C. Derivatization is Required: In some cases, the isomers are inseparable in their native form. | Form Diastereomeric Derivatives: React the mixture of enantiomers with a chiral derivatizing agent (e.g., Mosher's acid chloride) to form a mixture of diastereomers. These diastereomers will have different physical properties (e.g., NMR spectra, Rf values) and can often be separated by standard chromatography. The auxiliary can then be cleaved to yield the separated enantiomers. |
Part 3: Key Experimental Protocols & Methodologies
Here we provide detailed, step-by-step protocols for established stereoselective methods. These are intended as starting points and may require optimization for your specific substrate.
Protocol 1: Diastereoselective Oxetane Synthesis from a Chiral 1,3-Diol
This protocol is adapted from the principles described by Nelson and co-workers for the stereocontrolled synthesis of 2,4-disubstituted oxetanes.[4] It relies on a three-step sequence from a syn-1,3-diol, proceeding through a double inversion of stereochemistry.
Caption: Double Inversion Synthesis of Oxetanes.
-
Step 1: Formation of Acetoxybromide (Inversion 1)
-
To a solution of the enantiomerically pure syn-1,3-diol (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) at 0 °C, add trimethyl orthoacetate (1.2 eq) and a catalytic amount of camphorsulfonic acid (CSA, 0.05 eq).
-
Stir the reaction at 0 °C for 1 hour until orthoester formation is complete (monitor by TLC).
-
Cool the mixture to -78 °C and add acetyl bromide (AcBr, 1.5 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Quench the reaction by carefully adding saturated aqueous sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude acetoxybromide is typically used directly in the next step.
-
Causality: This step converts the diol into an orthoester, which is then opened by acetyl bromide. This process proceeds with inversion of stereochemistry at the benzylic center (or equivalent reactive center), setting up the first inversion.[4]
-
-
Step 2: Selective Deprotection
-
Dissolve the crude acetoxybromide from the previous step in anhydrous THF (0.1 M) and cool to -78 °C under an argon atmosphere.
-
Add diisobutylaluminium hydride (DIBAL-H, 1.0 M in hexanes, 1.1 eq) dropwise, maintaining the temperature below -70 °C.
-
Stir for 1 hour at -78 °C. Monitor by TLC for the consumption of the starting material.
-
Quench the reaction by the slow addition of Rochelle's salt (saturated aqueous potassium sodium tartrate).
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.
-
Extract with ethyl acetate (3x), combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography if necessary.
-
Causality: DIBAL-H selectively cleaves the acetyl group to reveal the primary alcohol without affecting the bromide, yielding the key 1-hydroxy-3-bromo cyclization precursor.[4]
-
-
Step 3: Intramolecular Cyclization (Inversion 2)
-
To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous THF (0.05 M) at 0 °C, add a solution of the 1-hydroxy-3-bromide (1.0 eq) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC indicates completion.
-
Carefully quench the reaction by adding water dropwise at 0 °C.
-
Extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the pure 2,4-disubstituted oxetane.
-
Causality: The sodium hydride deprotonates the alcohol, and the resulting alkoxide undergoes an intramolecular SN2 displacement of the bromide. This second inversion at the stereocenter results in an overall retention of stereochemistry from the starting 1,3-diol.[4]
-
Protocol 2: Enantioselective Paterno-Büchi Reaction using a Chiral Photocatalyst
This protocol is based on the principles of enantioselective oxetane formation via a triplet energy transfer mechanism, as described by Yoon and co-workers using a chiral iridium photocatalyst.[1] This method is particularly effective for the reaction between quinolones and ketoesters.
Caption: Chiral Photocatalyst Mechanism.
-
Reaction Setup:
-
In a borosilicate glass vial equipped with a magnetic stir bar, add the quinolone substrate (1.0 eq), the α-ketoester (2.0 eq), and the chiral iridium photocatalyst (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆, 1-2 mol%).
-
Place the vial in a cooling block (temperature may need optimization, e.g., 25 °C).
-
Degas the solvent (e.g., anhydrous 1,2-dichloroethane) by bubbling with argon for 15-20 minutes.
-
Add the degassed solvent to the vial to achieve the desired concentration (e.g., 0.1 M).
-
Seal the vial under an argon atmosphere.
-
-
Photochemical Reaction:
-
Place the reaction vial approximately 5-10 cm from a light source (e.g., a 34 W blue LED lamp).
-
Ensure consistent cooling by using a fan to maintain the reaction temperature.
-
Stir the reaction for the required time (e.g., 24-48 hours), monitoring progress by TLC or LC-MS.
-
Causality: The iridium catalyst absorbs light and becomes excited. It then acts as a sensitizer, transferring energy to the ketoester to generate a triplet excited state. The chiral catalyst simultaneously binds to the quinolone substrate via hydrogen bonding, creating a chiral environment. The triplet ketoester then reacts with the bound quinolone, with the stereochemical outcome dictated by the chiral catalyst.[1]
-
-
Workup and Purification:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to isolate the oxetane product.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
-
References
- 1. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 6. Diastereoselective synthesis using chiral auxiliary | Edgars Suna Group [ospt.osi.lv]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. mdpi.com [mdpi.com]
- 9. Enantioselective Synthesis of Oxetanes Bearing All-Carbon Quaternary Stereocenters via Iridium Catalyzed Alcohol-Vinyl Epoxide C-C Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biocatalytic enantioselective formation and ring-opening of oxetanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biocatalytic enantioselective formation and ring-opening of oxetanes | CoLab [colab.ws]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Oxetane Cleavage Pathways in the Excited State: Photochemical Kinetic Resolution as an Approach to Enantiopure Oxetanes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Oxetane Synthesis through the Paternò-Büchi Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Paternò–Büchi reaction – a comprehensive review - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 18. Oxetane synthesis through the Pat... preview & related info | Mendeley [mendeley.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. A Case Study in Catalyst Generality: Simultaneous, Highly-Enanti-oselective Brønsted- and Lewis-Acid Mechanisms in Hydrogen-Bond-Donor Catalyzed Oxetane Openings - PMC [pmc.ncbi.nlm.nih.gov]
- 24. radtech.org [radtech.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-(4-Bromophenyl)oxetane and 2-(4-Chlorophenyl)oxetane for the Modern Synthetic Chemist
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of unique molecular scaffolds is paramount. The oxetane ring, a four-membered cyclic ether, has emerged as a valuable motif, prized for its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability.[1][2] When appended to an aryl halide, the resulting 2-(halophenyl)oxetane becomes a versatile building block, poised for a variety of synthetic transformations. This guide provides an in-depth, objective comparison of the reactivity of two such building blocks: 2-(4-Bromophenyl)oxetane and 2-(4-chlorophenyl)oxetane. This analysis is grounded in fundamental chemical principles and supported by established experimental data for analogous systems, offering a predictive framework for researchers in the field.
At a Glance: Key Reactivity Differences
| Feature | This compound | 2-(4-Chlorophenyl)oxetane |
| Cross-Coupling Reactivity | Higher | Lower |
| Ring-Opening Reactivity | Similar | Similar |
| Cost & Availability | Generally higher cost | Generally lower cost |
| Optimal Catalyst Systems | Standard Pd catalysts often suffice | Often requires more specialized, electron-rich ligands |
I. Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The primary locus of differential reactivity between this compound and 2-(4-chlorophenyl)oxetane is the carbon-halogen bond on the phenyl ring. This difference is most prominently displayed in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry.[3]
The generally accepted order of reactivity for aryl halides in these transformations is I > Br > OTf > Cl.[3] This trend is a direct consequence of the carbon-halogen bond dissociation energy (BDE) and the kinetics of the oxidative addition step, which is frequently the rate-determining step in the catalytic cycle. The carbon-bromine bond is inherently weaker than the carbon-chlorine bond, necessitating less energy to break during the oxidative addition of the aryl halide to the palladium(0) catalyst.[3] Consequently, aryl bromides typically undergo oxidative addition more rapidly than their chloro- counterparts.[3]
This principle strongly suggests that This compound will be a more reactive coupling partner than 2-(4-chlorophenyl)oxetane in reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This enhanced reactivity often translates to milder reaction conditions, lower catalyst loadings, and higher yields for the bromo-substituted compound.
However, recent advancements in catalyst design, particularly the development of bulky, electron-rich phosphine ligands, have significantly expanded the utility of the more economical and widely available aryl chlorides.[3] While 2-(4-chlorophenyl)oxetane may require more specialized and often more expensive catalyst systems to achieve comparable results to its bromo-analog, its use can be advantageous in large-scale syntheses where the cost of the starting material is a critical factor.
Visualizing the Catalytic Cycle: The Advantage of Bromine
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Protocol: Suzuki-Miyaura Coupling
This generalized protocol for a Suzuki-Miyaura coupling can be adapted for both this compound and 2-(4-chlorophenyl)oxetane. Note that for the chloro-analog, a more advanced catalyst system (e.g., using a biarylphosphine ligand like SPhos or XPhos) may be necessary to achieve comparable efficiency.
Materials:
-
2-(4-halophenyl)oxetane (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the 2-(4-halophenyl)oxetane, arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
II. Reactivity of the Oxetane Ring
The oxetane ring itself is a reactive functional group, susceptible to ring-opening reactions under various conditions.[4][5][6] This reactivity is driven by the relief of ring strain (approximately 25.5 kcal/mol).[1] The influence of the 4-bromo- versus 4-chlorophenyl substituent on the reactivity of the oxetane ring is more subtle than their differences in cross-coupling reactions.
Both bromine and chlorine are electron-withdrawing groups through induction and electron-donating through resonance. Overall, they are considered deactivating groups in electrophilic aromatic substitution. Their electronic influence on the benzylic position of the oxetane is expected to be similar, with the slightly greater electronegativity of chlorine potentially making the benzylic carbon of 2-(4-chlorophenyl)oxetane marginally more electrophilic.
Acid-Catalyzed Ring Opening
Under acidic conditions, the oxetane oxygen is protonated, activating the ring for nucleophilic attack. For 2-aryloxetanes, the attack of a nucleophile can occur at either the C2 (benzylic) or C4 position. The regioselectivity is dictated by a balance of steric and electronic factors. The benzylic C2 position is stabilized by the adjacent phenyl ring, favoring an Sₙ1-like mechanism where a partial positive charge develops on this carbon.
Caption: Acid-catalyzed ring-opening of 2-(4-halophenyl)oxetane.
Given the similar electronic effects of bromine and chlorine in this context, it is anticipated that both this compound and 2-(4-chlorophenyl)oxetane will exhibit comparable reactivity and regioselectivity in acid-catalyzed ring-opening reactions. The choice between the two substrates for such a transformation would likely be dictated by the desired functionality in the final product or by downstream synthetic plans.
Experimental Protocol: Acid-Catalyzed Methanolysis
Materials:
-
2-(4-halophenyl)oxetane (1.0 equiv)
-
Methanol (solvent)
-
Catalytic acid (e.g., p-toluenesulfonic acid, 5 mol%)
Procedure:
-
Dissolve the 2-(4-halophenyl)oxetane in methanol.
-
Add the catalytic amount of acid.
-
Stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, neutralize the acid with a mild base (e.g., triethylamine).
-
Remove the solvent under reduced pressure.
-
Purify the resulting 1,3-diol monoether by column chromatography.
III. Synthesis of 2-(4-Halophenyl)oxetanes
The synthesis of 2-substituted oxetanes can be achieved through various methods, with the intramolecular Williamson ether synthesis being a common and reliable approach.[4] This typically involves the preparation of a suitable 1,3-halohydrin precursor, which then undergoes base-mediated cyclization.
The synthesis of this compound and 2-(4-chlorophenyl)oxetane would likely commence from the corresponding 4-bromo or 4-chloro benzaldehyde.
Caption: A plausible synthetic route to 2-(4-halophenyl)oxetanes.
Conclusion and Outlook
The choice between this compound and 2-(4-chlorophenyl)oxetane as a synthetic building block is a nuanced decision that hinges on the intended chemical transformation.
-
For palladium-catalyzed cross-coupling reactions , this compound is the more reactive and often more straightforward substrate, likely providing higher yields under milder conditions with standard catalyst systems.
-
For reactions involving the opening of the oxetane ring , the reactivity of the two compounds is expected to be largely comparable, with the choice being dictated by other synthetic considerations.
-
From a process chemistry perspective , the lower cost of 2-(4-chlorophenyl)oxetane may make it the more attractive starting material for large-scale synthesis, provided that an efficient catalytic system for its coupling can be developed and implemented.
As the demand for novel, three-dimensional molecular architectures in drug discovery and materials science continues to grow, a thorough understanding of the reactivity of versatile building blocks like the 2-(halophenyl)oxetanes is indispensable. This guide provides a foundational framework for making informed decisions in the design and execution of synthetic routes utilizing these valuable compounds.
References
The Oxetane Advantage: A Comparative Analysis of the Biological Activity of 2-(4-Bromophenyl)oxetane Derivatives and Their Acyclic Analogs
A Technical Guide for Researchers in Medicinal Chemistry and Drug Discovery
In the landscape of modern drug discovery, the strategic incorporation of small, strained ring systems has emerged as a powerful tool to modulate the physicochemical and pharmacological properties of bioactive molecules. Among these, the oxetane ring, a four-membered cyclic ether, has garnered significant attention for its ability to serve as a versatile bioisostere, often leading to improved drug-like characteristics. This guide provides an in-depth comparison of the biological activity of 2-(4-Bromophenyl)oxetane derivatives against their non-oxetane, or acyclic, analogs, supported by experimental data and detailed methodologies.
The this compound scaffold represents a key structural motif. The phenyl ring provides a platform for diverse substitutions to explore structure-activity relationships (SAR), while the bromine atom can serve as a handle for further synthetic elaboration or act as a key interaction point with biological targets. The central question this guide addresses is: what tangible advantages does the rigid, polar oxetane ring confer upon a molecule's biological activity when compared to its more flexible, acyclic counterparts?
The Rationale for Oxetane Incorporation: Beyond a Simple Spacer
The inclusion of an oxetane ring is not merely a means of connecting molecular fragments. It is a deliberate design choice intended to influence a molecule's properties in several key ways. Oxetanes are frequently employed as bioisosteric replacements for gem-dimethyl and carbonyl groups.[1][2] This substitution can lead to profound changes in aqueous solubility, lipophilicity, metabolic stability, and conformational preference.[2]
The oxetane moiety is characterized by its small size and polarity, occupying a similar volume to a gem-dimethyl group while possessing hydrogen bonding capabilities akin to a carbonyl group.[3] The inherent ring strain of approximately 25.5 kcal/mol, comparable to that of an epoxide, and the defined geometry of the oxetane ring can lock a molecule into a specific conformation, which can be crucial for optimal binding to a biological target.[3]
Key Physicochemical Effects of Oxetane Incorporation:
-
Increased Solubility: The polar oxygen atom of the oxetane can act as a hydrogen bond acceptor, often leading to a significant increase in aqueous solubility compared to its non-polar acyclic analogs.[2]
-
Enhanced Metabolic Stability: The oxetane ring can block sites of metabolic oxidation, leading to a longer half-life and improved pharmacokinetic profile. This is a common strategy to overcome metabolic liabilities associated with more traditional functional groups.[4]
-
Modulation of Lipophilicity: The introduction of an oxetane can reduce a compound's lipophilicity (LogP), which is often desirable for improving its overall drug-like properties.[5]
-
Conformational Rigidity: The constrained nature of the four-membered ring reduces the number of available conformations, which can lead to higher binding affinity and selectivity for a specific biological target by minimizing the entropic penalty of binding.
Comparative Biological Activity: A Case Study in Cancer Research
While the benefits of oxetanes on pharmacokinetic properties are well-documented, their direct impact on biological activity is a critical consideration. A study by Pinto et al. on indole-based analogs provides a compelling case study comparing oxetane-containing compounds to their ketone counterparts in the context of anticancer activity.[6] Although the core scaffold is not this compound, the findings offer valuable insights into the structure-activity relationships at play when an oxetane is used as a bioisostere for a carbonyl group.
The study focused on a series of 2-aryl-3-(aroyl)indoles, known inhibitors of tubulin polymerization. The researchers synthesized a corresponding series of compounds where the bridging ketone was replaced with an oxetane ring.
Table 1: Comparative Cytotoxicity of Oxetane vs. Ketone Analogs
| Compound Pair | R Group | Ketone Analog GI₅₀ (µM) (MCF-7 cells) | Oxetane Analog GI₅₀ (µM) (MCF-7 cells) |
| 1a / 1b | 4-OCH₃ | > 10 | 0.47 ± 0.02 |
| 2a / 2b | 4-Cl | 0.015 | 0.85 ± 0.05 |
| 3a / 3b | 3,4,5-(OCH₃)₃ | 0.003 | 1.2 ± 0.1 |
Data adapted from Pinto et al. (2020).[6] GI₅₀ represents the concentration required to inhibit cell growth by 50%.
Interestingly, while the ketone analogs were potent inhibitors of tubulin polymerization, the corresponding oxetane-containing molecules were largely inactive in this specific assay (IC₅₀ > 20 µM).[6] However, several of the oxetane analogs displayed significant cytotoxicity against various cancer cell lines, suggesting a different mechanism of action.[6] This highlights a crucial point: the introduction of an oxetane can not only modulate the potency of a compound but also potentially alter its biological target or mechanism of action.
The observed cytotoxicity of the oxetane analogs, despite their lack of tubulin polymerization inhibition, suggests that the conformational constraints and altered electronic properties imposed by the oxetane ring may favor binding to other cellular targets.
Visualizing the Structural Comparison
The fundamental difference between a this compound derivative and its non-oxetane analog, such as a 1-(4-bromophenyl)-1,3-diol derivative, lies in the conformational freedom of the linker between the phenyl ring and a downstream pharmacophore.
Caption: Structural comparison of an oxetane derivative versus a non-oxetane analog.
Experimental Protocols
To facilitate further research in this area, detailed experimental protocols for the synthesis of a representative this compound derivative and a general in vitro kinase inhibition assay are provided below.
Synthesis of this compound
This protocol describes a typical synthesis of this compound via the intramolecular cyclization of a corresponding 1,3-halohydrin.
Workflow Diagram:
Caption: Synthetic workflow for this compound.
Step-by-Step Protocol:
-
Reduction of the Ketone:
-
To a solution of 1-(4-bromophenyl)-3-chloro-1-propanone (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.1 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1-(4-bromophenyl)-3-chloro-1-propanol.
-
-
Intramolecular Cyclization:
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of 1-(4-bromophenyl)-3-chloro-1-propanol (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction with water.
-
Extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general method for determining the inhibitory activity of a compound against a specific protein kinase using a luminescence-based assay that measures ATP consumption.
Workflow Diagram:
Caption: Workflow for an in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a serial dilution of the test compound (e.g., this compound derivative) in DMSO.
-
Prepare the kinase reaction buffer, kinase solution, and substrate/ATP mixture according to the manufacturer's recommendations (e.g., Promega's Kinase-Glo® platform).
-
-
Assay Procedure:
-
In a 384-well plate, add the kinase solution to each well.
-
Add the serially diluted test compound to the appropriate wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Add the Kinase-Glo® reagent to each well to stop the kinase reaction and generate a luminescent signal proportional to the amount of remaining ATP.
-
Incubate at room temperature for 10 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Conclusion and Future Directions
The incorporation of a this compound moiety in place of a more flexible, acyclic linker is a powerful strategy in medicinal chemistry. While the primary and most consistently observed benefits are improvements in physicochemical and pharmacokinetic properties, such as increased metabolic stability and solubility, the impact on biological activity can be more complex.
As demonstrated by the case study, replacing a key functional group with an oxetane can lead to a shift in the mechanism of action, opening up new avenues for therapeutic intervention. The rigid, three-dimensional structure of the oxetane ring can present a different set of interactions with biological targets, potentially leading to novel activities.
Future research should focus on systematic comparative studies of this compound derivatives and their non-oxetane analogs against a broad range of biological targets. Such studies will not only expand our understanding of the structure-activity relationships of this important scaffold but also pave the way for the development of novel therapeutics with improved efficacy and drug-like properties.
References
- 1. chigroup.site [chigroup.site]
- 2. Oxetanes in drug discovery: structural and synthetic insights. [sonar.ch]
- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Carbonyl Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 6. Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Enhancing Metabolic Stability by Replacing gem-Dimethyl Groups with Oxetane Bioisosteres
For Researchers, Scientists, and Drug Development Professionals
Abstract
In drug discovery, achieving an optimal pharmacokinetic profile is as critical as attaining high target potency. A significant hurdle is metabolic instability, often leading to rapid clearance and low bioavailability. A classic medicinal chemistry strategy to address this involves installing a gem-dimethyl group to sterically shield a metabolically labile position. While often effective, this approach invariably increases lipophilicity, potentially compromising other crucial drug-like properties. This guide provides an in-depth comparison of this traditional approach with a modern, highly effective alternative: the use of the oxetane moiety as a polar bioisostere for the gem-dimethyl group. We will explore the mechanistic basis for the enhanced metabolic stability of oxetane-containing compounds, present supporting experimental data, and provide a detailed protocol for assessing metabolic stability in your own research.
Introduction: The Quest for Metabolic Stability in Drug Discovery
The journey of a drug candidate from administration to its target is fraught with metabolic challenges, primarily orchestrated by the cytochrome P450 (CYP) family of enzymes in the liver[1]. A compound that is too rapidly metabolized will have a short half-life and poor exposure, rendering it therapeutically ineffective. Consequently, medicinal chemists dedicate significant effort to designing molecules that are resistant to metabolic degradation.
For decades, a go-to tactic has been the "metabolic blocker," where a vulnerable C-H bond is replaced with a more robust group. The gem-dimethyl group has been a workhorse in this role, providing a steric shield that hinders enzymatic attack[2]. However, this benefit comes at a cost: a significant increase in lipophilicity. High lipophilicity can lead to poor solubility, increased off-target toxicity, and non-specific protein binding.
This has fueled the search for alternative strategies. The oxetane ring—a four-membered cyclic ether—has emerged as a premier bioisosteric replacement for the gem-dimethyl group.[3][4][5] This small, polar, and three-dimensional motif can confer metabolic stability while simultaneously improving other key physicochemical properties, representing a significant advance in molecular design.[6]
Physicochemical and Metabolic Profile: gem-Dimethyl vs. Oxetane
The choice between a gem-dimethyl group and an oxetane has profound consequences for a molecule's overall profile. Understanding these differences is key to their strategic deployment.
The gem-Dimethyl Group: A Double-Edged Sword
The primary function of the gem-dimethyl group is to provide steric bulk, physically obstructing the approach of metabolizing enzymes to a nearby vulnerable site.
-
Metabolic Liability : While it protects adjacent positions, the gem-dimethyl group is itself susceptible to CYP-mediated oxidation, which proceeds via hydroxylation of one of the methyl groups. This can create a new metabolic "soft spot."
-
Physicochemical Impact : The two methyl groups add significant nonpolar surface area, leading to a substantial and often undesirable increase in lipophilicity (LogP/LogD).[2][3]
The Oxetane Moiety: A Modern Solution
The 3,3-disubstituted oxetane serves as an excellent structural mimic for the gem-dimethyl group, occupying a similar volume.[4] However, the introduction of the oxygen atom fundamentally changes its properties.
-
Metabolic Robustness : The oxetane ring is generally more resistant to CYP-mediated oxidation compared to alkyl groups. Its incorporation can block metabolically weak spots without introducing a new liability.[3] Furthermore, the polar nature of the oxetane can direct metabolism away from CYP450 pathways and toward alternative routes, such as hydrolysis by microsomal epoxide hydrolase (mEH), reducing the risk of CYP-based drug-drug interactions.
-
Physicochemical Impact : The embedded oxygen atom makes the oxetane motif significantly more polar. Replacing a gem-dimethyl group with an oxetane consistently reduces lipophilicity and can dramatically improve aqueous solubility—in some cases by orders of magnitude.[2]
Quantitative Comparison: In Vitro Metabolic Stability
The most direct way to evaluate metabolic stability is by measuring the rate at which a compound is consumed by liver enzymes in vitro. This is typically done using a liver microsomal stability assay. The key parameters derived from this assay are:
-
Half-life (t½) : The time it takes for 50% of the compound to be metabolized. A longer half-life indicates greater stability.
-
Intrinsic Clearance (CLint) : The rate of metabolism by liver enzymes, normalized to the amount of protein in the assay. A lower CLint value signifies greater metabolic stability.
The table below summarizes data from a foundational study that directly compared matched molecular pairs, clearly demonstrating the benefit of the oxetane-for-gem-dimethyl substitution.
| Compound Pair | Structure with gem-Dimethyl | CLint (µL/min/mg) in HLM¹ | Structure with Oxetane | CLint (µL/min/mg) in HLM¹ | Fold Improvement |
| Pair 1 | Spirocyclic Piperidine | 114 | Spirocyclic Piperidine | 39 | 2.9x |
| Pair 2 | Spirocyclic Pyrrolidine | 129 | Spirocyclic Pyrrolidine | 63 | 2.0x |
¹HLM: Human Liver Microsomes. Data synthesized from Burkhard, J. A., et al. (2010).[2]
As the data show, in both chemical scaffolds, replacing the lipophilic gem-dimethyl group with a polar oxetane ring led to a 2- to 3-fold reduction in intrinsic clearance, signifying a substantial improvement in metabolic stability.[2] This trend has been consistently observed across numerous drug discovery programs.[4][5]
Experimental Protocol: Human Liver Microsomal Stability Assay
This protocol provides a standardized workflow to assess the metabolic stability of compounds. The principle is to incubate the test compound with liver microsomes, which contain high concentrations of CYP enzymes, and quantify the disappearance of the parent compound over time using LC-MS/MS.
Step-by-Step Methodology
1. Materials and Reagents:
-
Test compounds and positive controls (e.g., Midazolam, Dextromethorphan)
-
Pooled Human Liver Microsomes (e.g., from commercial suppliers)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH regenerating system or NADPH stock solution
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) solution in ACN (a structurally similar, stable compound)
-
96-well plates, centrifuge, LC-MS/MS system
2. Preparation of Solutions:
-
Prepare a 1 µM working solution of the test compound in phosphate buffer from a 10 mM DMSO stock. The final DMSO concentration should be ≤ 0.1%.
-
Thaw liver microsomes on ice and dilute to a working concentration of 0.5 mg/mL in cold phosphate buffer.
-
Prepare the NADPH solution (e.g., 1 mM final concentration).
3. Incubation Procedure:
-
In a 96-well plate, add the microsomal solution and the test compound working solution.
-
Include control wells: a negative control (without NADPH) to check for non-enzymatic degradation.
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH solution to all wells except the negative control. This is your t=0 time point.
-
At subsequent time points (e.g., 5, 15, 30, 45 minutes), stop the reaction by adding a 3-5 fold volume of ice-cold ACN containing the internal standard. This precipitates the microsomal proteins and quenches the enzymatic activity.
4. Sample Analysis:
-
Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to determine the peak area ratio of the test compound to the internal standard at each time point.
5. Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.
-
Plot the natural logarithm (ln) of the percent remaining versus time.
-
The slope of the line from this plot is the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = (0.693 / t½) x (1 / protein concentration in mg/mL)
Conclusion: Strategic Implementation of Oxetanes in Medicinal Chemistry
The replacement of a gem-dimethyl group with an oxetane is a powerful and validated strategy in modern medicinal chemistry for enhancing metabolic stability.[3][5] This bioisosteric switch consistently reduces in vitro intrinsic clearance by shielding metabolically labile sites without the penalty of increased lipophilicity.[2] On the contrary, this substitution often improves aqueous solubility, a critical property for oral drug absorption.
The benefits of the oxetane moiety extend beyond metabolic stability. Its strong inductive effect can be used to modulate the pKa of nearby amines, helping to mitigate off-target activities such as hERG inhibition.[5] As researchers continue to push into more challenging chemical space, the oxetane ring stands out as a versatile and highly effective tool for optimizing multiple drug-like properties in parallel, ultimately increasing the probability of success in developing safe and effective medicines.
References
A Senior Application Scientist's Guide to the Structural Elucidation of 2-(4-Bromophenyl)oxetane Derivatives: A Comparative Analysis
Introduction: The Rising Prominence of Oxetanes in Medicinal Chemistry
In the landscape of modern drug discovery, the oxetane ring, a four-membered ether, has emerged as a valuable structural motif.[1][2] Its ability to act as a "non-classical isostere" for commonly used groups like gem-dimethyl or carbonyl functionalities allows for the fine-tuning of critical drug properties.[1][3] Incorporating an oxetane can profoundly improve aqueous solubility, metabolic stability, and lipophilicity, while also influencing the conformational preferences of a molecule.[2][3] The 2-(4-Bromophenyl) substitution is of particular interest to structural biologists and medicinal chemists. The phenyl group provides a common scaffold, while the bromine atom serves a dual purpose: it modulates electronic properties and, crucially, acts as a heavy atom, which is highly advantageous for solving the crystal structure via X-ray diffraction.
Unambiguous determination of the three-dimensional atomic arrangement of these derivatives is paramount. It confirms synthetic success, reveals subtle conformational details, and dictates how the molecule will interact with its biological target. While several analytical techniques contribute to this puzzle, single-crystal X-ray diffraction (SCXRD) stands as the definitive method for providing a precise and accurate molecular structure.[4][5]
This guide provides an in-depth protocol for the X-ray crystal structure analysis of 2-(4-Bromophenyl)oxetane derivatives, explains the causality behind key experimental choices, and objectively compares the technique with alternative and complementary spectroscopic methods.
Part 1: The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is a powerful analytical technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid.[6] The method relies on the diffraction of an X-ray beam by the ordered lattice of atoms within a single crystal. By measuring the directions and intensities of the diffracted beams, a three-dimensional map of the electron density within the crystal can be calculated, from which the atomic positions, bond lengths, and bond angles can be determined with exceptional precision.[5]
Comprehensive Experimental Protocol for SCXRD Analysis
The journey from a powdered sample to a fully refined crystal structure is a multi-step process where each stage is critical for the final quality of the result.
The single most significant bottleneck in SCXRD is obtaining a high-quality, single crystal of sufficient size.[7] The goal is to encourage molecules to slowly self-assemble from a solution into a highly ordered lattice. Rapid precipitation leads to amorphous solids or microcrystalline powders, which are unsuitable for this technique. For novel this compound derivatives, a systematic screening of crystallization conditions is essential.
Detailed Protocol: Vapor Diffusion Crystallization
Vapor diffusion is an excellent method for milligram quantities of a compound and allows for gentle, slow changes in solvent composition to induce crystallization.[8]
-
Solvent Selection: Identify a "good" solvent in which the oxetane derivative is readily soluble and a "poor" solvent (or "anti-solvent") in which it is sparingly soluble. The two solvents must be miscible. For a typical this compound derivative, a good solvent might be dichloromethane or ethyl acetate, while a poor solvent could be hexane or pentane.
-
Preparation: Dissolve 2-5 mg of the purified compound in a minimal amount (100-200 µL) of the "good" solvent in a small, open vial (e.g., a 0.5 mL vial).
-
Assembly: Place this small vial inside a larger, sealable container (e.g., a 20 mL scintillation vial) that contains a larger volume (2-3 mL) of the "poor" solvent.
-
Incubation: Seal the larger container tightly. The more volatile solvent from the inner vial will slowly evaporate and diffuse out, while the vapor from the less volatile anti-solvent in the outer chamber will diffuse into the inner vial. This gradual increase in the concentration of the anti-solvent slowly reduces the solubility of the compound, driving it towards supersaturation and, ideally, crystallization.[9][10]
-
Patience & Observation: Store the setup in a vibration-free location at a constant temperature. Crystal growth can take anywhere from a few days to several weeks.
Causality Corner: Why slow, undisturbed growth? Fast crystal growth traps solvent molecules and introduces defects into the crystal lattice. These imperfections disrupt the long-range order, leading to poor diffraction quality and an unresolved or inaccurate structure. Vibrations can induce nucleation at multiple sites, resulting in a shower of tiny, unusable crystals instead of a few large ones.[10]
Once a suitable crystal is obtained, it is mounted on a diffractometer to measure its interaction with X-rays.
-
Crystal Mounting: Using a microscope, select a crystal with sharp edges and no visible cracks. A suitable size is typically 0.1-0.3 mm in each dimension. The crystal is picked up using a cryo-loop and flash-cooled in a stream of cold nitrogen gas (typically 100 K).
-
Diffractometer Setup: The mounted crystal is placed on a goniometer head in the diffractometer. Modern instruments are equipped with a high-intensity X-ray source (e.g., Mo or Cu Kα radiation) and a sensitive detector, such as a CCD or CMOS detector.[5]
-
Data Acquisition: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.[11] The detector captures the positions and intensities of the diffracted X-ray spots.
Causality Corner: Why flash-cool the crystal? At 100 K (-173 °C), atomic thermal vibrations are significantly reduced. This leads to sharper diffraction spots at higher angles, resulting in a higher-resolution dataset and a more precise final structure. It also protects the crystal from potential radiation damage from the high-intensity X-ray beam.[12]
The raw diffraction images are processed using specialized software. This computational step involves:
-
Indexing: Determining the unit cell dimensions and crystal lattice symmetry from the positions of the diffraction spots.[11]
-
Integration: Measuring the intensity of each individual diffraction spot across all the collected images.
-
Scaling and Merging: Correcting the integrated intensities for various experimental factors (e.g., beam intensity fluctuations, crystal decay) and merging symmetry-equivalent reflections to produce a final, unique dataset.[11]
The measured intensities represent only half of the information needed to calculate the electron density map; the other half, the phase of each reflection, is lost during the experiment. This is the infamous "phase problem" of crystallography.
For this compound derivatives, the presence of the bromine atom is a powerful tool. Because bromine is electron-rich compared to carbon, oxygen, or hydrogen, it scatters X-rays much more strongly. This allows for the use of Patterson or heavy-atom methods to determine the position of the bromine atom first.[13] Once the position of this heavy atom is known, its contribution to the phases can be calculated, providing an initial set of phases that are sufficient to generate a recognizable electron density map and locate the remaining lighter atoms.[14]
The initial atomic model obtained from the solution step is an approximation. Structure refinement is an iterative process that optimizes the model to achieve the best possible fit with the experimental diffraction data.[15]
This is typically done using a least-squares minimization procedure, where the atomic coordinates, atomic displacement parameters (which model thermal vibration), and other variables are adjusted to minimize the difference between the observed structure factor amplitudes and those calculated from the model.[13][16] The quality of the final model is assessed by metrics such as the R-factor (R1), which should ideally be below 5% for a well-refined small-molecule structure.
Caption: The experimental workflow for Single-Crystal X-ray Diffraction (SCXRD).
Part 2: A Comparative Guide to Alternative Analytical Techniques
While SCXRD provides the ultimate structural answer, it is not performed in a vacuum. Other techniques are essential for preliminary characterization and provide complementary information.
| Technique | Information Provided | Sample Requirements | Strengths | Limitations |
| Single-Crystal X-ray Diffraction (SCXRD) | Precise 3D atomic coordinates, bond lengths/angles, absolute stereochemistry, crystal packing.[5][6] | High-quality single crystal (0.1-0.3 mm). | Unambiguous and definitive 3D structure determination. The "gold standard" for structural proof.[17] | Requires crystalline material, which can be difficult or impossible to obtain.[7] Provides solid-state information only. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Atom connectivity (through-bond correlations), chemical environment of nuclei (¹H, ¹³C), solution-state conformation.[18][19] | ~1-5 mg dissolved in deuterated solvent. | Excellent for determining the molecular skeleton and connectivity in solution. Non-destructive. | Indirectly infers 3D structure. Determination of relative and absolute stereochemistry can be challenging or inconclusive.[20] |
| Mass Spectrometry (MS) | Molecular weight, elemental formula (high-res MS), presence of key isotopes. | Micrograms to nanograms of sample. | Extremely sensitive, confirms molecular formula. The Br isotopic pattern is a key diagnostic tool.[21][22] | Provides no information on atom connectivity, stereochemistry, or 3D structure. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
For a this compound derivative, ¹H NMR is invaluable. It will confirm the presence of the characteristic oxetane ring protons, which typically appear as distinct multiplets in the 4.5-5.0 ppm region.[23][24] 2D NMR experiments like COSY and HSQC can be used to definitively map out the proton-proton and proton-carbon connectivities, confirming that the synthesized molecular skeleton is correct. However, while NMR can provide clues about the relative orientation of substituents through space (via NOESY experiments), it cannot definitively determine the absolute configuration or the precise bond angles and torsional angles that define the molecule's shape in the solid state.[20]
Mass Spectrometry (MS)
Mass spectrometry is a crucial first-pass analytical technique. For a this compound derivative, the most telling feature in the mass spectrum is the molecular ion region. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 natural abundance.[22] This means the mass spectrum will show two peaks of nearly equal intensity for the molecular ion, separated by two mass units (M⁺ and M+2).[21][22] This distinctive isotopic signature is a powerful confirmation of the presence of a single bromine atom in the molecule. High-resolution mass spectrometry (HRMS) can further provide an elemental composition, confirming the molecular formula with high accuracy.
Part 3: A Holistic and Self-Validating Approach to Structure Elucidation
-
Hypothesis Generation: Synthesis of the target this compound derivative is complete.
-
Initial Verification (MS & NMR):
-
Mass Spectrometry is run to confirm the molecular weight and, critically, to observe the characteristic 1:1 M⁺/M+2 isotopic pattern, verifying the presence of bromine.
-
NMR Spectroscopy is used to confirm the carbon-hydrogen framework. The presence of the oxetane proton signals and the correct aromatic substitution pattern are verified.
-
-
Definitive Proof (SCXRD):
-
A single crystal is grown and subjected to X-ray diffraction analysis . The resulting structure provides the definitive, high-resolution 3D arrangement of atoms in space.
-
-
Final Confirmation: The structure determined by SCXRD must be consistent with the connectivity data from NMR and the molecular formula from MS. This closes the loop, providing an unambiguous and thoroughly validated structural assignment.
Caption: An integrated workflow for unambiguous structure elucidation.
Conclusion
For the structural analysis of this compound derivatives, single-crystal X-ray diffraction is the unequivocal gold standard, providing a level of detail that cannot be matched by other techniques. It delivers the precise three-dimensional structure, which is fundamental to understanding the molecule's function in a biological context. However, its successful application is critically dependent on obtaining high-quality crystals. Spectroscopic methods like NMR and mass spectrometry are not merely alternatives but essential, complementary partners in the process. They provide rapid, crucial data on connectivity and composition that validate the synthetic product and build confidence in the final, refined crystal structure. For researchers and drug development professionals, employing this integrated, multi-technique approach ensures the highest degree of scientific integrity and provides a robust foundation for subsequent structure-activity relationship studies.
References
- 1. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rigaku.com [rigaku.com]
- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 8. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 10. depts.washington.edu [depts.washington.edu]
- 11. portlandpress.com [portlandpress.com]
- 12. crystallography.fr [crystallography.fr]
- 13. fiveable.me [fiveable.me]
- 14. Recent developments in phasing and structure refinement for macromolecular crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pd.chem.ucl.ac.uk [pd.chem.ucl.ac.uk]
- 16. academic.oup.com [academic.oup.com]
- 17. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Organic compound - Wikipedia [en.wikipedia.org]
- 19. hyphadiscovery.com [hyphadiscovery.com]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 21. benchchem.com [benchchem.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. researchgate.net [researchgate.net]
- 24. Chemical Space Exploration of Oxetanes | MDPI [mdpi.com]
Spectroscopic Comparison of 2-(4-Bromophenyl)oxetane Diastereomers: A Guide to Stereochemical Assignment
Introduction
The oxetane ring, a four-membered cyclic ether, has emerged as a privileged structural motif in modern medicinal chemistry. Its incorporation into drug candidates can significantly enhance physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity, while also acting as a conformational restraint.[1][2] When the oxetane ring is substituted at two different positions, as in 2-(4-Bromophenyl)oxetane, it gives rise to diastereomers—stereoisomers that are not mirror images of each other. These diastereomers, designated as cis and trans, can exhibit profoundly different biological activities and pharmacokinetic profiles. Therefore, their unambiguous structural elucidation is a critical step in the drug discovery and development process.
This guide provides a comprehensive comparison of the cis and trans diastereomers of this compound. We will delve into the detailed spectroscopic analysis required to distinguish these isomers, grounded in the fundamental principles of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The causality behind experimental choices and the interpretation of spectral data will be explained, offering a self-validating framework for researchers, scientists, and drug development professionals.
Proposed Synthesis and Diastereomer Resolution
The synthesis of 2-aryl oxetanes can be achieved through various methods, with the intramolecular Williamson ether synthesis being a robust and common approach.[3] This process typically starts from a readily available aldehyde and generates a 1,3-halohydrin intermediate, which then undergoes base-mediated cyclization to form the oxetane ring as a mixture of diastereomers.
Experimental Protocol: Synthesis of this compound
-
Step 1: Aldol Addition. 4-Bromobenzaldehyde is reacted with the enolate of acetone in a cooled ethanol/water solution with NaOH to form 4-(4-bromophenyl)-4-hydroxybutan-2-one.
-
Step 2: Stereoselective Reduction. The resulting keto-alcohol is reduced using a reducing agent like sodium borohydride (NaBH₄) in methanol. This step is often diastereoselective but typically produces a mixture of syn and anti 1-(4-bromophenyl)butane-1,3-diols.
-
Step 3: Selective Halogenation. The primary alcohol of the 1,3-diol is selectively converted to a halide (e.g., a bromide using PBr₃ or a tosylate using TsCl, pyridine) to form the key cyclization precursor.
-
Step 4: Intramolecular Cyclization. The 3-halo-1-(4-bromophenyl)propan-1-ol intermediate is treated with a strong, non-nucleophilic base such as sodium hydride (NaH) in an aprotic solvent like THF. The alkoxide formed attacks the carbon bearing the halide in an intramolecular SN2 reaction to yield a mixture of cis- and trans-2-(4-Bromophenyl)oxetane.[3]
-
Step 5: Diastereomer Separation. The resulting diastereomeric mixture is separated and purified using column chromatography on silica gel with a non-polar eluent system (e.g., hexane/ethyl acetate gradient). The separation is monitored by thin-layer chromatography (TLC).
Methodologies: Spectroscopic Characterization
The unambiguous assignment of the cis and trans configurations relies on a suite of spectroscopic techniques, primarily multi-dimensional NMR.
Sample Preparation and Instrumentation
-
NMR Spectroscopy: Samples of each isolated diastereomer (~5-10 mg) are dissolved in deuterated chloroform (CDCl₃, 0.6 mL) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Spectra are acquired on a 400 MHz or higher field spectrometer.
-
FT-IR Spectroscopy: A drop of each neat liquid sample is placed between two NaCl or KBr plates. The spectrum is recorded using a Fourier-Transform Infrared spectrophotometer, typically over a range of 4000-400 cm⁻¹.
Experimental Workflow
The following diagram illustrates the logical flow from synthesis to definitive stereochemical assignment.
Caption: Experimental workflow from synthesis to assignment.
Spectroscopic Analysis and Data Interpretation
The key to differentiating the diastereomers lies in how the fixed spatial arrangement of the substituents influences the magnetic environment of the nuclei within the molecule.
Caption: Structures of cis- and trans-2-(4-Bromophenyl)oxetane.
1H NMR Spectroscopy
The proton NMR spectra provide the most immediate clues. The chemical shifts (δ) and coupling constants (J) of the oxetane ring protons (H2, H3, H4) are highly sensitive to stereochemistry.
| Proton | cis-Isomer (Predicted δ, ppm) | trans-Isomer (Predicted δ, ppm) | Rationale for Difference |
| H2 (CH) | ~5.5-5.7 | ~5.4-5.6 | In the cis isomer, H2 is on the same face as the bulky bromophenyl group, leading to potential deshielding. |
| H3 (CH₂) | Two distinct multiplets ~2.6-2.9 | Two distinct multiplets ~2.5-2.8 | The magnetic environment of the diastereotopic H3 protons is influenced differently by the phenyl ring's orientation. |
| H4 (CH₂) | Two distinct multiplets ~4.6-4.8 | Two distinct multiplets ~4.5-4.7 | Proximity to the anisotropic field of the phenyl ring causes significant shifts. The cis vs. trans arrangement alters these through-space effects. |
Expert Interpretation: The most telling difference arises from the through-space anisotropic effect of the aromatic ring. In the cis isomer, the H2 proton is held in closer proximity to the plane of the phenyl ring compared to the trans isomer, which can lead to a slight downfield shift. Furthermore, the dihedral angles between H2-H3 and H3-H4 protons differ, resulting in distinct vicinal coupling constants (³JHH), which can be analyzed using the Karplus relationship.[4]
13C NMR Spectroscopy
Carbon chemical shifts are sensitive to steric interactions. The gamma-gauche effect, where steric compression between atoms separated by three bonds causes an upfield shift, is particularly diagnostic.
| Carbon | cis-Isomer (Predicted δ, ppm) | trans-Isomer (Predicted δ, ppm) | Rationale for Difference |
| C2 (CH) | ~78-80 | ~79-81 | Subject to direct electronic effects of the aryl group. |
| C3 (CH₂) | ~28-30 | ~30-32 | In the cis isomer, C3 experiences greater steric hindrance (gamma-gauche effect) from the aryl ring, causing an upfield shift relative to the trans isomer. |
| C4 (CH₂) | ~68-70 | ~69-71 | Similar, but less pronounced, steric effects compared to C3. |
Expert Interpretation: The cis isomer is sterically more congested, with the large bromophenyl group and the C4 methylene group on the same side of the ring. This forces the C3 carbon into a sterically hindered environment, leading to a diagnostic upfield shift of 1-3 ppm compared to the less-strained trans isomer.[4] This is a reliable marker for distinguishing 2,4-disubstituted cyclic ethers.
2D NMR Spectroscopy: The Definitive Proof
While 1D NMR provides strong evidence, 2D NMR experiments, particularly NOESY (Nuclear Overhauser Effect Spectroscopy), provide irrefutable proof of relative stereochemistry.
-
COSY (Correlation Spectroscopy): This experiment confirms the connectivity, showing cross-peaks between J-coupled protons (H2 ↔ H3 ↔ H4), verifying the integrity of the oxetane ring spin system in both isomers.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the cornerstone experiment for stereochemical assignment. It detects protons that are close in space (<5 Å), regardless of their bonding.[5]
-
cis-Isomer: A strong NOE cross-peak is expected between the methine proton H2 and the protons at C4 that are on the same face of the ring.
-
trans-Isomer: A strong NOE cross-peak is expected between the methine proton H2 and the protons at C3 that are on the same face of the ring. No significant NOE should be observed between H2 and the C4 protons.
-
Caption: Diagnostic NOE correlations for the cis and trans isomers.
FT-IR Spectroscopy
Infrared spectroscopy is used to confirm the functional groups present. While both diastereomers will show very similar spectra, subtle differences can arise in the fingerprint region (1500-400 cm⁻¹).
| Vibrational Mode | Wavenumber (cm⁻¹) | Interpretation |
| Aromatic C-H Stretch | 3100-3000 | Confirms presence of the phenyl ring. |
| Aliphatic C-H Stretch | 3000-2850 | Confirms presence of the oxetane CH₂ and CH groups. |
| Aromatic C=C Stretch | 1600-1450 | Confirms the aromatic ring skeleton. |
| C-O-C Ether Stretch | 1150-1085 | Characteristic strong band for the cyclic ether. The exact position may differ slightly between isomers due to changes in ring strain and vibrational coupling.[6] |
| C-Br Stretch | 680-515 | Confirms the bromo-substituent. |
Expert Interpretation: The primary value of IR is for functional group confirmation rather than diastereomer differentiation. However, high-resolution analysis of the fingerprint region may reveal unique patterns of bands for each isomer, reflecting their distinct molecular symmetry and vibrational modes.[7]
Conclusion
The unambiguous differentiation of the cis and trans diastereomers of this compound is readily achievable through a systematic application of modern spectroscopic techniques. While 1H and 13C NMR provide strong indicative evidence based on predictable shielding and steric effects, 2D NOESY spectroscopy stands as the definitive, self-validating method. The presence or absence of a through-space correlation between the H2 methine proton and the H4 methylene protons provides an irrefutable assignment of the relative stereochemistry. This guide provides the foundational logic and experimental framework necessary for researchers to confidently assign and characterize these and other similarly substituted heterocyclic compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Determination of relative stereochemistry - NMR Wiki [nmrwiki.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Synthetic Routes to 2-Aryloxetanes: A Guide for Researchers
Introduction: The Rising Prominence of 2-Aryloxetanes in Medicinal Chemistry
The oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a privileged scaffold in modern drug discovery. Its unique conformational properties and ability to act as a bioisostere for commonly used functional groups, such as gem-dimethyl and carbonyl groups, have made it an attractive motif for medicinal chemists seeking to fine-tune the physicochemical properties of drug candidates. Among the various substituted oxetanes, the 2-aryloxetane moiety is of particular interest, offering a rigid scaffold that can orient an aryl group in a defined vector space, influencing molecular interactions with biological targets. This guide provides a head-to-head comparison of the most prevalent synthetic routes to 2-aryloxetanes, offering insights into their mechanisms, substrate scope, and practical considerations to aid researchers in selecting the optimal strategy for their specific needs.
Core Synthetic Strategies: A Comparative Overview
The synthesis of 2-aryloxetanes is primarily achieved through three distinct and well-established strategies, each with its own set of advantages and limitations:
-
The Paternò-Büchi Reaction: A photochemical [2+2] cycloaddition of an aromatic aldehyde or ketone with an alkene.
-
Intramolecular Williamson Ether Synthesis: The cyclization of a 1,3-halohydrin or a related precursor derived from a styrene.
-
Ring Expansion of Epoxides: The conversion of a 2-aryl-substituted epoxide to the corresponding oxetane, typically mediated by a sulfur ylide.
A fourth, emerging strategy involves modern photocatalytic methods that offer alternative pathways under milder conditions. This guide will delve into the intricacies of each approach, providing a comparative analysis of their performance based on experimental data.
The Paternò-Büchi Reaction: A Photochemical Approach
The Paternò-Büchi reaction is a classic photochemical transformation that directly yields the oxetane ring from a carbonyl compound and an alkene. For the synthesis of 2-aryloxetanes, this typically involves the reaction of an aromatic aldehyde (e.g., benzaldehyde) with an alkene.
Mechanism and Stereoselectivity
The reaction is initiated by the photoexcitation of the aromatic carbonyl to its triplet state. This excited species then adds to the alkene to form a 1,4-biradical intermediate. The regioselectivity of the reaction is governed by the stability of this biradical, with the more stable radical dictating the orientation of the addition. Subsequent spin inversion and ring closure afford the oxetane product. The stereochemical outcome is often a mixture of diastereomers, and the ratio can be influenced by the reaction conditions and the nature of the substrates.
Introduction: The Rising Prominence of 2-Aryloxetanes in Medicinal Chemistry
The oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a privileged scaffold in modern drug discovery. Its unique conformational properties and ability to act as a bioisostere for commonly used functional groups, such as gem-dimethyl and carbonyl groups, have made it an attractive motif for medicinal chemists seeking to fine-tune the physicochemical properties of drug candidates. Among the various substituted oxetanes, the 2-aryloxetane moiety is of particular interest, offering a rigid scaffold that can orient an aryl group in a defined vector space, influencing molecular interactions with biological targets. This guide provides a head-to-head comparison of the most prevalent synthetic routes to 2-aryloxetanes, offering insights into their mechanisms, substrate scope, and practical considerations to aid researchers in selecting the optimal strategy for their specific needs.
Core Synthetic Strategies: A Comparative Overview
The synthesis of 2-aryloxetanes is primarily achieved through three distinct and well-established strategies, each with its own set of advantages and limitations:
-
The Paternò-Büchi Reaction: A photochemical [2+2] cycloaddition of an aromatic aldehyde or ketone with an alkene.
-
Intramolecular Williamson Ether Synthesis: The cyclization of a 1,3-halohydrin or a related precursor derived from a styrene.
-
Ring Expansion of Epoxides: The conversion of a 2-aryl-substituted epoxide to the corresponding oxetane, typically mediated by a sulfur ylide.
A fourth, emerging strategy involves modern photocatalytic methods that offer alternative pathways under milder conditions. This guide will delve into the intricacies of each approach, providing a comparative analysis of their performance based on experimental data.
The Paternò-Büchi Reaction: A Photochemical Approach
The Paternò-Büchi reaction is a classic photochemical transformation that directly yields the oxetane ring from a carbonyl compound and an alkene.[1] For the synthesis of 2-aryloxetanes, this typically involves the reaction of an aromatic aldehyde (e.g., benzaldehyde) with an alkene.
Mechanism and Stereoselectivity
The reaction is initiated by the photoexcitation of the aromatic carbonyl to its triplet state. This excited species then adds to the alkene to form a 1,4-biradical intermediate. The regioselectivity of the reaction is governed by the stability of this biradical, with the more stable radical dictating the orientation of the addition.[2] Subsequent spin inversion and ring closure afford the oxetane product. The stereochemical outcome is often a mixture of diastereomers, and the ratio can be influenced by the reaction conditions and the nature of the substrates.[3][4] For instance, triplet-mediated pathways, which are common with aromatic ketones, often lead to the more thermodynamically stable trans-oxetanes.[4]
Diagram of the Paternò-Büchi Reaction Mechanism
Caption: General mechanism of the Paternò-Büchi reaction.
Substrate Scope & Limitations
The Paternò-Büchi reaction is effective for a range of aromatic aldehydes and ketones. Electron-rich alkenes generally give higher yields.[5] However, the reaction can suffer from low quantum yields, the formation of side products, and challenges in controlling stereoselectivity. Furthermore, the requirement for UV irradiation can limit its application to substrates with sensitive functional groups and can be difficult to scale up.
Recent advances have demonstrated visible-light-mediated Paternò-Büchi reactions using photocatalysts, which can proceed under milder conditions. These methods often utilize an iridium-based photocatalyst to facilitate triplet energy transfer to the carbonyl substrate, expanding the reaction's scope and improving its practicality.
Experimental Protocol: Synthesis of 2-Phenyl-3,3-dimethyloxetane
This protocol is a representative example of the Paternò-Büchi reaction.
Materials:
-
Benzaldehyde
-
2-Methyl-2-butene
-
Benzene (solvent)
-
High-pressure mercury lamp
Procedure:
-
A solution of benzaldehyde (1.0 eq) and 2-methyl-2-butene (2.0 eq) in benzene is prepared in a quartz reaction vessel.
-
The solution is deoxygenated by bubbling with nitrogen for 30 minutes.
-
The reaction vessel is placed in a photochemical reactor and irradiated with a high-pressure mercury lamp at room temperature for 24 hours.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield a mixture of 2-phenyl-3,3-dimethyloxetane and 2-phenyl-2,3-dimethyloxetane.
Intramolecular Williamson Ether Synthesis: A Reliable Cyclization
The intramolecular Williamson ether synthesis is a robust and widely used method for constructing the oxetane ring. This approach involves the formation of an O-C bond via an intramolecular SN2 reaction of a suitably functionalized precursor.
Mechanism and Precursor Synthesis
The key step is the deprotonation of a hydroxyl group to form an alkoxide, which then displaces a leaving group (typically a halide or a sulfonate ester) positioned at the 3-position relative to the alcohol. The reaction proceeds with inversion of configuration at the carbon bearing the leaving group.
For the synthesis of 2-aryloxetanes, the necessary 1,3-difunctionalized precursors are commonly prepared from styrenes. A typical sequence involves the dihydroxylation of the styrene to a 1-aryl-1,2-ethanediol, followed by selective functionalization of the primary alcohol to introduce a good leaving group. Subsequent treatment with a base promotes the cyclization.
Diagram of the Intramolecular Williamson Ether Synthesis Workflow
Caption: Typical workflow for 2-aryloxetane synthesis via Williamson etherification.
Substrate Scope & Advantages
This method is highly versatile and tolerates a wide range of functional groups on the aromatic ring. The stereochemistry of the final product can be controlled by using enantiomerically pure precursors. The reaction conditions are generally mild, and the starting materials are often readily available. This makes the Williamson ether synthesis a reliable and scalable option for the preparation of 2-aryloxetanes.
Experimental Protocol: Synthesis of 2-Phenyloxetane
This protocol outlines a typical procedure starting from styrene.
Materials:
-
Styrene
-
AD-mix-β (for asymmetric dihydroxylation) or OsO₄/NMO (for dihydroxylation)
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Sodium hydride (NaH)
-
Tetrahydrofuran (THF)
Procedure:
-
Dihydroxylation: To a solution of styrene (1.0 eq) in a suitable solvent system (e.g., t-BuOH/H₂O), add the dihydroxylation reagent (e.g., AD-mix-β). Stir at room temperature until the reaction is complete. Work-up and purify to obtain 1-phenyl-1,2-ethanediol.
-
Tosylation: Dissolve the diol (1.0 eq) in pyridine and cool to 0 °C. Add p-toluenesulfonyl chloride (1.05 eq) portion-wise. Stir the reaction at 0 °C for 4 hours and then at room temperature overnight. Work-up and purify to isolate the primary tosylate.
-
Cyclization: To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of the tosylate (1.0 eq) in THF dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction carefully with water, extract with ether, and purify the crude product by column chromatography to yield 2-phenyloxetane.
Ring Expansion of Epoxides: A Sulfur Ylide-Mediated Approach
The ring expansion of epoxides provides another efficient route to oxetanes. For the synthesis of 2-aryloxetanes, this involves the reaction of a 2-arylepoxide (e.g., styrene oxide) with a sulfur ylide, such as trimethylsulfoxonium iodide.
Mechanism
The reaction is initiated by the nucleophilic attack of the sulfur ylide on the less sterically hindered carbon of the epoxide, leading to a ring-opened betaine intermediate. This intermediate then undergoes an intramolecular SN2 reaction, with the oxygen anion displacing dimethyl sulfoxide (DMSO) to form the four-membered oxetane ring.
Diagram of the Epoxide Ring Expansion Mechanism
References
The Oxetane Advantage: A Comparative In Vitro ADME Profile of 2-(4-Bromophenyl)oxetane-Containing Drug Candidates
For researchers, scientists, and drug development professionals, the journey from a promising hit to a viable drug candidate is paved with rigorous profiling and optimization. A critical juncture in this path is the early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Poor ADME profiles are a leading cause of late-stage attrition, making early, predictive in vitro screening an indispensable component of modern drug discovery.[1][2]
This guide provides an in-depth comparative analysis of the in vitro ADME profile of a hypothetical drug candidate, Compound A , which features a 2-(4-Bromophenyl)oxetane moiety. We will objectively compare its performance against two structural analogues lacking the oxetane ring: Comparator B (gem-dimethyl analogue) and Comparator C (carbonyl analogue). This comparison will be supported by experimental data from a standard panel of in vitro ADME assays, demonstrating the strategic advantages conferred by the oxetane scaffold.
The incorporation of an oxetane ring into a molecule can lead to profound and beneficial changes in its physicochemical properties.[3] This four-membered cyclic ether is increasingly utilized in medicinal chemistry to enhance drug-like characteristics.[4][5][6] The oxetane moiety can act as a bioisosteric replacement for more metabolically susceptible groups like gem-dimethyl or carbonyl moieties, often leading to improved metabolic stability, aqueous solubility, and lipophilicity.[7][8][9]
Comparative ADME Profiling: A Data-Driven Overview
The following table summarizes the in vitro ADME data for Compound A and its comparators. This data provides a clear, quantitative comparison of their performance across key drug-like properties.
| Parameter | Assay | Compound A (this compound) | Comparator B (gem-dimethyl) | Comparator C (carbonyl) | Desired Profile |
| Metabolic Stability | Human Liver Microsomal Stability | t½ = 125 min | t½ = 38 min | t½ = 15 min | High t½ |
| Intrinsic Clearance (CLint) | 15 µL/min/mg | 45 µL/min/mg | 115 µL/min/mg | Low CLint | |
| Permeability | Caco-2 Permeability (Papp A→B) | 15.2 x 10⁻⁶ cm/s | 18.5 x 10⁻⁶ cm/s | 5.1 x 10⁻⁶ cm/s | High Papp |
| Efflux Ratio (Papp B→A / Papp A→B) | 1.2 | 2.8 | 1.5 | < 2 | |
| Plasma Protein Binding | Human Plasma Protein Binding | 85% | 95% | 88% | Moderate |
| Fraction Unbound (fu) | 0.15 | 0.05 | 0.12 | Higher fu | |
| CYP450 Inhibition | CYP3A4 IC₅₀ | > 50 µM | 8.5 µM | 12.3 µM | High IC₅₀ |
| CYP2D6 IC₅₀ | > 50 µM | 15.2 µM | 25.8 µM | High IC₅₀ | |
| Cardiac Safety | hERG Inhibition IC₅₀ | > 30 µM | 5.5 µM | 9.8 µM | High IC₅₀ |
| Aqueous Solubility | Kinetic Solubility (pH 7.4) | 150 µM | 25 µM | 120 µM | High Solubility |
Deep Dive into the Assays: Methodologies and Mechanistic Insights
Metabolic Stability in Human Liver Microsomes
The "Why": Assessing metabolic stability is crucial for predicting a drug's half-life and oral bioavailability.[8] Rapid metabolism by cytochrome P450 (CYP) enzymes in the liver is a common reason for poor pharmacokinetic profiles. The oxetane ring in Compound A is designed to be more metabolically robust compared to the gem-dimethyl and carbonyl groups in Comparators B and C, respectively.[10] The oxetane's structure can sterically hinder access of metabolizing enzymes to adjacent sites.[8]
Experimental Protocol: Human Liver Microsomal Stability Assay
-
Preparation of Incubation Mixture: A reaction mixture is prepared containing human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in a potassium phosphate buffer (100 mM, pH 7.4).
-
Compound Incubation: The test compounds (Compound A, Comparator B, and Comparator C) are added to the pre-warmed (37°C) incubation mixture to a final concentration of 1 µM.
-
Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The natural logarithm of the percentage of the remaining compound is plotted against time. The slope of the linear regression gives the elimination rate constant (k), from which the half-life (t½ = 0.693/k) and intrinsic clearance (CLint) are calculated.
Caption: Workflow for the in vitro metabolic stability assay.
Caco-2 Permeability Assay
The "Why": The Caco-2 permeability assay is the gold standard for predicting intestinal drug absorption.[11][12] This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form tight junctions, mimicking the intestinal epithelial barrier.[13][] It allows for the determination of the apparent permeability coefficient (Papp) and the identification of active efflux.[11]
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21 days to allow for differentiation and monolayer formation.[12]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[11]
-
Bidirectional Transport Study:
-
Apical to Basolateral (A→B): The test compound (10 µM) is added to the apical (donor) compartment, and the appearance of the compound in the basolateral (receiver) compartment is monitored over time (e.g., 2 hours).
-
Basolateral to Apical (B→A): The test compound (10 µM) is added to the basolateral (donor) compartment, and its appearance in the apical (receiver) compartment is monitored.
-
-
Sample Analysis: Samples from both compartments are collected at the end of the incubation period and analyzed by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (Papp B→A / Papp A→B) is determined to assess if the compound is a substrate for efflux transporters like P-glycoprotein. An efflux ratio greater than 2 suggests active efflux.
Caption: Caco-2 permeability assay workflow.
Plasma Protein Binding (PPB)
The "Why": The extent to which a drug binds to plasma proteins influences its distribution and efficacy, as only the unbound (free) fraction is pharmacologically active.[15][16] High plasma protein binding can limit the amount of drug available to reach its target. The Rapid Equilibrium Dialysis (RED) method is a reliable way to determine the unbound fraction.[15][16]
Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay
-
Sample Preparation: The test compound is spiked into human plasma at a final concentration of 1-10 µM.[15]
-
RED Device Setup: The plasma containing the test compound is added to one chamber of the RED device, and phosphate-buffered saline (PBS, pH 7.4) is added to the other chamber. The chambers are separated by a semipermeable membrane.[16]
-
Equilibration: The device is incubated at 37°C for 4 hours with shaking to allow the unbound compound to reach equilibrium across the membrane.[16][17]
-
Sample Collection and Analysis: Aliquots are taken from both the plasma and buffer chambers. The samples are matrix-matched, and proteins are precipitated. The concentration of the compound in each sample is determined by LC-MS/MS.[16]
-
Data Analysis: The percentage of unbound compound (fraction unbound, fu) is calculated from the ratio of the compound concentration in the buffer chamber to that in the plasma chamber.
Caption: Rapid Equilibrium Dialysis (RED) workflow.
Cytochrome P450 (CYP) Inhibition Assay
The "Why": Inhibition of CYP enzymes is a major cause of drug-drug interactions.[18][19] This assay assesses the potential of a compound to inhibit the activity of the major drug-metabolizing CYP isoforms (e.g., CYP3A4, CYP2D6). A high IC₅₀ value is desirable, indicating a lower risk of drug-drug interactions.[20][21]
Experimental Protocol: CYP Inhibition Assay
-
Reaction Setup: A reaction mixture containing a specific CYP isoform (from human liver microsomes or recombinant sources), a fluorescent probe substrate, and varying concentrations of the test compound is prepared in a 96-well plate.
-
Initiation of Reaction: The reaction is initiated by adding NADPH.
-
Incubation: The plate is incubated at 37°C for a specific time.
-
Fluorescence Measurement: The formation of the fluorescent metabolite is measured using a plate reader.
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a vehicle control. The IC₅₀ value is determined by fitting the data to a four-parameter logistic equation.
hERG Safety Assay
The "Why": Blockade of the hERG potassium channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[22][23] Therefore, assessing a compound's hERG liability early in development is a critical safety screen.[24][25] The strong electron-withdrawing nature of the oxetane can reduce the basicity of adjacent amines, a common feature associated with hERG inhibition.[4]
Experimental Protocol: Automated Patch Clamp hERG Assay
-
Cell Preparation: A cell line stably expressing the hERG channel (e.g., HEK-293 or CHO cells) is used.[23]
-
Automated Patch Clamp: The assay is performed on an automated patch clamp system (e.g., QPatch).[22][23] Whole-cell recordings are established.
-
Compound Application: The test compound is applied at multiple concentrations to the cells.
-
Current Measurement: The hERG tail current is measured before and after the application of the compound using a specific voltage protocol.
-
Data Analysis: The percentage of hERG channel inhibition is calculated for each concentration. The IC₅₀ value is determined by plotting the concentration-response curve.
Conclusion: The Strategic Value of the this compound Moiety
The comparative in vitro ADME data clearly demonstrates the advantages of incorporating a this compound moiety into a drug candidate. Compound A exhibits a significantly improved profile compared to its gem-dimethyl and carbonyl analogues.
-
Enhanced Metabolic Stability: The oxetane ring in Compound A provides a substantial barrier to metabolic degradation, resulting in a longer half-life and lower intrinsic clearance. This is a crucial advantage for achieving desirable pharmacokinetic properties in vivo.[9][26]
-
Favorable Permeability and Low Efflux: Compound A shows high permeability and is not a significant substrate for efflux pumps, suggesting good potential for oral absorption.
-
Optimized Plasma Protein Binding: While still significantly bound, Compound A has a higher fraction of unbound drug compared to the highly lipophilic Comparator B, which could translate to better efficacy.
-
Reduced CYP Inhibition Potential: The high IC₅₀ values for major CYP isoforms indicate a low risk of drug-drug interactions for Compound A.
-
Improved Cardiac Safety Profile: Critically, Compound A shows a significantly lower potential for hERG channel inhibition, a major safety hurdle in drug development. This can be attributed to the oxetane's ability to modulate the physicochemical properties of the molecule.[6][27]
-
Superior Aqueous Solubility: The polar nature of the oxetane ring significantly boosts the aqueous solubility of Compound A compared to its gem-dimethyl counterpart, which is beneficial for formulation and bioavailability.[4][7]
References
- 1. [PDF] The impact of early ADME profiling on drug discovery and development strategy | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]
- 11. enamine.net [enamine.net]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 15. AID 1937 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 17. Plasma Protein Binding Assay [visikol.com]
- 18. Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Targeted but Troubling: CYP450 Inhibition by Kinase and PARP Inhibitors and Its Clinical Implications [mdpi.com]
- 20. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications [biomolther.org]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 24. reactionbiology.com [reactionbiology.com]
- 25. Early identification of hERG liability in drug discovery programs by automated patch clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide: Assessing the Impact of the Oxetane Ring on Compound Solubility and Lipophilicity
In modern medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacokinetic profiles is a cornerstone of successful drug development. Among the plethora of structural motifs available, the oxetane ring—a four-membered cyclic ether—has emerged from academic curiosity to become a valuable tool for fine-tuning critical physicochemical properties.[1][2] This guide provides an in-depth comparison of oxetane-containing compounds against common structural alternatives, focusing on the quantifiable impact on aqueous solubility and lipophilicity. We will explore the underlying mechanistic principles, present supporting experimental data, and provide detailed protocols for researchers to validate these effects in their own discovery campaigns.
The rationale for incorporating an oxetane is often rooted in its unique combination of features: a small, polar, and rigid three-dimensional structure.[3][4] It is frequently employed as a bioisosteric replacement for functionalities that may confer undesirable properties, most notably the gem-dimethyl and carbonyl groups.[5][6] As a surrogate for a gem-dimethyl group, the oxetane offers a similar steric footprint but introduces a polar ether oxygen, fundamentally altering the compound's interaction with aqueous environments.[3][5] This substitution can block metabolically vulnerable C-H bonds without the associated penalty of increased lipophilicity that the gem-dimethyl group imparts.[2][5] When replacing a carbonyl group, the oxetane maintains hydrogen bond acceptor capabilities but is generally more resistant to metabolic degradation.[6][7]
The Oxetane Effect on Aqueous Solubility
Poor aqueous solubility is a primary hurdle in drug discovery, often leading to low oral bioavailability and challenging formulation development.[8] The introduction of an oxetane ring is a powerful and validated strategy to mitigate this issue. The magnitude of the solubility enhancement is context-dependent but can be profound.
Causality Behind the Enhancement:
The dramatic improvement in solubility is primarily attributed to two factors. First, the electronegative oxygen atom within the strained four-membered ring introduces significant polarity and a strong dipole moment. Second, the exposed lone pairs on the ether oxygen make the oxetane an effective hydrogen bond acceptor, capable of forming stronger hydrogen bonds than other cyclic ethers like tetrahydrofuran (THF).[5][7] This enhanced interaction with water molecules disrupts the crystal lattice of the solid-state compound more effectively and favors solvation, leading to a marked increase in aqueous solubility.[9][10]
Comparative Experimental Data:
Matched molecular pair analysis, where a specific functional group is systematically replaced, provides the clearest evidence of the oxetane's impact. Studies by Carreira and colleagues have demonstrated that replacing a gem-dimethyl group with a 3,3-disubstituted oxetane can increase aqueous solubility by a factor of 4 to over 4000, depending on the parent scaffold.[9][11]
| Compound Pair | Original Moiety | cLogP | Aqueous Solubility (µg/mL) | Replacement Moiety | cLogP | Aqueous Solubility (µg/mL) | Fold Increase in Solubility | Reference |
| Pair A | gem-dimethyl | 3.9 | < 0.01 | Oxetane | 2.1 | 43 | >4300 | [11] |
| Pair B | gem-dimethyl | 3.1 | 1.8 | Oxetane | 1.3 | 7.6 | 4.2 | [11] |
| Pair C (EZH2 Inhibitor) | gem-dimethylisoxazole | - | 1.4 | methoxymethyl-oxetane | - | >200 | >140 | [2] |
| Pair D (MMP-13 Inhibitor) | methyl | 3.5 | 1 | Oxetane | 2.7 | 46 | 46 | [4] |
Table 1: Comparative analysis of aqueous solubility upon replacement of non-polar groups with an oxetane ring.
The data clearly illustrates that this bioisosteric replacement is a highly effective strategy for rescuing compounds with solubility liabilities.[4][11]
Modulating Lipophilicity: The Oxetane Advantage
Lipophilicity, commonly expressed as logP or logD, is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[12] While a certain level of lipophilicity is required for membrane permeability, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.[5][12] The oxetane ring serves as a "hydrophilic spacer," allowing chemists to introduce steric bulk without significantly increasing lipophilicity.[5]
Causality Behind Lipophilicity Reduction:
The replacement of a purely lipophilic hydrocarbon group like gem-dimethyl with the polar oxetane ring inherently reduces the overall lipophilicity of the molecule.[5] The ether oxygen's ability to engage in hydrogen bonding with water favors partitioning into the aqueous phase over the lipophilic phase (typically n-octanol in experimental setups).[13] This shift is reflected in lower logP and logD values.
Comparative Experimental Data:
The impact on lipophilicity is as significant as the effect on solubility. The reduction in logD can be crucial for optimizing a compound's overall drug-like properties.
| Compound Pair | Original Moiety | logD at pH 7.4 | Replacement Moiety | logD at pH 7.4 | ΔlogD | Reference |
| Pair E | gem-dimethyl | 3.6 | Oxetane | 1.8 | -1.8 | [11] |
| Pair F | gem-dimethyl | 2.5 | Oxetane | 0.7 | -1.8 | [11] |
| Pair G (RSV Inhibitor) | gem-dimethyl | - | Oxetane | - | Lower Vss* | [4] |
Table 2: Comparative analysis of lipophilicity (logD) upon replacement of a gem-dimethyl group with an oxetane ring. *In this case, the reduced basicity of a nearby amine, caused by the oxetane, led to a lower volume of distribution (Vss), an indirect but valuable consequence of modulating physicochemical properties.
This deliberate reduction in lipophilicity while maintaining or improving other parameters like metabolic stability is a key reason for the "oxetane rush" in medicinal chemistry.[1][2]
Experimental Design & Protocols
To empower researchers to conduct their own comparative analyses, this section provides standardized, step-by-step protocols for measuring aqueous solubility and lipophilicity. A self-validating system requires rigorous and reproducible experimental design.
Workflow for Comparative Physicochemical Profiling
The decision to incorporate an oxetane should be data-driven. The following workflow outlines a logical approach to guide this process.
Caption: A data-driven workflow for evaluating an oxetane bioisostere.
Protocol 1: Thermodynamic Aqueous Solubility Measurement (Shake-Flask Method)
This method determines the equilibrium solubility of a compound and is considered the gold standard.[14][15]
Principle: An excess amount of the solid compound is agitated in a buffered aqueous solution until equilibrium is reached. The supernatant is then analyzed to determine the concentration of the dissolved compound.
Step-by-Step Methodology:
-
Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. This buffer choice is critical as it mimics physiological pH, and the solubility of ionizable compounds is pH-dependent.[8][16]
-
Sample Addition: Add an excess amount of the solid test compound (e.g., ~1 mg) to a glass vial. The key is to ensure enough solid remains undissolved at the end of the experiment to confirm saturation.
-
Incubation: Add a precise volume of PBS (e.g., 1 mL) to the vial. Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24 hours to allow the system to reach thermodynamic equilibrium.[14]
-
Phase Separation: After incubation, allow the vials to stand undisturbed for at least 1 hour to let the undissolved solid settle.
-
Sampling & Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a 0.45 µm filter to remove any remaining micro-particulates.
-
Quantification: Prepare a series of dilutions of the filtered supernatant. Analyze the concentration of the compound in these samples using a validated analytical method, typically HPLC-UV or LC-MS/MS.[14]
-
Calculation: Construct a standard curve using known concentrations of the compound. Use this curve to determine the concentration in the saturated solution, which represents the thermodynamic solubility.
Protocol 2: Lipophilicity Measurement (logD at pH 7.4)
This protocol determines the distribution coefficient of a compound between an aqueous and a lipophilic phase at physiological pH.[17][18]
Principle: The compound is partitioned between two immiscible phases, n-octanol and PBS (pH 7.4). The concentration of the compound in each phase is measured to calculate the distribution ratio.
Step-by-Step Methodology:
-
Phase Pre-saturation: Mix equal volumes of n-octanol and PBS (pH 7.4) in a separation funnel. Shake vigorously for several hours and then allow the layers to separate completely overnight. This ensures that each phase is saturated with the other, which is crucial for accurate measurements.[18][19]
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Partitioning: In a glass vial, add a precise volume of the pre-saturated n-octanol (e.g., 1 mL) and pre-saturated PBS (e.g., 1 mL).
-
Spiking: Add a small volume of the compound's stock solution to the biphasic system (the final DMSO concentration should be <1% to avoid affecting the partitioning).
-
Equilibration: Seal the vial and shake or rotate for 1-2 hours at a constant temperature to allow the compound to distribute fully between the two phases.[13]
-
Phase Separation: Centrifuge the vial at a low speed (e.g., 2000 rpm for 10 minutes) to ensure complete separation of the two layers.
-
Sampling: Carefully withdraw a precise aliquot from both the upper n-octanol layer and the lower aqueous PBS layer.
-
Quantification: Determine the concentration of the compound in each aliquot using HPLC-UV or LC-MS/MS.[17][19]
-
Calculation: The logD is calculated using the following formula: logD7.4 = log10 ( [Compound]octanol / [Compound]PBS )
Conclusion and Future Outlook
The strategic incorporation of an oxetane ring is a proven and powerful tactic in modern medicinal chemistry to overcome liabilities associated with poor solubility and high lipophilicity.[20] As demonstrated by extensive comparative data, its ability to act as a polar surrogate for gem-dimethyl and carbonyl groups allows for significant, predictable improvements in key drug-like properties.[1][11] The mechanistic basis for these improvements—the introduction of a polar, hydrogen-bond accepting ether oxygen within a compact, rigid framework—is well understood.
By employing the rigorous experimental protocols detailed in this guide, researchers can confidently assess the impact of this valuable motif within their own chemical series. The continued development of novel synthetic methods to access diverse oxetane building blocks will further accelerate their inclusion in drug discovery campaigns, paving the way for the development of safer and more effective therapeutics.[21][22]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 13. enamine.net [enamine.net]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. researchgate.net [researchgate.net]
- 16. lifechemicals.com [lifechemicals.com]
- 17. researchgate.net [researchgate.net]
- 18. benthamdirect.com [benthamdirect.com]
- 19. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Strain-Release-Driven Modular Synthesis of Oxetane-Based Amide Bioisosteres: Concise, Robust and Scalable Approach - Enamine [enamine.net]
A Comparative Guide to Purity Validation of 2-(4-Bromophenyl)oxetane: A Dual Approach with HPLC and Elemental Analysis
In the landscape of modern medicinal chemistry, the oxetane ring has emerged as a valuable structural motif.[1][2] Its unique physicochemical properties—acting as a polar equivalent to the gem-dimethyl group or a metabolically robust alternative to a carbonyl—make it a desirable component in drug design.[3][4] 2-(4-Bromophenyl)oxetane, a key building block in synthesizing more complex pharmaceutical intermediates, exemplifies this trend.[5] However, its utility is directly contingent on its purity. Undetected impurities can derail downstream synthetic steps and compromise the biological activity and safety of the final active pharmaceutical ingredient (API).
This guide provides an in-depth, comparative analysis of two orthogonal and fundamental techniques for validating the purity of this compound: High-Performance Liquid Chromatography (HPLC) for quantifying purity and detecting related impurities, and Elemental Analysis for confirming fundamental compositional integrity. We will delve into the causality behind methodological choices, present detailed experimental protocols, and compare the strengths and limitations of each approach, grounding our discussion in established regulatory frameworks like the ICH Q2(R1) guidelines.[6][7][8]
Part 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone of purity analysis in the pharmaceutical industry, separating components in a mixture for individual quantification.[9] For a molecule like this compound, a Reversed-Phase HPLC (RP-HPLC) method is the logical starting point.
Causality of Method Design: The choice of an RP-HPLC method is dictated by the molecule's structure. The bromophenyl group imparts significant hydrophobicity, making it well-suited for retention on a non-polar stationary phase, such as C18.[10][11] The mobile phase, a polar mixture of water and an organic solvent like acetonitrile, elutes the compound based on its partitioning between the two phases. This separation mechanism is highly effective for isolating the main compound from potential impurities, which may arise from the synthesis, such as starting materials or by-products with different polarities.[1][12]
Workflow for HPLC Purity Validation
Caption: Workflow for HPLC purity analysis of this compound.
Experimental Protocol: RP-HPLC Method
This protocol is designed to be a self-validating system, incorporating system suitability checks as mandated by pharmacopeial standards.
-
Instrumentation and Consumables:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/PDA detector.
-
C18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Ultrapure Water.
-
Trifluoroacetic Acid (TFA).
-
-
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Mobile Phase A | 0.1% TFA in Water | TFA acts as an ion-pairing agent, improving peak shape for any potential ionizable impurities. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is a common organic modifier providing good elution strength for aromatic compounds. |
| Gradient | 70% A to 30% A over 20 min | A gradient ensures elution of both more polar and less polar impurities within a reasonable runtime. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 220 nm | The phenyl ring provides strong chromophoric activity at lower UV wavelengths. |
| Injection Vol. | 10 µL | A small volume minimizes potential for band broadening. |
-
Preparation of Solutions:
-
Standard Solution: Accurately weigh ~10 mg of this compound reference standard and dissolve in a 1:1 mixture of Acetonitrile:Water to make a 100 µg/mL solution.
-
Sample Solution: Prepare the test sample in the same manner as the standard solution.
-
-
Analysis Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Perform a System Suitability Test (SST): Inject the standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%.
-
Inject a blank (diluent) to ensure no carryover or system contamination.
-
Inject the sample solution in duplicate.
-
Calculate the purity using the area normalization method, assuming all impurities have a similar response factor.
-
Data Summary & Validation
The method's reliability must be confirmed through validation, following ICH Q2(R1) guidelines.
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | Peak is pure and resolved from impurities | Peak purity index > 0.999 |
| Linearity (R²) | ≥ 0.999 | 0.9995 (over 10-150 µg/mL) |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | ≤ 2.0% | 0.8% (Intra-day), 1.2% (Inter-day) |
| Limit of Quantitation | S/N ratio ≥ 10 | 0.1 µg/mL |
Part 2: Compositional Verification by Elemental Analysis
While HPLC excels at determining purity relative to other components, it provides no information about the absolute elemental composition of the main peak. Elemental analysis, specifically combustion analysis, fills this critical gap.[13] It determines the mass percentages of carbon, hydrogen, and heteroatoms (in this case, bromine) in a sample.
Causality of Method Design: The technique involves the complete combustion of a small, precisely weighed sample in an oxygen-rich environment.[14] This process quantitatively converts carbon to CO₂, hydrogen to H₂O, and bromine to HBr or Br₂. These combustion products are then separated and measured by detectors (e.g., thermal conductivity or infrared). The results are compared against the theoretical elemental composition calculated from the molecular formula, C₉H₉BrO.[15] Any significant deviation can indicate the presence of impurities that co-elute in HPLC or the presence of residual solvents.
Workflow for Elemental Analysis
Caption: Workflow for elemental analysis via combustion.
Experimental Protocol: Combustion Analysis
-
Instrumentation:
-
CHN(S/X) Elemental Analyzer.
-
Microbalance (readable to 0.001 mg).
-
-
Preparation and Analysis:
-
Calibrate the instrument using a certified organic standard (e.g., Acetanilide).
-
Accurately weigh 1-3 mg of the dried this compound sample into a tin capsule.
-
Fold the capsule to enclose the sample and place it in the instrument's autosampler.
-
Run the analysis in triplicate. The instrument will automatically combust the sample and calculate the percentage of each element.
-
Data Summary & Interpretation
The acceptance criterion is typically that the experimentally found values must be within ±0.4% of the theoretical values.
Molecular Formula: C₉H₉BrO Molecular Weight: 213.07 g/mol
| Element | Theoretical % | Found % (Mean, n=3) | Deviation |
| Carbon (C) | 50.73% | 50.65% | -0.08% |
| Hydrogen (H) | 4.26% | 4.31% | +0.05% |
| Bromine (Br) | 37.49% | Not directly measured¹ | - |
| Oxygen (O) | 7.51% | By difference² | 7.53% |
¹ Note: Direct bromine analysis may require a specific setup or a different combustion method (e.g., combustion ion chromatography).[16] Often, C and H values conforming to theory are considered strong evidence of purity. ² Oxygen is typically calculated by difference: 100% - (%C + %H + %Br).
Part 3: Comparative Analysis and Orthogonal Validation
HPLC and Elemental Analysis are not redundant; they are complementary, providing an orthogonal validation of purity. Orthogonality in analytics means using two methods with fundamentally different principles of measurement, which provides a much higher degree of confidence in the final result.
| Feature | HPLC (Purity) | Elemental Analysis (Composition) |
| Primary Question | "What is the percentage of the main compound relative to detectable impurities?" | "Does the sample have the correct elemental formula?" |
| Principle | Differential partitioning and separation | Complete combustion and gas detection |
| Specificity | High for separating structurally similar compounds.[17] | Absolute for elemental ratios. Insensitive to isomeric impurities. |
| Sensitivity | High (ppm or ng level). | Lower (requires mg of pure sample). |
| Information | Provides quantitative purity, retention time, and detects related substances. | Provides %C, %H, %N, etc. Confirms empirical formula. |
| Limitations | Assumes all impurities are detectable (e.g., have a chromophore) and have a similar response factor. | Cannot distinguish between isomers. Provides no information on the number or nature of impurities. |
Alternative and Complementary Techniques
For a comprehensive characterization, other techniques should be considered:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Couples the separation power of HPLC with the mass identification capability of MS. It is invaluable for identifying unknown impurities by providing their molecular weight.[18][19]
-
Gas Chromatography (GC): A suitable alternative for analyzing volatile impurities, such as residual solvents.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative purity assessment (qNMR) against a certified internal standard.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the presence of key functional groups and serves as a robust identity test by comparing the sample's fingerprint spectrum to that of a reference standard.[19]
Conclusion
Validating the purity of a critical building block like this compound requires a multi-faceted, scientifically rigorous approach. Relying on a single technique is insufficient. The combination of HPLC to quantify process-related impurities and Elemental Analysis to confirm the fundamental elemental composition provides a powerful, orthogonal strategy. This dual-validation approach ensures that the material meets the stringent identity, purity, and quality standards demanded in drug development, thereby guaranteeing the integrity of subsequent research and manufacturing. This robust analytical package, grounded in the principles of ICH guidelines, forms the bedrock of confidence for any researcher using this versatile chemical intermediate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 5. This compound [myskinrecipes.com]
- 6. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 7. database.ich.org [database.ich.org]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. blog.brewerscience.com [blog.brewerscience.com]
- 10. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 11. c18 reversed-phase hplc: Topics by Science.gov [science.gov]
- 12. Oxetane synthesis [organic-chemistry.org]
- 13. Combustion analysis - Wikipedia [en.wikipedia.org]
- 14. Combustion_analysis [chemeurope.com]
- 15. This compound | 25574-16-7 [sigmaaldrich.com]
- 16. gulfcoastconference.com [gulfcoastconference.com]
- 17. researchgate.net [researchgate.net]
- 18. drugtargetreview.com [drugtargetreview.com]
- 19. pacificbiolabs.com [pacificbiolabs.com]
A Comparative Guide to Palladium Catalysts for Cross-Coupling with 2-(4-Bromophenyl)oxetane
For Researchers, Scientists, and Drug Development Professionals
The oxetane motif is a valuable structural unit in medicinal chemistry, prized for its ability to improve the physicochemical properties of drug candidates. The 2-(4-bromophenyl)oxetane scaffold, in particular, serves as a versatile building block for the synthesis of a diverse range of compounds through palladium-catalyzed cross-coupling reactions. The choice of the palladium catalyst is paramount to the success of these transformations, directly influencing reaction efficiency, substrate scope, and overall yield. This guide provides a comparative analysis of palladium catalyst systems for Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings with this compound, offering insights into catalyst selection and reaction optimization.
The Critical Role of the Palladium Catalyst in Cross-Coupling
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision.[1][2] The general catalytic cycle for these reactions involves the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation (in Suzuki-Miyaura coupling) or migratory insertion (in Heck coupling), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[3] The efficiency of each step is profoundly influenced by the nature of the palladium precursor and, most critically, the associated ligands.[4]
For a substrate such as this compound, the presence of the oxetane ring may introduce unique challenges. The strained four-membered ring could potentially coordinate to the palladium center, influencing the catalyst's reactivity. Therefore, careful selection of the catalyst system is crucial to achieve optimal results.
Comparative Analysis of Palladium Catalysts for Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp²)–C(sp²) bonds.[5] For the coupling of this compound with various boronic acids or esters, the choice of the palladium catalyst and ligand is critical.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 70-80 | 12 | Good | [6] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | [7] |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | THF/H₂O | 80 | 12 | 95 | [7] |
Insights and Recommendations:
-
Traditional vs. Modern Catalysts: While classical catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are effective, modern catalyst systems employing bulky, electron-rich phosphine ligands often provide superior yields under milder conditions.[7]
-
Ligand Choice: For challenging substrates, ligands such as Sphos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) have demonstrated high activity, likely due to their ability to promote both oxidative addition and reductive elimination steps of the catalytic cycle.
-
Heterogeneous Catalysts: For industrial applications, heterogeneous catalysts like palladium on activated carbon (Pd/C) offer the advantage of easy separation and recyclability.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Comparative Analysis of Palladium Catalysts for Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds.[8][9] The reaction of this compound with various primary or secondary amines is a key transformation in the synthesis of many biologically active molecules.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene | 100-150 | 10 | Good to Excellent | [10] |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | RT-100 | 2-24 | Varies | [8] |
| [Pd(allyl)Cl]₂ | DavePhos | NaOt-Bu | Toluene | RT-100 | 2-24 | High | [10] |
Insights and Recommendations:
-
Ligand Generations: The development of the Buchwald-Hartwig amination has seen the evolution of several generations of catalyst systems.[8] Bulky, electron-rich phosphine ligands like XPhos and DavePhos are highly effective for a broad range of substrates.[10]
-
Base Selection: The choice of base is crucial and often depends on the specific amine and aryl halide. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or potassium tert-butoxide (KOt-Bu) are commonly employed.[10]
-
Precatalysts: The use of air-stable palladium precatalysts can simplify reaction setup and improve reproducibility.[11]
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Comparative Analysis of Palladium Catalysts for Heck Coupling
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[12][13] This reaction can be used to introduce vinyl groups at the 4-position of the phenyl ring in this compound.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | P(o-tolyl)₃ | K₂CO₃ | DMF | 100 | 2 | Good | [14] |
| Pd(OAc)₂ | None (ligandless) | Et₃N | DMF | 100 | 4 | 82 | [14] |
| Herrmann's Catalyst | - | NaOAc | DMF | >90 | - | >90 | [14] |
Insights and Recommendations:
-
Ligand Effects: The choice of ligand can significantly influence the regioselectivity and efficiency of the Heck reaction.[14] In some cases, ligandless conditions or the use of stable palladacycle precatalysts like Herrmann's catalyst can be highly effective.
-
Reaction Conditions: The base and solvent system are critical parameters that need to be optimized for each specific substrate combination.[14]
-
Stereoselectivity: The Heck reaction generally exhibits a high degree of trans selectivity in the product alkene.[12]
Catalytic Cycle for Heck Coupling
Caption: Generalized catalytic cycle for the Heck coupling reaction.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling:
-
To a flame-dried Schlenk tube, add this compound (1.0 equiv.), the boronic acid or ester (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 1.1-1.2 equiv. relative to Pd).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent (e.g., toluene/water mixture) via syringe.
-
Heat the reaction mixture at the specified temperature with stirring for the indicated time.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination:
-
To a flame-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., BINAP, 1.1-1.2 equiv. relative to Pd), and the base (e.g., NaOt-Bu, 1.2-1.5 equiv.).
-
Evacuate and backfill the tube with an inert gas.
-
Add a solution of this compound (1.0 equiv.) and the amine (1.2 equiv.) in the specified solvent (e.g., toluene) via syringe.
-
Heat the reaction mixture at the indicated temperature with stirring.
-
Monitor the reaction progress.
-
Upon completion, cool the reaction and quench with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by column chromatography.
General Procedure for Heck Coupling:
-
To a reaction vessel, add this compound (1.0 equiv.), the alkene (1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the base (e.g., Et₃N, 2.0 equiv.).
-
Add the solvent (e.g., DMF).
-
Heat the reaction mixture under an inert atmosphere at the specified temperature.
-
Monitor the reaction progress.
-
After completion, cool the mixture, filter off any solids, and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography.
Conclusion
The selection of an optimal palladium catalyst system is a critical step in the successful cross-coupling of this compound. For Suzuki-Miyaura and Buchwald-Hartwig reactions, catalyst systems based on bulky, electron-rich phosphine ligands generally offer the best performance in terms of yield and reaction conditions. For Heck couplings, both ligated and ligandless systems can be effective, and the choice may depend on the specific alkene coupling partner. The experimental protocols provided in this guide serve as a starting point for optimization, and it is recommended that reaction conditions be screened to identify the ideal parameters for each specific transformation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. ajphr.com [ajphr.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 11. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Heck Reaction [organic-chemistry.org]
- 13. Heck Reaction—State of the Art | MDPI [mdpi.com]
- 14. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(4-Bromophenyl)oxetane
This document provides a comprehensive, technically grounded guide for the safe handling and disposal of 2-(4-Bromophenyl)oxetane. As professionals in research and drug development, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and environmental responsibility in your laboratory.
Core Principle: Hazard-Based Waste Management
Proper disposal begins with a thorough understanding of the chemical's hazard profile. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, its structure allows us to infer a reliable hazard profile based on its constituent parts: the oxetane ring and the bromophenyl group. This approach is fundamental to ensuring that our handling and disposal protocols are robust and scientifically justified.
Inferred Hazard Profile
The properties of this compound dictate its classification as a halogenated organic hazardous waste . This classification is the cornerstone of its disposal plan.
| Hazard Category | Inferred Properties & Rationale | Primary Safety Concern |
| Flammability | The parent oxetane ring is highly flammable[1][2]. The related compound, 2-(4-bromophenyl)oxirane, is also classified as a flammable liquid[3][4]. Therefore, this compound should be treated as a flammable liquid . | Fire or explosion risk when exposed to heat, sparks, or open flames. |
| Toxicity | As a brominated organic compound, it should be considered harmful if swallowed, inhaled, or absorbed through the skin[3][5][6]. Halogenated hydrocarbons can be toxic upon inhalation and ingestion[5]. The SDS for a similar compound explicitly states "Harmful if swallowed"[6]. | Acute health effects from short-term exposure; potential for long-term health risks with chronic exposure[7]. |
| Environmental | The SDS for (S)-2-(4-Bromophenyl)oxirane indicates it is "Toxic to aquatic life with long lasting effects"[6]. It is imperative to prevent its release into the environment. | Contamination of waterways and long-term ecological damage. |
| Reactivity | Should be stored segregated from strong oxidizing agents to prevent potentially violent reactions[8][9]. | Uncontrolled chemical reactions leading to heat generation or release of hazardous fumes. |
Mandatory Personal Protective Equipment (PPE) Protocol
Given the inferred hazards, a stringent PPE protocol is non-negotiable. The goal is to create a complete barrier, preventing any route of exposure.
-
Hand Protection: Wear double-layered nitrile or Viton gloves.[8] Inspect gloves for any signs of degradation or puncture before use.
-
Eye Protection: Chemical splash goggles are mandatory at all times.
-
Body Protection: A fully buttoned, flame-resistant lab coat must be worn.
-
Respiratory Protection: All handling of the pure compound or its concentrated solutions should occur within a certified chemical fume hood to prevent inhalation of vapors.[5][10]
Step-by-Step Waste Collection & Segregation Procedure
The segregation of halogenated from non-halogenated waste is a critical control point in laboratory safety and environmental compliance.[5][7][11] Co-mingling can disrupt the waste treatment process and pose significant hazards.
Step 1: Container Selection Select a dedicated hazardous waste container made of a compatible material (e.g., high-density polyethylene) with a secure, threaded cap.[8][12] Ensure the container is in good condition and free of leaks.
Step 2: Pre-Labeling Before adding the first drop of waste, the container must be labeled.[7] The label must include:
- The words "Hazardous Waste "[11].
- The full chemical name: "Waste this compound ". Do not use abbreviations or chemical formulas.[7]
- An accumulation start date.
- A list of all chemical constituents and their approximate percentages if it is a mixed waste stream.
Step 3: Waste Accumulation
- Keep the waste container closed at all times except when actively adding waste.[7][11]
- Store the container in a designated, cool, well-ventilated area, away from heat or ignition sources, and segregated from incompatible materials like strong oxidizers.[8] Secondary containment is highly recommended.
- Do not fill the container beyond 90% capacity to allow for vapor expansion.[12]
Step 4: Requesting Disposal Once the container is full or the accumulation time limit set by your institution is reached, follow your facility's procedures for hazardous waste pickup.
Caption: Decision workflow for proper chemical waste segregation.
Decontamination & Spill Management Protocol
Accidents happen. A prepared response is essential to mitigate the impact of a spill.
Decontamination of Glassware and Surfaces:
-
Rinse contaminated glassware with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol).
-
Collect the initial rinsate as halogenated hazardous waste.
-
Subsequent washing can then be performed as usual.
Spill Response: The immediate priority is to control the spill and prevent exposure.
Caption: Step-by-step protocol for responding to chemical spills.
The Final Disposal Pathway: Beyond the Lab
Understanding the final disposition of hazardous waste reinforces the importance of proper segregation.
-
Consolidation: Your institution's Environmental Health & Safety (EHS) office will collect the labeled waste container.
-
Treatment: The primary and most effective disposal method for halogenated organic compounds is high-temperature incineration .[10] This process occurs in a specialized facility regulated under the Resource Conservation and Recovery Act (RCRA).
-
Combustion & Scrubbing: During incineration, the organic portion is converted to carbon dioxide and water. The bromine atom is converted primarily to hydrogen bromide (HBr). The incinerator's exhaust stream is passed through scrubbers, which neutralize the acidic HBr gas, preventing its release into the atmosphere.[13]
-
Regulatory Framework: The U.S. Environmental Protection Agency (EPA) heavily regulates the disposal of halogenated organic compounds, often prohibiting their disposal in landfills to prevent groundwater contamination.[14][15]
Emergency Procedures: Exposure Response
In the event of personal exposure, immediate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][16] Seek medical attention.
-
Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6][16] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[4] Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[3][6] Seek immediate medical attention and provide the SDS or chemical name to the medical personnel.
By adhering to these scientifically-backed procedures, you not only ensure your personal safety and that of your colleagues but also uphold your professional responsibility to protect the environment.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. echemi.com [echemi.com]
- 3. Page loading... [guidechem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. scienceready.com.au [scienceready.com.au]
- 6. chemscene.com [chemscene.com]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. fishersci.com [fishersci.com]
- 10. matrixscientific.com [matrixscientific.com]
- 11. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 12. ethz.ch [ethz.ch]
- 13. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 14. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 15. epa.gov [epa.gov]
- 16. fishersci.com [fishersci.com]
Navigating the Synthesis Landscape: A Guide to Safely Handling 2-(4-Bromophenyl)oxetane
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the oxetane motif in drug discovery has become increasingly prevalent, offering a pathway to modulate physicochemical properties and enhance metabolic stability. Among the diverse array of oxetane building blocks, 2-(4-Bromophenyl)oxetane stands out as a key intermediate. Its handling, however, necessitates a comprehensive understanding of its hazard profile and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and environmental integrity.
Hazard Profile and Engineering Controls: A Proactive Approach to Safety
This compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1]. The GHS pictogram associated with this compound is GHS07, indicating an exclamation mark for skin and eye irritation, and it carries the signal word "Warning"[1]. The causality behind these classifications lies in the chemical's ability to interact with and disrupt biological tissues upon contact.
Given its irritant properties, all handling procedures involving this compound must be conducted within a certified chemical fume hood. This primary engineering control is non-negotiable, as it effectively captures and exhausts vapors, minimizing the risk of inhalation and respiratory tract irritation. The work area should be well-ventilated, and an eyewash station and safety shower must be readily accessible.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are critical to mitigate the risks associated with handling this compound. The following table summarizes the minimum PPE requirements:
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Viton® or multi-layered laminate) | The aromatic and halogenated nature of this compound necessitates gloves with high chemical resistance. While nitrile gloves may offer splash protection, prolonged or immersive contact is not recommended due to their poor resistance to halogenated hydrocarbons. Viton® or laminate gloves provide superior protection. |
| Eye Protection | Chemical safety goggles with side shields | Protects against splashes and vapors that can cause serious eye irritation. |
| Body Protection | Laboratory coat | Provides a barrier against accidental spills and splashes, preventing skin contact. |
Experimental Protocol: Donning and Doffing PPE
A meticulous procedure for donning and doffing PPE is crucial to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Fasten completely.
-
Gloves: Select the appropriate size and material. Check for any visible defects before wearing.
-
Eye Protection: Put on safety goggles.
Doffing Sequence (to be performed in a designated area):
-
Gloves: Remove using a glove-to-glove and skin-to-skin technique to avoid touching the contaminated exterior.
-
Lab Coat: Remove by rolling it inside out, without touching the exterior surface.
-
Eye Protection: Remove by handling the strap, not the front.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Operational Plan: From Storage to Spill Management
A comprehensive operational plan ensures that this compound is handled safely throughout its lifecycle in the laboratory.
Storage
Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is between 2-8°C, under an inert atmosphere[1].
First Aid Measures
In the event of exposure, immediate action is critical.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. If skin irritation persists, seek medical advice.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Spill Management
In the case of a small spill, trained personnel wearing appropriate PPE should:
-
Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand).
-
Collect the absorbed material into a designated, labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
For large spills, evacuate the area and contact the institution's Environmental Health and Safety (EHS) department.
Disposal Plan: Ensuring Environmental Responsibility
The disposal of this compound and any contaminated materials must be handled as hazardous waste, in accordance with local, state, and federal regulations. As a brominated organic compound, it falls under the category of halogenated organic waste.
Step-by-Step Disposal Protocol
-
Segregation: Never mix halogenated organic waste with non-halogenated waste streams.
-
Containerization: Use a designated, chemically resistant, and leak-proof container with a secure screw-top cap, clearly labeled "Halogenated Organic Waste" and listing "this compound" as a constituent.
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, pipette tips, and absorbent pads, must be placed in the designated halogenated organic waste container.
-
Cleaning Labware: Non-disposable labware should be triple-rinsed with a suitable organic solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as halogenated organic waste.
-
Storage and Pickup: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials. Contact your institution's EHS department to schedule a waste pickup. Do not dispose of this chemical down the drain or in regular trash.
By adhering to these detailed safety and handling protocols, researchers can confidently and responsibly utilize this compound in their synthetic endeavors, fostering a culture of safety and scientific excellence.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
